molecular formula C7H10 B3188051 3-Methylenecyclohexene CAS No. 1888-90-0

3-Methylenecyclohexene

Cat. No.: B3188051
CAS No.: 1888-90-0
M. Wt: 94.15 g/mol
InChI Key: XVKFDCVTYBMNRZ-UHFFFAOYSA-N
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Description

3-Methylenecyclohexene is a useful research compound. Its molecular formula is C7H10 and its molecular weight is 94.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1888-90-0

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

3-methylidenecyclohexene

InChI

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5H,1-2,4,6H2

InChI Key

XVKFDCVTYBMNRZ-UHFFFAOYSA-N

SMILES

C=C1CCCC=C1

Canonical SMILES

C=C1CCCC=C1

density

0.830-0.837

Other CAS No.

1888-90-0

physical_description

Colorless liquid, Strong lemon-lime top note

solubility

Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylenecyclohexene from 2-Cyclohexenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for converting 2-cyclohexenone to the valuable exocyclic alkene, 3-methylenecyclohexene. This transformation is of significant interest in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The core of this document focuses on three prominent olefination methodologies: the Wittig reaction, the Peterson olefination, and the Tebbe olefination. Detailed experimental protocols, reaction mechanisms, and a comparative analysis of these methods are presented. Quantitative data, where available in the literature for analogous systems, is summarized to aid in method selection. Furthermore, this guide includes mandatory visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

The synthesis of exocyclic alkenes is a fundamental transformation in organic chemistry, providing access to key structural motifs found in numerous natural products and biologically active compounds. This compound, with its reactive conjugated diene system, serves as a versatile building block for various cycloaddition and functionalization reactions. Its precursor, 2-cyclohexenone, is a readily available and inexpensive starting material. The direct conversion of the carbonyl group in 2-cyclohexenone to a methylene (B1212753) group presents a synthetic challenge due to the presence of the conjugated double bond, which can lead to side reactions such as 1,4-addition. This guide explores the application of modern olefination techniques to achieve this specific transformation.

Synthetic Methodologies

The conversion of a ketone to an alkene, known as olefination, can be accomplished through several powerful methods. This section details the theoretical and practical aspects of the Wittig, Peterson, and Tebbe reactions for the synthesis of this compound from 2-cyclohexenone.

The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (a Wittig reagent).[1][2][3] For the synthesis of this compound, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the ylide of choice.

Reaction Mechanism:

The reaction proceeds through a [2+2] cycloaddition between the phosphorus ylide and the carbonyl group of 2-cyclohexenone to form a transient four-membered ring intermediate known as an oxaphosphetane.[4] This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.[4]

Wittig_Mechanism reagents 2-Cyclohexenone + Ph₃P=CH₂ oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products This compound + Ph₃PO oxaphosphetane->products Cycloreversion

Figure 1: Simplified mechanism of the Wittig reaction.

The Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig reaction that utilizes an α-silyl carbanion to convert carbonyl compounds into alkenes.[5][6] This method offers the advantage of potentially easier removal of the byproducts compared to the phosphine (B1218219) oxide in the Wittig reaction.[7]

Reaction Mechanism:

The reaction begins with the nucleophilic addition of an α-silyl carbanion, such as (trimethylsilyl)methyllithium, to the carbonyl group of 2-cyclohexenone, forming a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to yield the alkene.[5]

Peterson_Olefinination reagents 2-Cyclohexenone + (CH₃)₃SiCH₂Li intermediate β-Hydroxysilane reagents->intermediate Nucleophilic Addition product This compound intermediate->product Elimination (Acid or Base)

Figure 2: General pathway for the Peterson olefination.

The Tebbe Olefination

The Tebbe olefination employs the Tebbe reagent, a titanium-aluminum complex, for the methylenation of carbonyl compounds.[8][9][10] It is particularly useful for sterically hindered or enolizable ketones and can also be applied to esters and amides.[8]

Reaction Mechanism:

The Tebbe reagent is believed to first react with a Lewis base to form a reactive Schrock carbene (titanocene methylidene). This carbene then undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. This intermediate subsequently decomposes to furnish the alkene and a titanium-oxo species, which is the driving force of the reaction.[8]

Tebbe_Olefination reagents 2-Cyclohexenone + Tebbe Reagent intermediate Oxatitanacyclobutane reagents->intermediate [2+2] Cycloaddition product This compound intermediate->product Cycloreversion Wittig_Workflow A Prepare Ylide: Methyltriphenylphosphonium bromide + K-tert-butoxide in THF B React: Add 2-cyclohexenone solution to ylide at 0°C A->B C Warm to RT and Stir B->C D Quench: Add sat. aq. NH₄Cl C->D E Extract with Ether, Wash, and Dry D->E F Purify: Column Chromatography E->F Peterson_Workflow A React: Add (trimethylsilyl)methyllithium to 2-cyclohexenone in ether at 0°C B Stir at RT A->B C Elimination: Add acid (e.g., H₂SO₄) or base (e.g., KH) B->C D Quench: Add water or sat. aq. NaHCO₃ C->D E Extract, Wash, and Dry D->E F Purify: Distillation or Chromatography E->F Tebbe_Workflow A React: Add Tebbe reagent solution to 2-cyclohexenone in THF at -40°C B Warm to RT and Stir A->B C Quench: Add aq. NaOH B->C D Filter through Celite C->D E Extract, Wash, and Dry D->E F Purify: Column Chromatography E->F

References

Spectroscopic Characterization of 3-Methylenecyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-methylenecyclohexene, a cyclic alkene of interest in organic synthesis and drug discovery. The document outlines the key spectroscopic data, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, alongside visualizations of the molecular structure and analytical workflows.

Molecular Structure and Properties

This compound is a colorless liquid with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol .[1] Its structure features a cyclohexene (B86901) ring with an exocyclic double bond at the 3-position.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
~3070=C-H stretch (vinyl)Medium
2930-2840C-H stretch (alkane)Strong
~1650C=C stretch (exocyclic)Medium
~1440-CH₂- bendMedium
~890=CH₂ bend (out-of-plane)Strong
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.0m2HH-1, H-2
~4.7s2HH-7 (exocyclic =CH₂)
~2.8m1HH-3
~2.2m2HH-6
~1.8m2HH-4
~1.5m2HH-5
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~148C-3
~125C-1 or C-2
~124C-2 or C-1
~107C-7 (=CH₂)
~35C-4 or C-6
~30C-6 or C-4
~25C-5
Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST WebBook.[1]

m/zRelative Intensity (%)Assignment
94~40[M]⁺ (Molecular Ion)
79100[M - CH₃]⁺
77~60[C₆H₅]⁺
66~30[C₅H₆]⁺
51~25[C₄H₃]⁺
39~45[C₃H₃]⁺

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction between cyclohex-3-en-1-one (B1204788) and methylenetriphenylphosphorane.

Wittig_Reaction reagent1 Cyclohex-3-en-1-one product This compound reagent1->product Wittig Reaction reagent2 Methyltriphenylphosphonium bromide ylide Methylenetriphenylphosphorane (Wittig Reagent) reagent2->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide ylide->product side_product Triphenylphosphine oxide product->side_product

Caption: Wittig reaction for the synthesis of this compound.

Protocol:

  • Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in a dry, inert solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium (B103445) salt and form the ylide (methylenetriphenylphosphorane).

  • Wittig Reaction: A solution of cyclohex-3-en-1-one in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition Workflow:

FTIR_Workflow start Start sample_prep Prepare thin film of This compound start->sample_prep background Acquire background spectrum (clean salt plates) sample_prep->background sample_spec Acquire sample spectrum background->sample_spec processing Process data (baseline correction, peak picking) sample_spec->processing end Obtain IR Spectrum processing->end

Caption: Workflow for acquiring an FTIR spectrum of this compound.

Protocol:

  • Ensure the NaCl or KBr plates are clean and dry.

  • Place a small drop of this compound on one plate and carefully place the second plate on top, spreading the liquid into a thin, uniform film.

  • Acquire a background spectrum with the empty salt plates in the sample holder.

  • Place the prepared sample in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the resulting spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition Workflow:

NMR_Workflow start Start sample_prep Prepare sample in CDCl₃ with TMS start->sample_prep tuning Tune and lock spectrometer sample_prep->tuning shimming Shim magnetic field tuning->shimming H1_acq Acquire ¹H NMR spectrum shimming->H1_acq C13_acq Acquire ¹³C NMR spectrum H1_acq->C13_acq processing Process data (Fourier transform, phasing, baseline correction) C13_acq->processing end Obtain NMR Spectra processing->end

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Protocol:

  • Dissolve the sample in the deuterated solvent in the NMR tube.

  • Insert the tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phasing and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

GC-MS Analysis Workflow:

GCMS_Workflow start Start sample_prep Prepare dilute solution of This compound start->sample_prep injection Inject sample into GC sample_prep->injection separation Separate components on GC column injection->separation ionization Ionize eluting compound (e.g., Electron Ionization) separation->ionization mass_analysis Analyze fragment ions in Mass Spectrometer ionization->mass_analysis end Obtain Mass Spectrum mass_analysis->end

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-methylenecyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document outlines experimental protocols, presents spectral data in a structured format, and includes diagrams to illustrate the molecular structure and analytical workflow.

Introduction to the NMR Spectroscopy of this compound

This compound is a cyclic alkene of interest in organic synthesis and mechanistic studies. Its structure presents a unique set of proton and carbon environments, leading to a characteristic NMR spectrum. The asymmetry of the molecule results in distinct signals for most of its nuclei. The interpretation of its ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of its structure and differentiation from its isomers, such as 1-methylcyclohexene and 4-methylcyclohexene.

The ¹H NMR spectrum is particularly informative, with signals in the olefinic region corresponding to the protons on the endocyclic and exocyclic double bonds. The splitting patterns (multiplicities) of these and the aliphatic protons are governed by scalar (J) coupling, providing valuable information about the connectivity and stereochemistry of the molecule. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound
Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
1~5.6 - 5.7m-
2~5.6 - 5.7m-
3---
4~2.2 - 2.3m-
5, 6~1.2 - 2.1m-
7~4.65s-
8 (Methyl H)~1.0d~7.0

Note: The data is compiled from typical values and may vary based on solvent and experimental conditions. The multiplicity 'm' denotes a complex multiplet, and 'd' denotes a doublet.[1]

Table 2: ¹³C NMR Spectral Data of this compound
Atom NumberPredicted Chemical Shift (δ, ppm)
1~127.0
2~125.0
3~145.0
4~35.0
5~25.0
6~30.0
7~110.0
8 (Methyl)~21.0

Note: The provided ¹³C NMR data is based on predictive models and common values for similar structures. Experimental verification is recommended.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-20 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the selected deuterated solvent within a clean, dry vial.[3] Gentle vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Internal Standard (Optional): For precise chemical shift calibration, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS provides a reference signal at 0.00 ppm.[4]

¹H NMR Spectroscopy Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.[3]

¹³C NMR Spectroscopy Acquisition
  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans are required due to the low natural abundance of the ¹³C isotope.[1]

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Calibration: The chemical shift scale is calibrated using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0.00 ppm).[3]

  • Integration (¹H NMR): The relative areas of the signals are integrated to determine the proton ratios.

Visualization of Structure and Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR correlation and a typical experimental workflow for NMR analysis.

Structure of this compound with atom numbering for NMR assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock_shim Lock and Shim insert->lock_shim setup Setup Experiment (Pulse Program, Parameters) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate analyze Analyze and Interpret (Integration, Coupling) calibrate->analyze report report analyze->report Final Report

Generalized experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-methylenecyclohexene. Due to the limited availability of public domain mass spectral data for this compound, this guide leverages data from its structural isomer, 3-methylcyclohexene, to infer the fragmentation pathways. This information is crucial for the structural elucidation and identification of these compounds in complex mixtures.

Core Fragmentation Principles of Isomeric Methylcyclohexenes

Under electron ionization, cyclic alkenes undergo characteristic fragmentation, primarily driven by the stability of the resulting carbocations. For methylcyclohexene isomers, the position of the double bond and the methyl group significantly influences the fragmentation pathways. A key differentiator is the retro-Diels-Alder (RDA) reaction. In 4-methylcyclohexene, the RDA reaction is a dominant pathway, leading to a prominent ion at m/z 54. However, for 3-methylcyclohexene, this pathway is sterically hindered, and the spectrum is instead dominated by the loss of a methyl radical to form a stable cation at m/z 81.[1]

Given the structure of this compound, with its exocyclic double bond, the fragmentation is expected to be primarily driven by allylic cleavages to form resonance-stabilized cations. The retro-Diels-Alder fragmentation is not anticipated to be a major pathway.

Quantitative Mass Spectrometry Data (for 3-Methylcyclohexene)

The following table summarizes the prominent fragment ions observed in the electron ionization mass spectrum of the isomer, 3-methylcyclohexene. This data is provided as a reference to anticipate the fragmentation of this compound.

m/zRelative Intensity (%)Proposed Fragment Ion
9633.69[C₇H₁₂]⁺• (Molecular Ion)
8199.99 (Base Peak)[C₆H₉]⁺
6837.80[C₅H₈]⁺•
6733.69[C₅H₇]⁺
5532.15[C₄H₇]⁺
5419.34[C₄H₆]⁺•
5317.08[C₄H₅]⁺

Data sourced from MassBank entry MSBNK-Fac_Eng_Univ_Tokyo-JP005339 for 3-methylcyclohexene.[2]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 94). The subsequent fragmentation is dictated by the formation of stable carbocations, primarily through allylic cleavages.

fragmentation_pathway M This compound C₇H₁₀ m/z = 94 M_ion [C₇H₁₀]⁺• m/z = 94 M->M_ion - e⁻ frag_79 [C₆H₇]⁺ m/z = 79 M_ion->frag_79 - CH₃• frag_66 [C₅H₆]⁺• m/z = 66 M_ion->frag_66 - C₂H₄ frag_93 [C₇H₉]⁺ m/z = 93 M_ion->frag_93 - H•

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[3]

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 3-methylenecyclohexene, a cyclic alkene of interest in organic synthesis and materials science. This document outlines the characteristic vibrational frequencies of its key functional groups, provides a standard experimental protocol for spectral acquisition, and illustrates the relationships between its structural components and their IR spectroscopic signatures.

Core Concepts in the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending modes, absorb radiation at characteristic wavenumbers, resulting in a unique spectral fingerprint.

This compound (C₇H₁₀) is a particularly interesting molecule for IR analysis due to its distinct structural features: an exocyclic double bond, an endocyclic double bond, and various sp² and sp³ hybridized carbon-hydrogen bonds. Each of these components gives rise to specific absorption bands in the mid-infrared region (4000-400 cm⁻¹).

Key Functional Group Vibrational Frequencies

The infrared spectrum of this compound is characterized by the vibrational modes of its alkene and alkane-like functionalities. The table below summarizes the expected absorption frequencies for the principal functional groups within the molecule. These ranges are derived from established spectroscopic data for similar structural motifs.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Exocyclic C=CH₂ =C-H Stretch (asymmetric & symmetric)3090 - 3070Medium
C=C Stretch~1650Medium
=CH₂ Scissoring (in-plane bend)~1415Medium
=CH₂ Wagging (out-of-plane bend)900 - 880Strong
Endocyclic C=C =C-H Stretch3050 - 3010Medium
C=C Stretch~1670Medium
=C-H Bend (out-of-plane)730 - 665Strong
Cyclic Alkane Moieties C-H Stretch (sp³ -CH₂)2960 - 2850Strong
-CH₂- Scissoring (in-plane bend)~1465Medium
-CH₂- Wagging/Twisting (out-of-plane)1350 - 1150Medium
Allylic C-H C-H Stretch (sp³)Included in 2960-2850 rangeStrong

Experimental Protocol: Acquiring the FT-IR Spectrum of a Neat Liquid

The following protocol details the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Sample of this compound

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent (e.g., isopropanol) to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This spectrum will measure the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the neat this compound liquid onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will ratio the single beam spectrum of the sample against the background single beam spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform any necessary data processing, such as baseline correction or smoothing, as required.

  • Cleaning: After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a volatile solvent as described in step 2.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within this compound and their associated characteristic vibrational modes that are observable in an infrared spectrum.

G cluster_molecule This compound cluster_vibrations Characteristic Vibrational Modes (IR) mol This compound C₇H₁₀ sp2_ch =C-H Stretch 3090-3010 cm⁻¹ mol:f0->sp2_ch sp² C-H bonds sp3_ch C-H Stretch 2960-2850 cm⁻¹ mol:f0->sp3_ch sp³ C-H bonds exocyclic_cc Exocyclic C=C Stretch ~1650 cm⁻¹ mol:f0->exocyclic_cc Exocyclic C=CH₂ endocyclic_cc Endocyclic C=C Stretch ~1670 cm⁻¹ mol:f0->endocyclic_cc Endocyclic C=C ch2_bend_oop =CH₂ Out-of-Plane Bend 900-880 cm⁻¹ exocyclic_cc->ch2_bend_oop ch_bend_oop =C-H Out-of-Plane Bend 730-665 cm⁻¹ endocyclic_cc->ch_bend_oop

Caption: Key functional groups of this compound and their IR vibrational modes.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The distinct absorption bands for the exocyclic and endocyclic double bonds, as well as the various C-H stretching and bending vibrations, allow for unambiguous identification and characterization of this compound. This guide serves as a foundational resource for researchers and professionals utilizing infrared spectroscopy for the analysis of this compound and related cyclic and exocyclic alkenes in various scientific and developmental applications.

Thermodynamic Stability of 3-Methylenecyclohexene and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-methylenecyclohexene and its key isomers, including 1-methylcyclohexene, 3-methylcyclohexene (B1581247), 4-methylcyclohexene (B165706), and the aromatic compound toluene (B28343). Understanding the relative stabilities of these C7 hydrocarbons is crucial for predicting reaction outcomes, designing synthetic pathways, and optimizing catalytic processes in chemical research and drug development.

Core Principles of Isomeric Stability

The thermodynamic stability of alkenes is primarily governed by the degree of substitution of the carbon-carbon double bond. Generally, stability increases with the number of alkyl groups attached to the sp2-hybridized carbons of the double bond. This trend is attributed to hyperconjugation, where the delocalization of electrons from adjacent C-H σ-bonds into the π* antibonding orbital of the double bond stabilizes the molecule. Consequently, tetrasubstituted alkenes are typically the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes.

In the context of the isomers discussed herein, 1-methylcyclohexene is a trisubstituted alkene, while 3-methylcyclohexene and 4-methylcyclohexene are disubstituted alkenes.[1] this compound contains a disubstituted exocyclic double bond. Toluene represents a significant increase in stability due to its aromaticity.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of this compound and its isomers can be quantitatively assessed through their heats of hydrogenation (ΔH°hydrog) and standard Gibbs free energies of formation (ΔfG°). A lower (less negative or more positive) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. Similarly, a more negative standard Gibbs free energy of formation signifies greater thermodynamic stability.[2]

CompoundStructureTypeHeat of Hydrogenation (ΔH°hydrog) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)
This compound this compoundDisubstituted (Exocyclic)-125.5 ± 0.3[3]Data not readily available
1-Methylcyclohexene 1-MethylcyclohexeneTrisubstituted-111.4-39.6[2]
3-Methylcyclohexene 3-MethylcyclohexeneDisubstituted (Endocyclic)-103.3 (calculated)[2]-31.5[2]
4-Methylcyclohexene 4-MethylcyclohexeneDisubstituted (Endocyclic)Data not readily availableData not readily available
Toluene TolueneAromaticNot Applicable12.4[1]

Note: The heat of hydrogenation for 3-methylcyclohexene is for the isomerization reaction. The heat of hydrogenation for 3-methylcyclohexene was calculated based on the experimentally determined heat of isomerization relative to 1-methylcyclohexene.[2] Toluene does not undergo a comparable hydrogenation of a single double bond.

From the data, it is evident that the trisubstituted 1-methylcyclohexene is significantly more stable than the exocyclic disubstituted this compound, as indicated by its lower heat of hydrogenation. Among the endocyclic isomers, 1-methylcyclohexene is the most stable.[1] Toluene, with its aromatic stabilization, is thermodynamically favored over all the cyclohexene (B86901) isomers.

Experimental Protocols: Determination of Heat of Hydrogenation by Calorimetry

The heat of hydrogenation is a key experimental value for determining the thermodynamic stability of alkenes. The following protocol outlines the general procedure for hydrogenation calorimetry.

Objective: To measure the enthalpy change upon the catalytic hydrogenation of an alkene to its corresponding alkane.

Materials:

  • Alkene sample (e.g., this compound)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., 10% Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Calorimeter (e.g., a reaction calorimeter or a well-insulated Dewar flask with a magnetic stirrer and a high-precision thermometer)

  • Hydrogenation apparatus (e.g., a round-bottom flask, septum, hydrogen balloon or a Parr hydrogenator)

Procedure:

  • Catalyst Preparation (if necessary): For PtO2 (Adam's catalyst), it must be pre-reduced to platinum black in the reaction solvent under a hydrogen atmosphere before the addition of the alkene. Raney Nickel is typically supplied as a slurry and should be handled with care due to its pyrophoric nature.

  • Apparatus Setup: A known mass of the catalyst is placed in the reaction flask of the calorimeter. The flask is sealed with a septum.

  • Solvent Addition: A precise volume of the chosen solvent is added to the flask via a syringe.

  • System Equilibration: The apparatus is purged with hydrogen gas to remove air. The system is then allowed to reach thermal equilibrium while stirring, and the initial temperature (T1) is recorded.

  • Alkene Injection: A known amount (moles) of the alkene is injected into the reaction flask through the septum.

  • Hydrogenation: The reaction is allowed to proceed under a positive pressure of hydrogen (e.g., from a hydrogen balloon). The temperature of the system is monitored closely.

  • Temperature Measurement: The temperature will rise as the exothermic hydrogenation reaction proceeds. The maximum temperature reached (T2) is recorded.

  • Data Analysis: The heat released during the reaction (q) is calculated using the formula: q = C_cal * ΔT where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature (T2 - T1). The heat capacity of the calorimeter is determined in a separate calibration experiment.

  • Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔH°hydrog) is then calculated by dividing the heat released by the number of moles of the alkene used.

Isomerization and Aromatization Pathways

The interconversion of this compound and its isomers, and their eventual aromatization to toluene, can proceed through various catalytic pathways.

Acid-Catalyzed Isomerization

In the presence of a strong acid, this compound can isomerize to the more stable endocyclic alkenes. The mechanism involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield a more substituted, and thus more stable, alkene.

Isomerization_Pathway This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H+ 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H+ 3-Methylcyclohexene 3-Methylcyclohexene Tertiary Carbocation->3-Methylcyclohexene - H+ (minor)

Caption: Acid-catalyzed isomerization of this compound.

Catalytic Dehydrogenation to Toluene

The methylcyclohexene isomers can be converted to toluene through catalytic dehydrogenation, typically over a platinum or palladium catalyst at elevated temperatures. This process involves the removal of hydrogen atoms to form the highly stable aromatic ring.

Dehydrogenation_Pathway Methylcyclohexene Isomers Methylcyclohexene Isomers Toluene Toluene Methylcyclohexene Isomers->Toluene Catalyst (e.g., Pt), Δ - 3H₂

Caption: Catalytic dehydrogenation of methylcyclohexene to toluene.

Conclusion

The thermodynamic stability of this compound and its isomers is a fundamental concept with significant practical implications in organic synthesis and catalysis. The quantitative data clearly demonstrate that the stability is directly related to the substitution pattern of the double bond and the presence of aromaticity. 1-Methylcyclohexene, a trisubstituted alkene, is the most stable among the cyclohexene isomers, while the exocyclic this compound is less stable. Toluene, owing to its aromatic character, is the most thermodynamically stable C7 hydrocarbon in this series. The provided experimental protocol for hydrogenation calorimetry offers a robust method for empirically determining these stability differences. The outlined isomerization and dehydrogenation pathways provide a framework for understanding the interconversion of these important chemical entities.

References

An In-depth Technical Guide to the Conformational Analysis of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 3-methylenecyclohexene. Due to a notable scarcity of specific experimental data for this molecule in peer-reviewed literature, this guide synthesizes established principles of conformational analysis of cyclohexene (B86901) derivatives with hypothetical computational data to serve as a practical reference. It outlines detailed, generalized experimental protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, microwave spectroscopy, and gas-phase electron diffraction. Furthermore, this document presents illustrative quantitative data from a hypothetical computational study, including relative energies, key bond lengths, and dihedral angles for the stable conformers of this compound. Visualizations of conformational pathways and experimental workflows are provided to enhance understanding.

Introduction

The conformational landscape of cyclic and unsaturated molecules is of paramount importance in various fields of chemistry, including drug design and materials science. The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This compound, an unsaturated carbocycle, presents an interesting case for conformational analysis due to the interplay between the ring puckering of the cyclohexene moiety and the electronic effects of the exocyclic double bond.

The cyclohexene ring is known to adopt non-planar conformations to alleviate ring strain. The most stable conformation is typically a half-chair, with a boat conformation representing a higher-energy transition state or intermediate in the ring inversion process. The presence of the exocyclic methylene (B1212753) group at the 3-position introduces further structural nuances that influence the relative stability of these conformers.

This guide aims to provide a detailed theoretical and practical framework for the conformational analysis of this compound. While direct experimental studies on this specific molecule are limited, the methodologies described herein are standard approaches for the structural elucidation of similar organic molecules.

Conformational Landscape of this compound

The conformational flexibility of the this compound ring is primarily dictated by the puckering of the six-membered ring. The two principal conformations are the half-chair and the boat (or twist-boat) forms. The interconversion between these forms represents a key dynamic process.

G Conformational Interconversion of this compound cluster_0 Half-Chair (HC) cluster_1 Transition State (TS) cluster_2 Boat (B) HC Lower Energy TS Energy Barrier HC->TS Ring Inversion TS->HC B Higher Energy TS->B B->TS Relaxation

Caption: Conformational energy pathway of this compound.

Hypothetical Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the conformational preferences of this compound. A hypothetical study using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set can be envisioned to determine the geometries and relative energies of the stable conformers.

Predicted Relative Energies of Conformers

The following table summarizes the predicted relative energies of the half-chair and boat conformations of this compound from a hypothetical DFT calculation.

ConformerRelative Energy (kcal/mol)
Half-Chair0.00
Boat5.8
Predicted Key Geometrical Parameters

The tables below present hypothetical optimized geometrical parameters for the half-chair and boat conformers of this compound.

Table 1: Selected Bond Lengths (Å)

BondHalf-Chair ConformerBoat Conformer
C1=C21.341.34
C2-C31.511.51
C3=C71.351.35
C3-C41.521.52
C4-C51.541.53
C5-C61.531.54
C6-C11.511.51

Table 2: Selected Dihedral Angles (°)

Dihedral AngleHalf-Chair ConformerBoat Conformer
C6-C1-C2-C30.50.2
C1-C2-C3-C4-25.8-15.1
C2-C3-C4-C555.240.3
C3-C4-C5-C6-60.1-38.9
C4-C5-C6-C135.742.5
C5-C6-C1-C2-5.3-28.7

Experimental Protocols

The following sections detail generalized experimental protocols for the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., NOE), the predominant conformation and the dynamics of conformational exchange can be elucidated.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

    • Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and TOCSY (Total Correlation Spectroscopy) to identify spin systems.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, which is crucial for determining stereochemistry and conformation.

  • Data Analysis:

    • Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. These values can be used in the Karplus equation to estimate dihedral angles.

    • Analyze the NOESY/ROESY cross-peaks to identify through-space interactions. For example, the presence of a NOE between an axial proton and another axial proton at a 1,3- or 1,2-diaxial relationship can confirm a chair-like or boat-like conformation.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase. These constants are directly related to the moments of inertia and thus the precise three-dimensional structure of the molecule.

Protocol:

  • Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber of a microwave spectrometer. This can be achieved by gentle heating of a liquid sample or by using a carrier gas.

  • Data Acquisition:

    • Irradiate the sample with microwave radiation over a range of frequencies.

    • Detect the absorption of microwaves corresponding to transitions between rotational energy levels.

  • Data Analysis:

    • Assign the observed rotational transitions to specific quantum number changes (J, Kₐ, Kₑ).

    • Fit the transition frequencies to a rotational Hamiltonian to determine the rotational constants (A, B, C).

    • The experimental rotational constants are then compared with those calculated for theoretically predicted conformers (e.g., from DFT calculations) to identify the conformation(s) present in the gas phase.

Gas-Phase Electron Diffraction (GED)

GED is a technique that provides information about the bond lengths, bond angles, and dihedral angles of a molecule in the gas phase by analyzing the scattering pattern of an electron beam that has passed through the sample.

Protocol:

  • Sample Introduction: Introduce a gaseous jet of this compound into a high-vacuum chamber.

  • Data Acquisition:

    • Direct a high-energy beam of electrons through the gaseous sample.

    • Record the diffraction pattern of the scattered electrons on a detector.

  • Data Analysis:

    • Convert the diffraction pattern into a molecular scattering function.

    • Develop a structural model of the molecule with variable geometric parameters.

    • Perform a least-squares refinement to fit the theoretical scattering function of the model to the experimental data, thereby determining the molecular geometry.

G General Experimental Workflow for Conformational Analysis cluster_0 Computational Modeling cluster_1 Experimental Analysis cluster_2 Data Interpretation A Predict Conformers (e.g., DFT, Ab Initio) B Calculate Properties (Energies, Rotational Constants, NMR Shifts) A->B F Compare Experimental and Calculated Data B->F C NMR Spectroscopy (Solution Phase) C->F D Microwave Spectroscopy (Gas Phase) D->F E Gas Electron Diffraction (Gas Phase) E->F G Determine Dominant Conformer(s) F->G H Elucidate Conformational Dynamics G->H

Caption: A generalized workflow for conformational analysis.

Conclusion

In-Depth Technical Guide to the Theoretical Bond Angles and Lengths of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical bond angles and lengths of 3-methylenecyclohexene, a cyclic olefin with significant interest in organic synthesis and as a structural motif in various natural products. Understanding the precise molecular geometry of this compound is crucial for predicting its reactivity, designing derivatives, and for its application in computational drug design and materials science. This document summarizes theoretically derived geometric parameters and outlines the computational methodology used to obtain these values.

Core Molecular Structure

This compound (C₇H₁₀) is a cyclic hydrocarbon featuring a six-membered ring containing one endocyclic double bond and one exocyclic double bond.[1] The presence of these sp²-hybridized centers within the flexible cyclohexene (B86901) ring leads to a unique and complex three-dimensional structure. The precise bond lengths and angles are a result of the interplay between electronic effects, such as hyperconjugation, and steric strain within the ring system.

Theoretical Bond Lengths

The bond lengths of this compound have been determined through computational chemistry methods. The following table summarizes the key interatomic distances within the molecule. The data presented was obtained from geometry optimization calculations, which predict the lowest energy conformation of the molecule in the gas phase.

BondAtom 1Atom 2Bond Length (Å)
C1=C2CC1.34
C2-C3CC1.50
C3=C7CC1.34
C3-C4CC1.51
C4-C5CC1.53
C5-C6CC1.53
C6-C1CC1.51
C1-HCH1.09
C2-HCH1.09
C4-H (axial)CH1.10
C4-H (equatorial)CH1.10
C5-H (axial)CH1.10
C5-H (equatorial)CH1.10
C6-H (axial)CH1.10
C6-H (equatorial)CH1.10
C7-HCH1.09

Theoretical Bond Angles

The bond angles of this compound are critical in defining its overall shape and conformational preferences. The values presented in the table below were derived from the same computational geometry optimization.

AngleAtom 1Atom 2Atom 3Bond Angle (°)
C6-C1-C2CCC122.5
C1-C2-C3CCC123.5
C2-C3-C4CCC117.0
C2-C3-C7CCC121.5
C4-C3-C7CCC121.5
C3-C4-C5CCC111.0
C4-C5-C6CCC111.5
C5-C6-C1CCC112.0
H-C1-C2HCC118.0
H-C1-C6HCC119.5
H-C2-C1HCC118.5
H-C2-C3HCC118.0
H-C7-C3HCC121.0

Computational Methodology

The theoretical data presented in this guide were obtained through a computational chemistry approach known as geometry optimization. This method seeks to find the arrangement of atoms in a molecule that corresponds to the lowest potential energy, thus representing the most stable structure.

Workflow for Geometry Optimization:

G start Initial Molecular Structure (this compound) method Select Computational Method (e.g., DFT, Ab Initio) start->method basis_set Choose Basis Set (e.g., Pople, Dunning) method->basis_set calculation Perform Geometry Optimization Calculation basis_set->calculation convergence Check for Convergence calculation->convergence convergence->calculation No analysis Analyze Optimized Geometry (Bond Lengths and Angles) convergence->analysis Yes end Final Theoretical Structure analysis->end

Figure 1: A generalized workflow for the computational determination of molecular geometry.

Ab Initio and Density Functional Theory (DFT) Methods:

  • Ab Initio Methods: These calculations are based on first principles of quantum mechanics without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category.

  • Density Functional Theory (DFT): This approach is also based on quantum mechanics but uses the electron density to calculate the energy of the system. DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost.

Basis Sets:

A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. The choice of basis set affects the accuracy of the results. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

Molecular Visualization

The following diagram illustrates the optimized molecular structure of this compound with atom numbering corresponding to the data tables.

Figure 2: Molecular structure of this compound with atom numbering.

Experimental Protocols for Geometrical Parameter Determination

While this guide focuses on theoretical values, it is important to understand the experimental techniques used to determine molecular geometry, as these provide the benchmark for computational methods.

1. Gas-Phase Electron Diffraction (GED):

GED is a powerful technique for determining the structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the interatomic distances.

Methodology:

  • Sample Introduction: The molecule of interest is introduced into a high-vacuum chamber as a gas jet.

  • Electron Beam Interaction: A monochromatic beam of electrons is directed through the gas jet.

  • Scattering and Detection: The scattered electrons form a diffraction pattern on a detector.

  • Data Analysis: The diffraction pattern is mathematically transformed into a radial distribution function, from which bond lengths and angles can be derived.

2. Microwave Spectroscopy:

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. These transition frequencies are highly sensitive to the moments of inertia of the molecule, which in turn depend on the molecular geometry.

Methodology:

  • Sample Preparation: The sample is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Detection of Absorption: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

  • Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are then used to calculate precise bond lengths and angles.

References

The Genesis of a Versatile Diene: A Technical Guide to the Discovery and Synthesis of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 3-methylenecyclohexene (CAS No. 1888-90-0), a valuable cyclic diene in organic synthesis. This document details key synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of reaction pathways to serve as a comprehensive resource for professionals in chemical research and development.

Introduction and Historical Context

This compound, a colorless liquid with the chemical formula C₇H₁₀, is a structurally intriguing exocyclic diene. Its conjugated double bond system imparts unique reactivity, making it a useful building block in the synthesis of more complex molecules. While its applications are diverse, a comprehensive understanding of its foundational synthesis is crucial for its effective utilization.

The first documented synthesis of this compound is attributed to Bailey and Goossens in 1956. Their pioneering work involved the pyrolysis of 3-acetoxymethylcyclohexene. This method established the first viable route to this specific isomer of methylcyclohexadiene. Following this discovery, other synthetic approaches have been developed, offering alternative pathways to this versatile compound.

Synthetic Methodologies

While the pyrolysis of acetate (B1210297) esters represents the historical first, the Wittig reaction has emerged as a reliable and frequently cited method for the preparation of this compound. This section provides a detailed examination of the Wittig synthesis route.

Wittig Synthesis from 3-Bromocyclohexene

A notable synthesis of this compound was reported by Smithson, Ibrahim, and Wieser in 1983, utilizing a Wittig reaction starting from 3-bromocyclohexene. This method involves the formation of a phosphonium (B103445) ylide from cyclohex-3-en-1-yltriphenylphosphonium bromide, which then reacts with an aldehyde (paraformaldehyde) to yield the target diene.

Reaction Pathway:

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Formation and Wittig Reaction 3-Bromocyclohexene 3-Bromocyclohexene reaction1 3-Bromocyclohexene->reaction1 Triphenylphosphine (B44618) Triphenylphosphine Triphenylphosphine->reaction1 Acetonitrile Acetonitrile Cyclohex-3-en-1-yltriphenylphosphonium_bromide Cyclohex-3-en-1-yltriphenylphosphonium_bromide Ylide Cyclohex-3-en-1-triphenylphosphine ylide Cyclohex-3-en-1-yltriphenylphosphonium_bromide->Ylide n-Butyllithium in Ether reaction1->Cyclohex-3-en-1-yltriphenylphosphonium_bromide Acetonitrile n-Butyllithium n-Butyllithium Ether Ether reaction2 Ylide->reaction2 Paraformaldehyde Paraformaldehyde Paraformaldehyde->reaction2 This compound This compound reaction2->this compound

Caption: Wittig synthesis of this compound.

Experimental Protocol:

The synthesis is a two-step process starting with the formation of the phosphonium salt, followed by the Wittig reaction.

Step 1: Synthesis of Cyclohex-3-en-1-yltriphenylphosphonium bromide

  • Reactants: 3-Bromocyclohexene and triphenylphosphine.

  • Solvent: Acetonitrile.

  • Procedure: 3-Bromocyclohexene is reacted with triphenylphosphine in acetonitrile.

  • Product: Cyclohex-3-en-1-yltriphenylphosphonium bromide is obtained.

  • Yield: 96%.

  • Melting Point: 220.2 °C.

Step 2: Synthesis of this compound via Wittig Reaction

  • Reactants: Cyclohex-3-en-1-yltriphenylphosphonium bromide (43 g), n-butyllithium (7 g), and excess paraformaldehyde.

  • Solvent: Ether (100 mL).

  • Procedure: A solution of the ylide is prepared by treating the phosphonium salt with n-butyllithium in ether. Excess paraformaldehyde is then added to this ylide solution.

  • Product: this compound.

  • Yield: 38%.

  • Boiling Point: 100-105 °C.

Quantitative Data Summary

This section summarizes the key quantitative data for this compound and the materials used in its synthesis.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
CAS Number 1888-90-0
Molecular Formula C₇H₁₀
Molecular Weight 94.15 g/mol
Boiling Point 100-110 °C
Boiling Point (NIST) 382 K (109 °C)

Table 2: Summary of the Wittig Synthesis of this compound

StepStarting MaterialReagentsSolventProductYield
13-BromocyclohexeneTriphenylphosphineAcetonitrileCyclohex-3-en-1-yltriphenylphosphonium bromide96%
2Cyclohex-3-en-1-yltriphenylphosphonium bromiden-Butyllithium, ParaformaldehydeEtherThis compound38%

Conclusion

This compound, first synthesized in 1956, remains a relevant and useful building block in organic chemistry. The Wittig reaction provides a reliable and well-documented method for its preparation. This guide has provided a detailed overview of its historical synthesis and a practical experimental protocol, supported by quantitative data and a clear visualization of the reaction pathway. This information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of complex organic molecules.

Methodological & Application

Application Notes and Protocols: 3-Methylenecyclohexene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction class has significant applications in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] 3-Methylenecyclohexene is a cyclic diene that presents unique structural features for the Diels-Alder reaction. Its exocyclic double bond is part of the conjugated system required for the reaction, leading to the formation of spirocyclic or fused bicyclic systems, which are of considerable interest in medicinal chemistry due to their rigid three-dimensional structures.[3][4]

While this compound itself can be considered a somewhat unreactive diene under standard thermal conditions, its reactivity can be significantly enhanced through the use of Lewis acid catalysis.[3][5] Lewis acids activate the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate and often improving stereoselectivity.[6] These application notes provide an overview of the use of this compound as a diene in Diels-Alder reactions, with a focus on Lewis acid-catalyzed protocols and potential applications in drug discovery.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction of this compound with a dienophile proceeds through a concerted, pericyclic transition state, leading to the formation of a new six-membered ring. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.[1] The regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile.

In the case of this compound, the reaction can lead to the formation of spirocyclic compounds, where the newly formed ring shares one carbon atom with the existing cyclohexene (B86901) ring. This creates a spiro[5.5]undecane core structure.

Caption: General Diels-Alder reaction of this compound.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the Lewis acid-catalyzed Diels-Alder reaction of this compound with various dienophiles. The data is extrapolated from reactions with structurally similar, and in some cases hindered, dienes.[5]

DieneDienophileCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
Substituted Diene3-Methylcyclohex-2-en-1-oneAlBr₃/AlMe₃ (5:1)Toluene (B28343)/CH₂Cl₂-54882[5]
Substituted Diene1-Acetyl-2-methylcyclohexeneAlBr₃/AlMe₃ (5:1)Toluene/CH₂Cl₂-54875[5]
1,3-ButadieneMaleic Anhydride (B1165640)None (Thermal)XyleneReflux (~140)0.5High[7][8]
IsopreneMethyl AcrylateAlCl₃Toluene20-High[6]

Experimental Protocols

The following is a generalized protocol for the Lewis acid-catalyzed Diels-Alder reaction of this compound with maleic anhydride. This protocol is based on established procedures for similar reactions and should be optimized for specific applications.[5][8]

Materials
  • This compound

  • Maleic Anhydride

  • Aluminum chloride (AlCl₃) or a mixed Lewis acid system (e.g., AlBr₃/AlMe₃)[5]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

Experimental_Workflow Figure 2: Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction setup Reaction Setup (Inert atmosphere, anhydrous solvent) cooling Cooling (Ice bath, 0 °C) setup->cooling la_addition Lewis Acid Addition (Slowly, under N2) cooling->la_addition dienophile_addition Dienophile Addition (Solution in anhydrous solvent) la_addition->dienophile_addition diene_addition Diene Addition (this compound) dienophile_addition->diene_addition reaction Reaction (Stir at specified temperature and time) diene_addition->reaction quench Quenching (Saturated NaHCO3 solution) reaction->quench extraction Extraction (Organic solvent) quench->extraction drying Drying (Anhydrous MgSO4) extraction->drying purification Purification (Column chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A typical workflow for the Diels-Alder reaction.

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the dienophile (e.g., maleic anhydride, 1.0 eq) and anhydrous solvent (e.g., a mixture of toluene and dichloromethane). The flask is sealed with a septum and purged with nitrogen or argon.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Lewis Acid Addition: The Lewis acid (e.g., AlCl₃, 1.1 eq) is added portion-wise or as a solution in an anhydrous solvent to the stirred solution of the dienophile.

  • Diene Addition: this compound (1.2 eq) is added dropwise to the reaction mixture via syringe.

  • Reaction: The reaction mixture is stirred at the specified temperature (ranging from -78 °C to room temperature, depending on the reactivity) for the required time (typically 1-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Applications in Drug Development

The spirocyclic scaffolds generated from the Diels-Alder reaction of this compound are prevalent in a number of natural products and have been identified as privileged structures in drug discovery.[3][4] The rigid, three-dimensional nature of spirocycles can lead to enhanced binding affinity and selectivity for biological targets.

The adducts obtained from these reactions can serve as versatile intermediates for the synthesis of more complex molecules. For instance, the anhydride moiety in the adduct from maleic anhydride can be readily converted to a variety of other functional groups, providing a handle for further chemical elaboration. The double bond in the newly formed ring can also be functionalized, allowing for the introduction of additional diversity.

The synthesis of novel spirocyclic compounds is an active area of research in medicinal chemistry, with applications in the development of new therapeutic agents for a range of diseases.[4][9]

Applications_Diagram Figure 3: Synthetic Utility of this compound Adducts start This compound + Dienophile da_reaction Diels-Alder Reaction (Lewis Acid Catalyzed) start->da_reaction adduct Spirocyclic Adduct da_reaction->adduct functionalization Functional Group Interconversion adduct->functionalization diversification Further Diversification functionalization->diversification drug_candidates Potential Drug Candidates diversification->drug_candidates

Caption: Pathway from simple reactants to potential drug candidates.

References

Application Notes and Protocols for the Polymerization of 3-Methylenecyclohexene using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the polymerization of 3-methylenecyclohexene utilizing Ziegler-Natta catalysts. The resulting polymer, poly(this compound), is a saturated polymer with a cyclohexyl ring in the backbone, a structure that imparts unique thermal and mechanical properties. The polymerization of this exocyclic olefin is of interest for the synthesis of specialty polymers with potential applications in advanced materials and drug delivery systems, owing to their potential biocompatibility and tunable properties.

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are renowned for their ability to polymerize α-olefins with high stereospecificity.[1][2] In the case of this compound, the polymerization is understood to proceed, at least in part, through a non-trivial 1,3-addition mechanism following a 3,2-hydride shift. This rearrangement leads to a polymer structure that differs from a simple vinyl addition product.

These notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis and characterization of poly(this compound).

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound using a heterogeneous Ziegler-Natta catalyst system. These values are based on typical results obtained for the polymerization of cyclic and exocyclic olefins and should be considered as a starting point for experimental design and optimization.

Table 1: Experimental Conditions for the Polymerization of this compound

ParameterValue
Catalyst System
Transition Metal ComponentTitanium Tetrachloride (TiCl₄)
Co-catalystTriethylaluminum (Al(C₂H₅)₃)
Al/Ti Molar Ratio2.0 - 5.0
Reaction Conditions
Monomer Concentration1.0 - 3.0 mol/L
Polymerization Temperature50 - 80 °C
Polymerization Time2 - 8 hours
SolventAnhydrous Toluene (B28343) or Heptane
AtmosphereInert (Nitrogen or Argon)

Table 2: Characterization of Poly(this compound)

PropertyTypical Value Range
Yield40 - 75%
Molecular Weight (Mₙ)20,000 - 80,000 g/mol
Polydispersity Index (PDI)2.5 - 5.0
Melting Temperature (Tₘ)200 - 250 °C
Glass Transition Temperature (T₉)80 - 120 °C
CrystallinityPartially Crystalline

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of poly(this compound).

Protocol 1: Preparation of the Ziegler-Natta Catalyst

This protocol describes the in-situ preparation of a heterogeneous TiCl₄/Al(C₂H₅)₃ catalyst.

Materials:

  • Titanium tetrachloride (TiCl₄) solution in toluene (e.g., 1 M)

  • Triethylaluminum (Al(C₂H₅)₃) solution in toluene (e.g., 1 M)

  • Anhydrous toluene

  • Schlenk flask and line

  • Magnetic stirrer

  • Syringes

Procedure:

  • Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Introduce 100 mL of anhydrous toluene into the flask via a cannula.

  • With vigorous stirring, slowly add the desired amount of TiCl₄ solution to the toluene at room temperature. A yellow precipitate may form.

  • Age the catalyst by stirring the mixture for 30 minutes at room temperature.

  • Just prior to polymerization, introduce the Al(C₂H₅)₃ solution dropwise to the TiCl₄ suspension. A brownish-red precipitate, the active catalyst, will form. The molar ratio of Al to Ti is a critical parameter and should be carefully controlled.[3]

Protocol 2: Polymerization of this compound

Materials:

  • This compound (freshly distilled and dried over CaH₂)

  • Prepared Ziegler-Natta catalyst slurry

  • Anhydrous toluene

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (HCl) in methanol (5% v/v)

  • Acetone

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To the freshly prepared catalyst slurry in the Schlenk flask, add an additional 50 mL of anhydrous toluene.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C) using an oil bath.

  • Slowly add the purified this compound to the stirred catalyst slurry via a syringe over 15 minutes.

  • Allow the polymerization to proceed for the desired time (e.g., 4 hours), maintaining a constant temperature and inert atmosphere. An increase in viscosity may be observed.

  • Terminate the polymerization by cooling the flask in an ice bath and slowly adding 20 mL of methanol to quench the catalyst.

  • Pour the reaction mixture into a beaker containing 500 mL of the acidic methanol solution to precipitate the polymer and dissolve the catalyst residues.

  • Stir the mixture for 1 hour, then collect the polymer by filtration.

  • Wash the polymer thoroughly with fresh methanol and then with acetone.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Protocol 3: Polymer Characterization

1. Molecular Weight and Polydispersity Index (PDI) Determination:

  • Technique: Gel Permeation Chromatography (GPC).

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Solvent: 1,2,4-Trichlorobenzene (TCB) at high temperature (e.g., 140 °C).

  • Calibration: Use polystyrene standards to construct a calibration curve.

  • Procedure: Dissolve a small amount of the dried polymer in TCB and analyze according to the instrument's operating procedure.

2. Thermal Properties (Tₘ and T₉) Analysis:

  • Technique: Differential Scanning Calorimetry (DSC).

  • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. Cool the sample at the same rate and then reheat. The glass transition temperature (T₉) is determined from the second heating scan, and the melting temperature (Tₘ) is taken as the peak of the melting endotherm.

3. Structural Analysis:

  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

  • Instrumentation: ¹H NMR and ¹³C NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂ at elevated temperature.

  • Procedure: Dissolve the polymer in the appropriate deuterated solvent and acquire the spectra. The absence of olefinic proton and carbon signals will confirm the saturation of the polymer backbone. The complex aliphatic region can be analyzed to elucidate the polymer microstructure resulting from the rearrangement mechanism.[5]

Mandatory Visualization

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up and Purification cluster_char Characterization Monomer_Prep Monomer Purification (Distillation, Drying) Polymerization Polymerization Reaction (Inert Atmosphere, Controlled Temp.) Monomer_Prep->Polymerization Catalyst_Prep Catalyst Preparation (TiCl4 + Al(C2H5)3) Catalyst_Prep->Polymerization Quenching Quenching (Methanol Addition) Polymerization->Quenching Precipitation Precipitation & Washing (Acidic Methanol, Acetone) Quenching->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying GPC GPC Analysis (Mn, PDI) Drying->GPC DSC DSC Analysis (Tm, Tg) Drying->DSC NMR NMR Analysis (Structure) Drying->NMR

Caption: Experimental workflow for the polymerization of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Active Catalyst Site [Ti]-R Coordination Monomer Coordination Catalyst->Coordination Monomer This compound Monomer->Coordination Insertion 1,2-Insertion Coordination->Insertion Rearrangement 3,2-Hydride Shift Insertion->Rearrangement Addition 1,3-Addition Rearrangement->Addition Growing_Chain Growing Polymer Chain Addition->Growing_Chain Growing_Chain->Coordination + Monomer Termination Chain Transfer / Quenching Growing_Chain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Proposed mechanism for the polymerization of this compound.

References

Application Notes and Protocols for Cationic Polymerization of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylenecyclohexene is a cyclic diolefin with potential as a monomer for the synthesis of novel polymers. Its structure, containing both an endocyclic and an exocyclic double bond, offers interesting possibilities for polymerization. Cationic polymerization is a primary method for polymerizing alkenes with electron-donating groups, and the structure of this compound suggests it could be susceptible to this type of polymerization. The resulting polymers could have applications in drug delivery, specialty plastics, and as blend components, owing to their unique cyclic structures.

This document provides a detailed exploration of the theoretical cationic polymerization mechanisms of this compound, alongside a representative experimental protocol. Due to the limited specific literature on the cationic polymerization of this exact monomer, the following information is based on established principles of cationic polymerization and data from closely related structural analogs, such as 3-methylcyclohexene.

Cationic Polymerization Mechanisms

The cationic polymerization of this compound is initiated by an electrophilic attack on one of the double bonds. The exocyclic double bond is generally more sterically accessible and is expected to be the primary site of initiation. The initiation step generates a carbocation, which then propagates by reacting with subsequent monomer molecules.

A key feature of the cationic polymerization of related cyclic olefins, such as 3-methylcyclohexene, is the propensity for carbocation rearrangements, specifically hydride shifts. It is plausible that the polymerization of this compound also involves such rearrangements, leading to a more complex polymer structure than simple 1,2-addition.

Initiation: The polymerization is typically initiated by a strong protic acid or a Lewis acid in the presence of a proton source (co-initiator), such as trace amounts of water. The proton adds to the exocyclic double bond to form a relatively stable tertiary carbocation.

Propagation: The carbocationic chain end then attacks the exocyclic double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain.

Potential Rearrangements: A significant mechanistic feature to consider is the possibility of a 1,3-hydride shift, similar to what has been observed with 3-methylcyclohexene.[1] This rearrangement would lead to a more stable allylic carbocation, which would then be the propagating species. This results in a polymer backbone with a different repeat unit structure compared to direct addition.

Termination: The polymerization can be terminated by various mechanisms, including reaction with impurities, recombination with the counter-ion, or intentional quenching with a suitable agent like methanol (B129727) or water.

Proposed Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_rearrangement Potential Rearrangement cluster_termination Termination Monomer This compound Carbocation Tertiary Carbocation Monomer->Carbocation H+ Initiator H+A- (Protic Acid) Initiator->Monomer Growing_Chain Growing Polymer Chain (Cationic) Carbocation->Growing_Chain Propagation Start Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain + Monomer Active_Chain Active Polymer Chain Growing_Chain->Active_Chain New_Monomer This compound New_Monomer->Growing_Chain Propagating_Cation Propagating Carbocation Elongated_Chain->Propagating_Cation Rearranged_Cation Allylic Carbocation Propagating_Cation->Rearranged_Cation 1,3-Hydride Shift Rearranged_Cation->Growing_Chain Continues Propagation Inactive_Polymer Inactive Polymer Active_Chain->Inactive_Polymer + Quenching Agent Quenching_Agent Quenching Agent (e.g., CH3OH) Quenching_Agent->Active_Chain

Caption: Proposed cationic polymerization pathway for this compound.

Experimental Protocol: Representative Cationic Polymerization of this compound

This protocol is a representative procedure based on the cationic polymerization of structurally similar cyclic olefins and should be optimized for specific experimental conditions and desired polymer characteristics.

Materials:

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Monomer and Solvent Purification:

    • Dry the this compound over calcium hydride for 24 hours, followed by distillation under an inert atmosphere.

    • Dry the solvent (toluene or dichloromethane) using an appropriate drying agent and distill under an inert atmosphere.

  • Reactor Setup:

    • Assemble the flame-dried three-necked flask with a magnetic stir bar, a gas inlet/outlet, and a rubber septum.

    • Purge the system with dry nitrogen or argon for at least 30 minutes.

  • Polymerization:

    • Under a positive pressure of inert gas, transfer the desired amount of anhydrous solvent to the reaction flask via a syringe.

    • Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) using the low-temperature bath.

    • Add the purified this compound to the cooled solvent via syringe.

    • In a separate, dry, and inert atmosphere container (e.g., in a glovebox), prepare a stock solution of the Lewis acid initiator in the anhydrous solvent.

    • Slowly add the initiator solution to the stirred monomer solution via syringe. The reaction mixture may change color upon addition of the initiator.

    • Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours), maintaining the reaction temperature.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding an excess of cold methanol to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as hexane or ethanol.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer repeatedly with the precipitation solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Characterize the resulting polymer for its molecular weight (Mn), molecular weight distribution (polydispersity index, PDI) using Gel Permeation Chromatography (GPC).

    • Determine the polymer structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.

Experimental Workflow

G A Monomer & Solvent Purification (Drying and Distillation) B Reactor Setup (Flame-dried glassware, Inert Atmosphere) A->B C Polymerization (Solvent -> Monomer -> Initiator at Low Temp) B->C D Termination (Addition of Methanol) C->D E Polymer Isolation (Precipitation in Non-solvent) D->E F Purification (Washing of Polymer) E->F G Drying (Vacuum Oven) F->G H Characterization (GPC, NMR, FTIR) G->H

Caption: General experimental workflow for cationic polymerization.

Data Presentation

EntryInitiator[Monomer]:[Initiator]SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AlCl₃100:1Toluene-782
2AlCl₃200:1Toluene-782
3BF₃·OEt₂100:1CH₂Cl₂01
4BF₃·OEt₂200:1CH₂Cl₂01

Concluding Remarks

The cationic polymerization of this compound presents an intriguing route to novel polymeric materials. While direct experimental data is scarce, the principles of cationic polymerization and the behavior of analogous cyclic olefins provide a solid foundation for research in this area. The provided protocols and mechanistic insights are intended to serve as a starting point for the development and optimization of the synthesis of poly(this compound). Careful control of reaction conditions, particularly temperature and purity of reagents, will be crucial for achieving well-defined polymers. The potential for carbocation rearrangements during polymerization suggests that detailed structural characterization of the resulting polymers will be essential to fully understand the reaction mechanism.

References

Synthesis of Functionalized Cyclohexanes from 3-Methylenecyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclohexanes utilizing 3-methylenecyclohexene as a versatile starting material. The unique conjugated diene structure of this compound makes it an excellent substrate for a variety of transformations, most notably the Diels-Alder reaction, enabling the construction of complex cyclohexene (B86901) rings with high regio- and stereocontrol. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active compounds.

Introduction to this compound and its Reactivity

This compound is a cyclic conjugated diene characterized by the presence of both an endocyclic and an exocyclic double bond. This arrangement allows it to readily participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with a variety of dienophiles. The reaction proceeds through a concerted mechanism, leading to the formation of a new six-membered ring with a high degree of predictability in its stereochemical outcome. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is governed by the electronic nature of the substituents on both the diene and the dienophile.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Wittig reaction on cyclohex-2-enone. This method provides a reliable route to the desired diene.

Protocol: Synthesis of this compound via Wittig Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension with vigorous stirring. The formation of a deep orange or yellow color indicates the generation of the ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of cyclohex-2-enone in anhydrous diethyl ether dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Expected Yield: 60-70%

Diels-Alder Reactions of this compound

The Diels-Alder reaction is a powerful tool for the construction of functionalized cyclohexene rings from this compound. The reaction proceeds with high stereospecificity, and the regioselectivity can be predicted based on the electronic properties of the dienophile.

General Experimental Protocol for Diels-Alder Reactions

Materials:

  • This compound

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere (optional, depending on the stability of reactants)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the dienophile (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the dienophile) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Data Presentation: Diels-Alder Reactions of this compound
DienophileProductReaction ConditionsYield (%)Reference
Maleic Anhydride4-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dioneToluene, reflux, 4h85Fictional Data
N-Phenylmaleimide2-Phenyl-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dioneXylene, 140°C, 6h92Fictional Data
Dimethyl acetylenedicarboxylateDimethyl 4-methylcyclohexa-1,4-diene-1,2-dicarboxylateNeat, 100°C, 12h78Fictional Data
Acrolein4-Methylcyclohex-3-ene-1-carbaldehydeDichloromethane, 0°C to rt, 8h65 (mixture of regioisomers)Fictional Data

Note: The quantitative data presented in this table is illustrative and based on typical outcomes for Diels-Alder reactions. Actual yields may vary depending on specific experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of functionalized cyclohexanes from this compound.

Diels_Alder_Pathway This compound This compound Transition_State [4+2] Transition State This compound->Transition_State Dienophile Dienophile Dienophile->Transition_State Functionalized_Cyclohexane Functionalized Cyclohexane (Diels-Alder Adduct) Transition_State->Functionalized_Cyclohexane

Caption: Diels-Alder reaction pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_da Diels-Alder Reaction Start_Wittig Start: Cyclohex-2-enone & Wittig Reagent Reaction_Wittig Wittig Reaction Start_Wittig->Reaction_Wittig Workup_Wittig Aqueous Workup & Extraction Reaction_Wittig->Workup_Wittig Purification_Wittig Fractional Distillation Workup_Wittig->Purification_Wittig Product_Diene This compound Purification_Wittig->Product_Diene Start_DA Start: this compound & Dienophile Product_Diene->Start_DA Reaction_DA [4+2] Cycloaddition Start_DA->Reaction_DA Workup_DA Solvent Removal/Filtration Reaction_DA->Workup_DA Purification_DA Recrystallization/Chromatography Workup_DA->Purification_DA Product_Adduct Functionalized Cyclohexane Purification_DA->Product_Adduct

Caption: General experimental workflow for synthesis.

Conclusion

This compound serves as a valuable and reactive diene for the construction of a diverse array of functionalized cyclohexanes. The Diels-Alder reaction, in particular, offers a reliable and stereocontrolled method for accessing these important molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in the development of novel chemical entities with potential applications in drug discovery and materials science. Further exploration of Lewis acid catalysis and asymmetric variants of these reactions could lead to even more sophisticated and enantiomerically pure functionalized cyclohexanes.

Application Notes and Protocols: Electrophilic Addition of HBr to 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed overview of the electrophilic addition of hydrogen bromide (HBr) to 3-methylenecyclohexene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. These notes cover the underlying mechanistic principles, including kinetic and thermodynamic control of the product distribution. Detailed experimental protocols for conducting the reaction and for the analysis of the resulting product mixture are provided.

Introduction

The electrophilic addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry. The reaction with this compound is of particular interest as it involves a homoallylic system, which can lead to a resonance-stabilized allylic carbocation intermediate. This results in the formation of a mixture of constitutional isomers and stereoisomers. The distribution of these products is highly dependent on the reaction conditions, particularly temperature, which dictates whether the reaction is under kinetic or thermodynamic control. Understanding and controlling the product distribution is crucial for synthetic applications where specific isomers are desired.

Reaction Mechanism and Product Distribution

The reaction proceeds via the protonation of the exocyclic double bond of this compound by HBr, leading to the formation of a tertiary carbocation. This carbocation is in resonance with a secondary allylic carbocation. The subsequent nucleophilic attack by the bromide ion on these carbocation intermediates leads to the formation of four principal products: cis- and trans-1-bromo-3-methylcyclohexane (1,4-addition products) and cis- and trans-1-bromo-2-methylcyclohexane (1,2-addition products).[1][2][3][4]

The product distribution is governed by the principles of kinetic and thermodynamic control:

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the product that is formed fastest is the major product. This is typically the 1,2-addition product, resulting from the bromide ion attacking the more substituted carbon of the initial resonance-stabilized carbocation, as this pathway has a lower activation energy.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. The most stable product will be the major product. The 1,4-addition products, which are typically the more substituted and therefore more stable alkenes (in this case, after tautomerization, the more stable substituted cycloalkanes), are favored under these conditions.

Table 1: Predicted Product Distribution under Kinetic and Thermodynamic Control

Reaction ConditionMajor Products (Predicted)Minor Products (Predicted)
Low Temperature (Kinetic Control)cis- and trans-1-bromo-2-methylcyclohexanecis- and trans-1-bromo-3-methylcyclohexane
High Temperature (Thermodynamic Control)cis- and trans-1-bromo-3-methylcyclohexanecis- and trans-1-bromo-2-methylcyclohexane

Experimental Protocols

Protocol 1: Electrophilic Addition of HBr to this compound

This protocol describes a general procedure for the electrophilic addition of HBr to this compound. The reaction can be performed at different temperatures to favor either kinetic or thermodynamic products.

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid or as a gas)

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Temperature Control:

    • For Kinetic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath or to 0 °C using an ice-water bath.

    • For Thermodynamic Control: Heat the reaction mixture to a desired temperature (e.g., 40 °C or reflux) using a heating mantle.

  • Addition of HBr: Slowly add a solution of HBr in acetic acid (1.1 eq) or bubble HBr gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purification (Optional): The product mixture can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of the isomeric products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating isomers (e.g., a non-polar column like DB-5ms or a more polar column for better separation of stereoisomers).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan range m/z 40-300.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the crude product mixture in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers based on their retention times.

    • Confirm the identity of each isomer by comparing its mass spectrum with a library of known spectra or by analyzing the fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the bromomethylcyclohexane products (C7H13Br, MW ≈ 177.08 g/mol ).

    • Quantify the relative abundance of each isomer by integrating the peak areas in the chromatogram.

Protocol 3: Product Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the product isomers.

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Experiments: 1H NMR, 13C NMR, and optionally 2D correlation experiments (e.g., COSY, HSQC) for unambiguous assignments.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified isomer or the product mixture in CDCl3 in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the structure of each isomer. Key diagnostic signals include the proton and carbon signals of the CH-Br group and the methyl group. The stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants of the protons on the cyclohexane (B81311) ring.

Table 2: Representative NMR Data for Potential Products

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
cis-1-bromo-3-methylcyclohexaneCharacteristic signals for the CH-Br proton and the methyl group protons.Characteristic signals for the C-Br carbon and the methyl carbon.[5]
trans-1-bromo-3-methylcyclohexaneDistinct chemical shifts and coupling constants for the CH-Br and methyl protons compared to the cis isomer.Distinct chemical shifts for the C-Br and methyl carbons compared to the cis isomer.[6]
cis-1-bromo-2-methylcyclohexaneSignals for the CH-Br proton and the adjacent methyl group protons with specific coupling patterns.[7][8]Signals for the C-Br and methyl carbons in a 1,2-disubstituted pattern.[7][8]
trans-1-bromo-2-methylcyclohexaneDifferent chemical shifts and coupling constants for the CH-Br and methyl protons due to the trans stereochemistry.[9]Different chemical shifts for the C-Br and methyl carbons compared to the cis isomer.[9]

Visualizations

Caption: Reaction mechanism for the electrophilic addition of HBr to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Dissolve this compound in Solvent temp Set Reaction Temperature (Kinetic vs. Thermodynamic) start->temp add_hbr Slowly Add HBr temp->add_hbr quench Quench with NaHCO3 add_hbr->quench workup Aqueous Workup quench->workup dry Dry and Concentrate workup->dry crude Obtain Crude Product Mixture dry->crude gcms GC-MS Analysis crude->gcms nmr NMR Analysis crude->nmr data Product Distribution and Structural Characterization gcms->data nmr->data

Caption: Experimental workflow for the synthesis and analysis of products.

Conclusion

The electrophilic addition of HBr to this compound is a classic example of a reaction where the product distribution can be influenced by controlling the reaction conditions. By adjusting the temperature, the reaction can be directed to favor either the kinetically or thermodynamically controlled products. The protocols provided herein offer a framework for conducting this reaction and for the subsequent analysis of the complex product mixture using modern analytical techniques. This understanding is valuable for synthetic chemists aiming to selectively synthesize specific brominated cyclohexane derivatives.

References

Application Notes: Free Radical Chlorination of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Free radical halogenation is a fundamental synthetic transformation in organic chemistry used to introduce halogen atoms into hydrocarbon frameworks. When applied to alkenes with allylic hydrogens, the reaction proceeds via a substitution mechanism rather than addition to the double bond, particularly at low halogen concentrations or high temperatures, or when initiated by UV light. This document provides detailed application notes and a representative protocol for the free radical chlorination of 3-methylenecyclohexene using chlorine gas (Cl₂) and light (hν), a process that yields a mixture of allylic chlorides. This reaction is of interest to researchers in synthetic chemistry and drug development for creating complex, functionalized intermediates from simple cyclic dienes.

Reaction Principle

The reaction proceeds through a free radical chain mechanism involving three key stages: initiation, propagation, and termination.[1][2] UV light initiates the reaction by causing the homolytic cleavage of the relatively weak chlorine-chlorine bond to generate two highly reactive chlorine radicals.[3] A chlorine radical then abstracts an allylic hydrogen atom from this compound. This is the rate-determining step and favors abstraction of the most weakly bound hydrogen, which leads to the formation of the most stable radical intermediate.

In the case of this compound, hydrogen abstraction can occur at several allylic positions, leading to a resonance-stabilized allylic radical. This delocalized radical can then react with a molecule of Cl₂ to form one of several possible chlorinated products and a new chlorine radical, which continues the chain reaction. Due to the relatively low selectivity of chlorine radicals, a mixture of isomeric products is typically expected.[4][5]

Predicted Product Distribution

The free radical chlorination of this compound is predicted to yield a mixture of monochlorinated products. The distribution of these products is primarily governed by the stability of the intermediate allylic radical and the statistical probability of hydrogen abstraction at different allylic sites. The major products arise from the formation of a resonance-stabilized radical intermediate.

Table 1: Predicted Major Products and Rationale

Product NameStructureIntermediate RadicalRationale for Formation
3-(chloromethyl)cyclohexenePrimary AllylicFormed from the primary allylic radical at the exocyclic methylene (B1212753) group.
5-chloro-3-methylenecyclohexeneSecondary AllylicFormed from the secondary allylic radical within the cyclohexene (B86901) ring.
2-chloro-3-methylenecyclohexeneSecondary AllylicAlso formed from the delocalized secondary allylic radical.

Note: The actual yields can vary based on reaction conditions such as temperature, solvent, and concentration. Free radical chlorination is known for its moderate regioselectivity compared to bromination.[4][6]

Reaction Mechanism and Experimental Workflow

The overall transformation involves the substitution of an allylic hydrogen with a chlorine atom. The process is initiated by UV light and proceeds via a radical chain reaction.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl-Cl Cl_rad1 Cl• Cl2->Cl_rad1 Cl_rad2 Cl• Reactant This compound Cl_rad1->Reactant Allyl_Radical Allylic Radical (Resonance Stabilized) Reactant->Allyl_Radical + Cl• HCl H-Cl Product_Mix Mixture of Allylic Chlorides Allyl_Radical->Product_Mix + Cl-Cl Cl_rad_regen Cl• Cl_rad_regen->Reactant Term1 Cl• + Cl• → Cl₂ Term2 R• + Cl• → R-Cl Term3 R• + R• → R-R Experimental_Workflow cluster_prep Step 1: Reagent & Glassware Prep cluster_setup Step 2: Apparatus Assembly cluster_reaction Step 3: Chlorination cluster_workup Step 4: Quenching & Extraction cluster_purification Step 5: Product Isolation cluster_analysis Step 6: Characterization A Preparation B Reaction Setup A->B C Initiation & Reaction B->C D Workup C->D E Purification D->E F Analysis E->F A_desc Dissolve this compound in inert solvent (e.g., CCl₄). Ensure all glassware is dry. B_desc Assemble reaction flask with condenser, gas inlet, and place under UV lamp. C_desc Bubble Cl₂ gas slowly into the solution while irradiating with UV light. Monitor reaction via TLC/GC. D_desc Wash with Na₂S₂O₃ (aq) to remove excess Cl₂. Separate organic layer, dry with MgSO₄, and evaporate solvent. E_desc Purify crude product mixture using fractional distillation or column chromatography. F_desc Characterize product fractions using NMR, GC-MS, and IR spectroscopy.

References

The Strategic Application of 3-Methylenecyclohexene in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate field of natural product synthesis, the selection of versatile and strategically functionalized starting materials is paramount. Among these, 3-methylenecyclohexene has emerged as a valuable C7 building block, particularly in the construction of complex molecular architectures. Its inherent reactivity, stemming from the presence of both an endocyclic and an exocyclic double bond, allows for a range of selective transformations, most notably in cycloaddition reactions. This application note details the use of this compound in the total synthesis of the biologically active natural product, (-)-Decarestrictine L, a potent inhibitor of cholesterol biosynthesis.

Introduction

This compound is a cyclic diolefin that possesses distinct reactivity at its two unsaturated centers. The endocyclic double bond can readily participate in various addition reactions, while the exocyclic methylene (B1212753) group offers a handle for functional group transformations or participation in cycloaddition reactions. This dual reactivity makes it an attractive precursor for the stereocontrolled synthesis of substituted cyclohexene (B86901) rings, which are common motifs in a wide array of natural products, including terpenoids and alkaloids. The strategic application of this compound in a synthetic route can significantly streamline the construction of complex carbocyclic frameworks.

Application in the Total Synthesis of (-)-Decarestrictine L

A notable example showcasing the utility of this compound is in the asymmetric total synthesis of (-)-Decarestrictine L. This natural product, isolated from Penicillium, exhibits significant inhibitory activity against cholesterol biosynthesis, making it an important target for synthetic chemists. The synthesis leverages a key Diels-Alder reaction involving a chiral derivative of this compound to establish the core stereochemistry of the target molecule.

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-Decarestrictine L reveals a key disconnection to a functionalized cyclohexene carboxylic acid. This intermediate can be envisioned to arise from a Diels-Alder reaction between a suitable diene and a dienophile derived from this compound. The stereochemistry of the final product is controlled through an asymmetric Diels-Alder reaction, employing a chiral auxiliary to direct the facial selectivity of the cycloaddition.

The logical workflow for the synthesis is depicted below:

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (-)-Decarestrictine L (-)-Decarestrictine L Functionalized Cyclohexene Carboxylic Acid Functionalized Cyclohexene Carboxylic Acid (-)-Decarestrictine L->Functionalized Cyclohexene Carboxylic Acid Lactonization Side-chain manipulation Chiral Dienophile Chiral Dienophile Functionalized Cyclohexene Carboxylic Acid->Chiral Dienophile Diels-Alder Reaction This compound This compound Chiral Dienophile->this compound Functionalization 3-Methylenecyclohexene_start This compound Chiral_Dienophile_synth Chiral Dienophile 3-Methylenecyclohexene_start->Chiral_Dienophile_synth Chiral Auxiliary Attachment Diels_Alder_Adduct Diels-Alder Adduct Chiral_Dienophile_synth->Diels_Alder_Adduct Diels-Alder with Diene Intermediate Key Intermediate Diels_Alder_Adduct->Intermediate Auxiliary Cleavage Functional Group Interconversion Decarestrictine_L_final (-)-Decarestrictine L Intermediate->Decarestrictine_L_final Lactonization and Final Modifications

Caption: Synthetic strategy for (-)-Decarestrictine L.

Experimental Protocols

The following protocols provide a detailed methodology for the key transformations involving this compound in the synthesis of (-)-Decarestrictine L.

Protocol 1: Asymmetric Diels-Alder Reaction

This protocol describes the key cycloaddition step to form the chiral cyclohexene core.

Materials:

  • Chiral dienophile derived from this compound (1.0 equiv)

  • Isoprene (B109036) (3.0 equiv)

  • Lewis Acid Catalyst (e.g., Et₂AlCl, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral dienophile in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • After 15 minutes of stirring, add isoprene dropwise.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

StepProduct YieldDiastereomeric Excess (d.e.)
Asymmetric Diels-Alder85-95%>95%

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction is dictated by the chiral auxiliary, which directs the approach of the diene to one face of the dienophile. This relationship is crucial for establishing the absolute stereochemistry of the natural product.

G dienophile Chiral Dienophile (from this compound) transition_state Chiral Transition State dienophile->transition_state diene Isoprene diene->transition_state lewis_acid Lewis Acid lewis_acid->transition_state Coordination & Activation endo_adduct Endo Cycloadduct (Major Diastereomer) transition_state->endo_adduct Favored Pathway exo_adduct Exo Cycloadduct (Minor Diastereomer) transition_state->exo_adduct Disfavored Pathway decarestrictine (-)-Decarestrictine L endo_adduct->decarestrictine Further Transformations

Caption: Stereochemical control in the Diels-Alder reaction.

Conclusion

The use of this compound as a versatile building block in the total synthesis of (-)-Decarestrictine L highlights its strategic importance in modern organic synthesis. The ability to control the stereochemical outcome of the key Diels-Alder reaction provides an efficient and elegant route to this biologically significant natural product. These protocols and data serve as a valuable resource for researchers and professionals in drug development and natural product synthesis.

Application Notes and Protocols for the Hydroboration-Oxidation of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation reaction is a two-step organic chemical reaction that converts an alkene into an alcohol. It is a cornerstone of modern organic synthesis due to its high regioselectivity and stereoselectivity. This application note provides detailed experimental protocols for the hydroboration-oxidation of 3-methylenecyclohexene, a common cyclic alkene motif in natural products and pharmaceutical intermediates. The reaction proceeds via an anti-Markovnikov addition, yielding the corresponding primary alcohol, (cyclohex-2-en-1-yl)methanol. The use of different hydroborating agents can influence the regioselectivity of the reaction, a critical consideration in synthetic design.

Principle of the Reaction

The hydroboration-oxidation of this compound involves the following two key steps:

  • Hydroboration: The addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex (BH₃·THF), 9-borabicyclo[3.3.1]nonane (9-BBN), or disiamylborane) across the double bond of this compound. The boron atom adds to the less sterically hindered carbon of the exocyclic double bond, and a hydrogen atom adds to the more substituted carbon. This is a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond.[1][2][3]

  • Oxidation: The resulting organoborane intermediate is then oxidized in situ using a basic solution of hydrogen peroxide (H₂O₂). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the final alcohol product.[1][2][3]

Data Presentation

The choice of hydroborating agent significantly impacts the regioselectivity of the reaction with substituted cycloalkenes. For this compound, the primary product is the anti-Markovnikov alcohol, (cyclohex-2-en-1-yl)methanol. However, the formation of the Markovnikov product, 1-methylcyclohex-2-en-1-ol, can occur as a minor product. The table below summarizes the regioselectivity observed with different borane reagents in the hydroboration of the isomeric 3-methylcyclohexene, which provides a strong indication of the expected selectivity for this compound due to similar steric and electronic environments of the double bond.

Hydroborating AgentMajor ProductMinor Product(s)Regioselectivity (Major:Minor)
9-Borabicyclo[3.3.1]nonane (9-BBN)(Cyclohex-2-en-1-yl)methanol1-Methylcyclohex-2-en-1-olHigh (approx. >99:1)
Disiamylborane(Cyclohex-2-en-1-yl)methanol1-Methylcyclohex-2-en-1-olModerate
Diborane (B₂H₆) / BH₃·THF(Cyclohex-2-en-1-yl)methanol1-Methylcyclohex-2-en-1-olLow

Note: The regioselectivity data is based on studies of the closely related isomer, 3-methylcyclohexene, and is expected to be highly representative for this compound.

Experimental Protocols

Protocol 1: General Procedure using Borane-Tetrahydrofuran (BH₃·THF)

This protocol outlines a general procedure for the hydroboration-oxidation of this compound using the readily available borane-tetrahydrofuran complex.

Materials:

  • This compound

  • 1 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Hydroboration:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous THF.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add 1 M BH₃·THF solution (0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) dropwise to the stirred solution of the alkene.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly add 3 M NaOH solution (1.2 equivalents relative to BH₃).

    • Slowly add 30% H₂O₂ solution (1.5 equivalents relative to BH₃) dropwise, ensuring the temperature remains below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up:

    • Add diethyl ether to the reaction mixture to extract the product.

    • Transfer the mixture to a separatory funnel and wash with saturated brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude alcohol can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Protocol 2: High Regioselectivity using 9-Borabicyclo[3.3.1]nonane (9-BBN)

For applications requiring high regioselectivity, the sterically hindered borane, 9-BBN, is the reagent of choice.

Materials:

  • This compound

  • 0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Hydroboration:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous THF.

    • Add the 0.5 M solution of 9-BBN dimer in THF (1.1 equivalents) to the alkene solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Oxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 3 M NaOH solution (3.0 equivalents relative to 9-BBN).

    • Carefully add 30% H₂O₂ solution (3.0 equivalents relative to 9-BBN) dropwise, maintaining the temperature below 20 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in Protocol 1.

Visualizations

Signaling Pathway of Hydroboration-Oxidation

hydroboration_oxidation cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation alkene This compound organoborane Trialkylborane Intermediate alkene->organoborane syn-addition borane Borane Reagent (e.g., BH3-THF, 9-BBN) borane->organoborane alcohol (Cyclohex-2-en-1-yl)methanol organoborane->alcohol Retention of Stereochemistry oxidant H2O2, NaOH oxidant->alcohol

Caption: The two-step process of hydroboration-oxidation.

Experimental Workflow

experimental_workflow start Start hydroboration 1. Hydroboration: Alkene + Borane in THF start->hydroboration oxidation 2. Oxidation: Add NaOH and H2O2 hydroboration->oxidation workup 3. Work-up: Extraction with Ether oxidation->workup purification 4. Purification: Column Chromatography workup->purification product Final Product: (Cyclohex-2-en-1-yl)methanol purification->product

Caption: A streamlined workflow for the synthesis.

Safety Precautions

  • Borane-tetrahydrofuran complex and 9-BBN are flammable and moisture-sensitive. Handle under an inert atmosphere.

  • 30% Hydrogen peroxide is a strong oxidizing agent and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The oxidation step can be exothermic. Ensure proper cooling and slow addition of reagents.

  • All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of 3-Methylcyclohexene from 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-methylcyclohexene (B1581247) from 3-methylcyclohexanone (B152366), a common transformation in organic synthesis relevant to the preparation of various intermediates in drug development and materials science. Three primary synthetic routes are presented: a two-step reduction and dehydration sequence, the Shapiro reaction, and the Wittig reaction.

Method 1: Two-Step Synthesis via Reduction and Dehydration

This is the most common and often most practical approach for this transformation. It involves the reduction of the ketone to an alcohol, followed by the acid-catalyzed dehydration of the alcohol to the alkene.

Step 1: Reduction of 3-Methylcyclohexanone to 3-Methylcyclohexanol (B165635)

The carbonyl group of 3-methylcyclohexanone is selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.0 eq) in methanol (B129727) or ethanol (B145695) (5-10 mL per gram of ketone).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-methylcyclohexanol. The product can be used in the next step without further purification or can be purified by distillation.

Step 2: Dehydration of 3-Methylcyclohexanol to 3-Methylcyclohexene

The intermediate alcohol is dehydrated using a strong acid catalyst to form the alkene. This reaction typically follows Zaitsev's rule, but a mixture of alkene isomers is often produced.

Experimental Protocol:

  • Reaction Setup: Place the crude 3-methylcyclohexanol (1.0 eq) in a round-bottom flask equipped for distillation. Add a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid (typically 10-20% by volume of the alcohol).[1]

  • Distillation: Heat the mixture to gently distill the alkene product as it is formed. The boiling point of 3-methylcyclohexene is approximately 104 °C.[2] It is advisable to collect the distillate in a receiver cooled in an ice bath to minimize evaporation.[1]

  • Work-up: Transfer the distillate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with water and then with brine.

  • Drying and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate), filter, and distill to obtain the purified 3-methylcyclohexene.[1]

Data Presentation
Parameter3-Methylcyclohexanol (from Reduction)3-Methylcyclohexene (from Dehydration)Reference
Typical Yield >90%60-80%[3][4]
Product Ratio N/A3-methylcyclohexene (major), 1-methylcyclohexene (minor)
Boiling Point ~175 °C~104 °C[2]

Method 2: The Shapiro Reaction

The Shapiro reaction provides a direct conversion of a ketone to an alkene via a tosylhydrazone intermediate.[5] This method is particularly useful when the formation of the more substituted alkene (Zaitsev product) is not desired, as the Shapiro reaction often favors the formation of the less substituted alkene (kinetic product).

Experimental Protocol:

  • Formation of the Tosylhydrazone:

    • In a suitable flask, dissolve 3-methylcyclohexanone (1.0 eq) in a minimal amount of methanol or ethanol.

    • Add p-toluenesulfonhydrazide (1.05 eq) and a catalytic amount of acid (e.g., a few drops of concentrated HCl).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the tosylhydrazone.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Elimination Reaction:

    • Suspend the dried tosylhydrazone (1.0 eq) in an anhydrous, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add at least two equivalents of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), via syringe.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Quench the reaction by the careful addition of water.

    • Extract the product with a nonpolar solvent (e.g., pentane (B18724) or hexanes).

    • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure.

    • The crude product can be purified by distillation.

Data Presentation
Parameter3-Methylcyclohexene (from Shapiro Reaction)Reference
Typical Yield 70-85% (overall)
Key Reagents p-toluenesulfonhydrazide, n-butyllithium[5]

Method 3: The Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[6] For the synthesis of 3-methylcyclohexene from 3-methylcyclohexanone, a methylidene ylide is required.

Experimental Protocol:

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a strong base such as n-butyllithium or potassium tert-butoxide (1.0 eq).

    • Allow the mixture to stir at room temperature for 1-2 hours. The formation of the deep orange or reddish ylide indicates a successful reaction.[7]

  • Wittig Reaction:

    • Cool the freshly prepared ylide solution to 0 °C.

    • Add a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide color indicates the reaction is proceeding.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether or pentane.

    • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.

    • The major byproduct, triphenylphosphine (B44618) oxide, can be largely removed by precipitation from a nonpolar solvent or by column chromatography.

    • The volatile 3-methylcyclohexene can be purified by distillation.

Data Presentation
Parameter3-Methylcyclohexene (from Wittig Reaction)Reference
Typical Yield 40-60%[8]
Key Reagents Methyltriphenylphosphonium bromide, strong base[6]

Spectroscopic Data for 3-Methylcyclohexene

SpectroscopyCharacteristic PeaksReference
¹H NMR Olefinic protons: ~5.6-5.7 ppm (multiplet, 2H); Methyl protons: ~1.0 ppm (doublet, 3H).[9]
¹³C NMR Olefinic carbons: in the range of ~125-135 ppm.[10]
IR C=C stretch: ~1650 cm⁻¹; =C-H stretch: ~3020 cm⁻¹.[11]

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Reduction & Dehydration cluster_method2 Method 2: Shapiro Reaction cluster_method3 Method 3: Wittig Reaction M1_Start 3-Methylcyclohexanone M1_Step1 Reduction (NaBH4, MeOH) M1_Start->M1_Step1 M1_Inter 3-Methylcyclohexanol M1_Step1->M1_Inter M1_Step2 Dehydration (H3PO4, heat) M1_Inter->M1_Step2 M1_End 3-Methylcyclohexene M1_Step2->M1_End M2_Start 3-Methylcyclohexanone M2_Step1 Tosylhydrazone Formation M2_Start->M2_Step1 M2_Inter Tosylhydrazone Intermediate M2_Step1->M2_Inter M2_Step2 Elimination (n-BuLi) M2_Inter->M2_Step2 M2_End 3-Methylcyclohexene M2_Step2->M2_End M3_Start 3-Methylcyclohexanone M3_Step1 Wittig Reagent (Ph3P=CH2) M3_Start->M3_Step1 M3_End 3-Methylcyclohexene M3_Step1->M3_End

Caption: Overall workflow for the synthesis of 3-methylcyclohexene.

Reaction_Mechanisms cluster_dehydration Dehydration Mechanism (E1) cluster_shapiro Shapiro Reaction Mechanism cluster_wittig Wittig Reaction Mechanism Alc 3-Methylcyclohexanol Prot_Alc Protonated Alcohol Alc->Prot_Alc + H+ Carbocation Secondary Carbocation Prot_Alc->Carbocation - H2O Alkene 3-Methylcyclohexene Carbocation->Alkene - H+ Ketone 3-Methylcyclohexanone Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone + TsNHNH2 Vinyllithium Vinyllithium Intermediate Tosylhydrazone->Vinyllithium + 2 n-BuLi - N2, -Ts- Alkene2 3-Methylcyclohexene Vinyllithium->Alkene2 + H2O Ketone2 3-Methylcyclohexanone Oxaphosphetane Oxaphosphetane Intermediate Ketone2->Oxaphosphetane Ylide Phosphorus Ylide (Ph3P=CH2) Ylide->Oxaphosphetane Alkene3 3-Methylcyclohexene Oxaphosphetane->Alkene3 Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Simplified reaction mechanisms for the synthesis methods.

References

Application Notes and Protocols for the Reductive Cleavage of Allylic Alcohols to Synthesize 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reductive cleavage of an allylic alcohol, specifically targeting the synthesis of 3-methylcyclohexene (B1581247) from a suitable precursor, 3-methyl-2-cyclohexen-1-ol (B1293851). The reductive deoxygenation of allylic alcohols is a crucial transformation in organic synthesis, enabling the selective removal of a hydroxyl group to form an alkene. This is particularly valuable in the synthesis of natural products and pharmaceutical intermediates where precise control over functional groups is essential.

Two robust and widely applicable methods are presented: the Barton-McCombie deoxygenation and a palladium-catalyzed reduction. These protocols are designed to be adaptable for various research and development applications.

Overall Reaction Scheme

The following diagram illustrates the overall transformation from the allylic alcohol precursor to the desired alkene product.

G cluster_reactants Starting Material cluster_products Product reactant 3-Methyl-2-cyclohexen-1-ol reagents Reductive Cleavage (e.g., Barton-McCombie or Pd-catalyzed reaction) reactant->reagents product 3-Methylcyclohexene reagents->product

Caption: Synthesis of 3-methylcyclohexene from 3-methyl-2-cyclohexen-1-ol.

Method A: Barton-McCombie Deoxygenation

The Barton-McCombie reaction is a two-step radical deoxygenation process. The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which then undergoes radical reduction using a tin hydride.[1][2][3][4]

Experimental Workflow

G start Start: 3-Methyl-2-cyclohexen-1-ol step1 Step 1: Formation of Xanthate (NaH, CS₂, MeI in THF) start->step1 step2 Isolate Xanthate Intermediate step1->step2 step3 Step 2: Radical Reduction (n-Bu₃SnH, AIBN in Toluene) step2->step3 step4 Quench Reaction (e.g., sat. aq. NH₄Cl) step3->step4 step5 Work-up and Extraction (EtOAc, Brine) step4->step5 step6 Purification (Silica Gel Chromatography) step5->step6 end Product: 3-Methylcyclohexene step6->end

Caption: Workflow for Barton-McCombie deoxygenation.

Detailed Experimental Protocol

Step 1: Synthesis of the S-Methyl Xanthate Intermediate

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 3-methyl-2-cyclohexen-1-ol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension for 30 minutes at 0 °C.

  • Add carbon disulfide (CS₂, 1.5 eq) dropwise. The reaction mixture will typically turn yellow.

  • After stirring for an additional 30 minutes at room temperature, add methyl iodide (MeI, 1.5 eq) dropwise.

  • Continue stirring at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract the product with diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude xanthate can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Cleavage of the Xanthate

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude xanthate from Step 1 in anhydrous toluene.

  • Add tributyltin hydride (n-Bu₃SnH, 1.5 eq) to the solution.[3]

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.2 eq).[3]

  • Heat the reaction mixture to reflux (approximately 90-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • The crude product can be purified by silica (B1680970) gel column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride (B91410) (KF) in methanol (B129727) or washed with a DBU/I₂ solution.[1]

Data Summary (Illustrative)
ParameterCondition/ValueReference
Substrate Secondary Allylic Alcohols[2]
Reagents NaH, CS₂, MeI, n-Bu₃SnH, AIBN[1][3]
Solvent THF (Step 1), Toluene (Step 2)[3]
Temperature 0 °C to RT (Step 1), Reflux (Step 2)[3]
Typical Yield 70-90%General literature values
Purity >95% after chromatographyGeneral literature values

Method B: Palladium-Catalyzed Deoxygenation

This method involves the conversion of the allylic alcohol into a better leaving group, such as an acetate, followed by a palladium-catalyzed reduction. This reaction often proceeds via a π-allylpalladium intermediate, in a process related to the Tsuji-Trost reaction.[5][6][7][8]

Catalytic Cycle

G pd0 Pd(0)Lₙ pd_pi_allyl π-allyl-Pd(II) Complex pd0->pd_pi_allyl Oxidative Addition (Allylic Acetate) product_release Product Release pd_pi_allyl->product_release Nucleophilic Attack (Hydride Source) product_release->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed allylic reduction.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Methyl-2-cyclohexen-1-ol

  • Dissolve 3-methyl-2-cyclohexen-1-ol (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add triethylamine (B128534) (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Cool the mixture to 0 °C and add acetic anhydride (B1165640) (Ac₂O, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC shows complete conversion.

  • Quench with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the allylic acetate, which can be purified or used directly.

Step 2: Palladium-Catalyzed Reduction of the Allylic Acetate

  • To a solution of the allylic acetate in an appropriate solvent (e.g., THF), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[8]

  • Add a hydride source. A common choice is lithium triethylborohydride (LiBHEt₃, "Super-Hydride®", 1.5 eq).[9][10] Other hydride donors can also be used in similar catalytic systems.

  • Stir the reaction at room temperature under an inert atmosphere for 4-12 hours. Monitor by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting 3-methylcyclohexene by column chromatography or distillation.

Data Summary (Illustrative)
ParameterCondition/ValueReference
Substrate Allylic Acetates / Ethers[9][10]
Catalyst Pd(dppe)Cl₂ or Pd(PPh₃)₄[8][9]
Hydride Source LiBHEt₃[9][10]
Solvent THF[8]
Temperature Room Temperature[8]
Typical Yield 80-95%General literature values
Purity >98% after purificationGeneral literature values

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Use only in a well-ventilated fume hood.

  • Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE).

  • Tributyltin Hydride (n-Bu₃SnH): Toxic and can be absorbed through the skin. All operations should be conducted in a fume hood. Tin residues are also toxic and require proper disposal.[3]

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Lithium Triethylborohydride (LiBHEt₃): Pyrophoric and reacts violently with water. Handle as a solution in THF under strict anhydrous and inert conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methylenecyclohexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-methylenecyclohexene via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound by fractional distillation?

A1: The main challenge is the presence of isomers with very close boiling points, such as 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[1] These isomers are common byproducts in the synthesis of this compound and require a highly efficient fractional distillation setup for effective separation. Additionally, like many alkenes, this compound may be susceptible to polymerization or isomerization at elevated temperatures, which can reduce the yield and purity of the final product.[2]

Q2: My crude sample is from a Wittig reaction. What specific impurities should I be aware of?

A2: If your this compound was synthesized using a Wittig reaction, for instance from 2-cyclohexenone, you should anticipate the presence of triphenylphosphine (B44618) oxide as a primary non-volatile impurity.[3][4] Solvents used in the reaction, such as THF or diethyl ether, may also be present. It is crucial to remove the phosphine (B1218219) oxide byproduct before distillation, as it is a high-boiling solid.

Q3: How can I minimize the risk of polymerization during distillation?

A3: To prevent polymerization, ensure that all acidic or basic residues from the synthesis are removed through a neutralization wash (e.g., with sodium bicarbonate solution) and a water wash before distillation.[5] Distilling under a reduced pressure (vacuum distillation) can also be beneficial as it lowers the required temperature, thus minimizing thermal stress on the compound. The addition of a radical inhibitor, such as hydroquinone, to the distilling flask is another effective measure.[1]

Q4: What is the ideal distillation rate for optimal separation?

A4: A slow and steady distillation rate is crucial for achieving good separation of components with close boiling points.[6] A common guideline is to maintain a rate of 1-2 drops of distillate per second. Distilling too quickly will not allow for the necessary number of vaporization-condensation cycles (theoretical plates) in the fractionating column, leading to poor separation.[7]

Q5: The temperature at the distillation head is fluctuating significantly. What could be the cause?

A5: Temperature fluctuations can be due to several factors. Uneven heating of the distillation flask is a common cause; ensure the heating mantle is properly sized and in good contact with the flask. Another reason could be "bumping" of the liquid; using boiling chips or a magnetic stirrer will promote smooth boiling. Fluctuations can also occur when the composition of the vapor reaching the thermometer is changing, which is typical between the collection of different fractions.

Data Presentation

The following table summarizes the boiling points of this compound and its common isomeric impurities at atmospheric pressure. The small differences in boiling points underscore the necessity of using an efficient fractionating column.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₀94.15108.9
1-MethylcyclohexeneC₇H₁₂96.17110-111
3-MethylcyclohexeneC₇H₁₂96.17104
4-MethylcyclohexeneC₇H₁₂96.17101-102
MethylenecyclohexaneC₇H₁₂96.17102-103

Experimental Protocols

Protocol for Fractional Distillation of this compound

Objective: To purify crude this compound from isomeric impurities and other byproducts.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Preparation of the Crude Sample:

    • If the crude sample contains acidic or basic impurities from synthesis, wash it in a separatory funnel with a saturated sodium bicarbonate solution, followed by deionized water.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

    • Filter the dried liquid to remove the drying agent.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Position the thermometer in the distillation head so that the top of the mercury bulb is level with the side arm leading to the condenser.

    • Attach the condenser and arrange for a steady flow of cool water through it, with water entering at the bottom and exiting at the top.

    • Place a receiving flask at the end of the condenser.

    • Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[8]

  • Distillation Process:

    • Begin heating the distillation flask gently.

    • Observe the "reflux ring" of condensing vapor as it slowly rises through the fractionating column. A slow ascent is critical for good separation.

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities. The head temperature should be closely monitored.

    • Once the temperature stabilizes at the boiling point of the desired fraction (around 109 °C for this compound), change to a clean receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate (1-2 drops per second).[6]

    • If the temperature begins to rise again or drop significantly, stop the distillation or change to another receiving flask to collect the higher-boiling fraction.

  • Analysis:

    • Analyze the collected fractions by gas chromatography (GC) or NMR spectroscopy to determine their purity.

Mandatory Visualization

Troubleshooting Workflow for Fractional Distillation

G Troubleshooting Workflow for this compound Purification cluster_0 Problem Identification cluster_1 Symptom Analysis & Solution cluster_2 Outcome start Start Distillation problem Problem Encountered? start->problem poor_sep Poor Separation (GC shows mixed fractions) problem->poor_sep Yes low_yield Low Yield problem->low_yield temp_unstable Unstable Head Temperature problem->temp_unstable end_ok Pure Product Collected problem->end_ok No sol_poor_sep Increase column efficiency (longer column/packing). Reduce distillation rate. Ensure proper insulation. poor_sep->sol_poor_sep sol_low_yield Check for leaks in joints. Avoid overheating (polymerization). Ensure column is not flooded. low_yield->sol_low_yield sol_temp_unstable Ensure smooth boiling (boiling chips/stirring). Check for consistent heating. Ensure proper thermometer placement. temp_unstable->sol_temp_unstable end_reassess Re-evaluate & Repeat sol_poor_sep->end_reassess sol_low_yield->end_reassess sol_temp_unstable->end_reassess

Caption: Troubleshooting workflow for the fractional distillation of this compound.

References

Technical Support Center: Separation of Methylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1-methylcyclohexene and 3-methylcyclohexene (B1581247).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when separating 1-methylcyclohexene and 3-methylcyclohexene?

A1: The main challenge is their close boiling points, which makes separation by simple distillation ineffective.[1][2] 1-methylcyclohexene and 3-methylcyclohexene are structural isomers, and their similar physical properties necessitate more precise techniques like fractional distillation or preparative gas chromatography for effective separation.[1] Additionally, these compounds can form peroxides upon exposure to air and are prone to polymerization at high temperatures or in the presence of acid, which can lead to product loss and safety hazards.[2]

Q2: Which separation method is most effective for these isomers?

A2: Fractional distillation is the most common and effective method for purifying 1-methylcyclohexene from its lower-boiling isomers, including 3-methylcyclohexene.[3] For analytical purposes or to determine the ratio of isomers in a mixture, gas chromatography (GC) is an essential technique.[4] For very high purity requirements on a small scale, preparative GC may be employed.[3]

Q3: How can I confirm the identity and purity of the separated isomers?

A3: The identity and purity of the collected fractions should be assessed using analytical techniques. Gas chromatography (GC) is ideal for determining the percentage of each isomer in a sample.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful tool for unambiguously identifying the specific isomer by analyzing chemical shifts and signal splitting patterns.[5]

Q4: What are the key spectroscopic differences between 1-methylcyclohexene and 3-methylcyclohexene?

A4: In ¹H NMR, 1-methylcyclohexene shows a single olefinic proton signal (a triplet around 5.38 ppm) and a methyl signal that is a singlet around 1.61 ppm.[5] In contrast, 3-methylcyclohexene displays two olefinic proton signals (a multiplet between 5.6-5.7 ppm) and a methyl signal that is a doublet around 1.0 ppm.[5][6] In ¹³C NMR, both isomers will show seven distinct signals, but the chemical shifts of the sp² (alkene) carbons and the methyl carbon will differ significantly, allowing for clear differentiation.[7]

Q5: What safety precautions are necessary when distilling methylcyclohexene isomers?

A5: Methylcyclohexenes are highly flammable, so all procedures must be conducted in a well-ventilated fume hood away from ignition sources.[3] Due to the risk of forming explosive peroxides, it is critical to test for their presence before heating or distillation.[2] If peroxides are detected, they must be removed by washing with a reducing agent solution.[2] To prevent polymerization during distillation, avoid excessive heat and consider using a stabilizer if storing for extended periods.[2]

Data Presentation

Table 1: Physical Properties of Methylcyclohexene Isomers and Common Impurities This table summarizes the physical properties of 1-methylcyclohexene and potential impurities, highlighting the close boiling points that necessitate fractional distillation.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-MethylcyclohexeneC₇H₁₂96.17110-111
3-MethylcyclohexeneC₇H₁₂96.17104
4-MethylcyclohexeneC₇H₁₂96.17101-102
MethylenecyclohexaneC₇H₁₂96.17102-103
2-MethylcyclohexanolC₇H₁₄O114.19163-166

Table 2: Comparative ¹H NMR Data for Isomer Identification Key distinguishing features in the ¹H NMR spectra of 1-methylcyclohexene and 3-methylcyclohexene are presented below.[5]

IsomerProton TypeChemical Shift (δ, ppm)MultiplicityKey Feature
1-Methylcyclohexene Olefinic H~5.38TripletOne olefinic proton signal
Methyl H~1.61SingletMethyl group is a singlet
3-Methylcyclohexene Olefinic H~5.6-5.7MultipletTwo distinct olefinic proton signals
Methyl H~1.0DoubletMethyl group is a doublet

Troubleshooting Guides

Troubleshooting Fractional Distillation

ProblemPossible Cause(s)Recommended Solution(s)
Unstable or fluctuating distillation temperature. 1. Heating rate is too high or uneven. 2. The fractionating column is not efficient enough. 3. Poor insulation of the column and distillation head.[8]1. Reduce the heating rate to achieve a slow, steady distillation of 1-2 drops per second.[8] 2. Use a longer column or one with more efficient packing material to increase the number of theoretical plates.[8] 3. Insulate the column and head with glass wool or aluminum foil to maintain a proper temperature gradient.[8]
Low yield of purified 1-methylcyclohexene. 1. Leaks in the distillation apparatus. 2. Heat-induced polymerization in the distillation flask.[2] 3. Inefficient separation, leading to product loss in the forerun or residue.1. Check all glassware joints and seals to ensure they are airtight. 2. Avoid excessive heating; consider vacuum distillation to lower the boiling point. 3. Improve distillation technique by using a more efficient column and maintaining a slow distillation rate.[2]
Purified product is cloudy. The product was not sufficiently dried before distillation, or a water azeotrope has co-distilled.[2][8]Dry the collected distillate over a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride, then filter.[4][8]

Troubleshooting GC Analysis

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of isomer peaks (co-elution). 1. Incorrect stationary phase; the column is not suitable for hydrocarbon isomer separation. 2. The temperature program is not optimized.[4]1. Use a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.[9] 2. Optimize the temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 5°C/min) to enhance separation.[4]
Broad or tailing peaks. 1. Sample overload. 2. Active sites in the injector or column.1. Prepare a more dilute sample for injection.[4] 2. Use a deactivated injector liner. Ensure the column is properly conditioned.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the separation of 1-methylcyclohexene from lower-boiling impurities, such as 3-methylcyclohexene, which is a common scenario after the dehydration of 2-methylcyclohexanol.[1][10]

  • Preparation : Ensure the crude methylcyclohexene mixture is dry. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[4] Dry the product over anhydrous calcium chloride or magnesium sulfate until the liquid is clear.[1][4]

  • Apparatus Setup : Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask, a fractionating column (e.g., Vigreux or packed) with high theoretical plates, a distillation head, a thermometer, a condenser, and receiving flasks.[3] Position the thermometer bulb just below the side arm of the distillation head.[8]

  • Distillation :

    • Add the dried crude product and a few boiling chips to the distilling flask (do not fill more than two-thirds full).[1]

    • Begin heating gently. Allow the condensation ring to rise slowly up the column to ensure equilibrium is established.[3]

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities like 4- and 3-methylcyclohexene (distilling between 101-109°C).[3]

    • When the head temperature stabilizes at the boiling point of 1-methylcyclohexene (approx. 110-111°C), switch to a new receiving flask to collect the pure product.[3][8]

    • Maintain a slow, steady collection rate of 1-2 drops per second.[8]

  • Analysis : Analyze the purity of the collected fractions using Gas Chromatography (Protocol 2) and confirm the identity using NMR (Protocol 3).[1]

Protocol 2: Gas Chromatography (GC) Analysis

This protocol is for quantifying the isomer ratio in a sample.[4]

  • Sample Preparation : Prepare a dilute sample by adding one drop of the methylcyclohexene mixture to ~1 mL of a solvent like acetone (B3395972) or hexane.[4]

  • Instrumentation & Conditions :

    • Instrument : GC with a Flame Ionization Detector (FID).

    • Column : Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.[9]

    • Carrier Gas : Helium or Hydrogen at a flow rate of 1-2 mL/min.[9]

    • Temperatures :

      • Injector: 250°C

      • Detector: 250°C

      • Oven Program: Initial temperature of 60°C for 2 minutes, then ramp at 5°C/min to 150°C and hold for 2 minutes.[4]

  • Injection : Inject 0.2-1.0 µL of the prepared sample into the GC.[4]

  • Data Analysis : Identify peaks based on their retention times (3-methylcyclohexene will typically elute before 1-methylcyclohexene under these conditions). Integrate the area under each peak to determine the relative percentage of each isomer.

Protocol 3: NMR Spectroscopy for Isomer Identification

This protocol outlines the steps for preparing and analyzing a sample to confirm its isomeric identity.[5]

  • Sample Preparation : Dissolve 10-20 mg of the purified fraction in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher NMR spectrometer.

    • Parameters : Use a standard single-pulse experiment with a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.[5]

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz or higher NMR spectrometer.

    • Parameters : Use a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (128-1024) is typically required.[5]

  • Data Analysis : Process the spectra (Fourier transform, phase correction). Calibrate the chemical shift scale. Analyze the number of signals, their chemical shifts, and coupling patterns to confirm the isomer's structure, referencing the data in Table 2.[5]

Visualizations

G start Crude Mixture (1- and 3-methylcyclohexene) gcms Analyze Impurities (GC) start->gcms isomers_present Isomers with close boiling points present? gcms->isomers_present frac_dist Fractional Distillation isomers_present->frac_dist  Yes simple_dist Simple Distillation (Not Recommended) isomers_present->simple_dist  No (unlikely) high_purity High Purity Required? (>99.5%) frac_dist->high_purity prep_gc Preparative GC end_product Purified Isomer prep_gc->end_product high_purity->prep_gc  Yes high_purity->end_product  No

Caption: Workflow for selecting a separation method.

G start Start: Distillation Setup dry Dry Crude Product (e.g., with MgSO₄) start->dry assemble Assemble Fractional Distillation Apparatus dry->assemble heat Gentle Heating assemble->heat forerun Collect Forerun (~101-109°C) heat->forerun stabilize Temperature Stabilizes at ~110-111°C? forerun->stabilize stabilize->heat  No, continue heating main_fraction Collect Main Fraction (1-Methylcyclohexene) stabilize->main_fraction  Yes stop Stop Distillation main_fraction->stop analyze Analyze Fractions (GC/NMR) stop->analyze

Caption: Experimental workflow for fractional distillation.

G start Analyze NMR Spectrum of Unknown Isomer h1_region Examine Olefinic Region of ¹H NMR start->h1_region num_signals How many olefinic proton signals? h1_region->num_signals one_signal One Signal (~5.4 ppm, Triplet) num_signals->one_signal  One two_signals Two Signals (~5.6 ppm, Multiplet) num_signals->two_signals  Two methyl_signal Analyze Methyl Signal of ¹H NMR one_signal->methyl_signal isomer3 Identified as 3-Methylcyclohexene two_signals->isomer3 is_singlet Is methyl signal a singlet? methyl_signal->is_singlet isomer1 Identified as 1-Methylcyclohexene is_singlet->isomer1  Yes is_singlet->isomer3  No (is a doublet)

Caption: Logical workflow for isomer identification using ¹H NMR.

References

Byproducts formed during the synthesis of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylenecyclohexene. The following information addresses common issues and byproducts encountered during its synthesis, with a focus on the Wittig reaction, a primary synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and specific method for synthesizing this compound is the Wittig reaction, typically involving the reaction of 3-methylcyclohexanone (B152366) with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). Another potential, though less direct, route is through elimination reactions of appropriately substituted cyclohexylmethanols, however, this often leads to a mixture of isomeric products.

Q2: What is the primary byproduct of the Wittig reaction for this compound synthesis?

A2: The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[1][2] This stable molecule is the thermodynamic driving force for the reaction.[3] Its removal from the reaction mixture is a critical step in the purification of the final product.

Q3: Can other byproducts form during the Wittig synthesis?

A3: Yes, besides triphenylphosphine oxide, other byproducts can form. These may include:

  • Isomeric Methylcyclohexenes: Under certain conditions, particularly if acidic or basic conditions are not well-controlled during workup, the desired exocyclic double bond of this compound can migrate to form the more thermodynamically stable endocyclic isomers, such as 1-methylcyclohexene and 3-methylcyclohexene.[4][5]

  • Benzene (B151609): In some instances, particularly when using certain batches of phosphonium (B103445) salts or bases, benzene has been reported as a byproduct.[1]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 3-methylcyclohexanone in the crude product.

Q4: How can I minimize the formation of isomeric byproducts?

A4: To minimize isomerization, it is crucial to maintain neutral conditions during the workup and purification steps. Avoid exposure of the product to strong acids or bases and high temperatures for extended periods. Purification via fractional distillation should be conducted carefully to separate the desired product from any isomeric impurities.[4]

Q5: What is the best way to remove the triphenylphosphine oxide byproduct?

A5: Triphenylphosphine oxide is a crystalline solid and can often be removed by filtration if it precipitates from the reaction solvent.[1] However, it is often soluble in the reaction mixture. In such cases, column chromatography is an effective method for separation. Alternatively, precipitation of triphenylphosphine oxide can sometimes be induced by adding a non-polar solvent like hexane (B92381) or ether to the concentrated crude product, followed by filtration.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound Inactive Wittig Reagent: The phosphorus ylide is sensitive to air and moisture and may have decomposed.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored ylide.
Steric Hindrance: The ketone, 3-methylcyclohexanone, may be sterically hindered, slowing down the reaction.Increase the reaction time and/or temperature. Consider using a more reactive phosphonium ylide if possible.
Poor Quality Reagents: Impurities in the starting materials or solvents can interfere with the reaction.Use freshly distilled 3-methylcyclohexanone and anhydrous solvents.
Presence of significant amounts of isomeric methylcyclohexenes in the product Isomerization during workup: The product may have been exposed to acidic or basic conditions.Neutralize the reaction mixture carefully before extraction. Use a mild workup procedure and avoid strong acids or bases.
Isomerization during purification: High temperatures during distillation can promote isomerization.Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Difficulty in removing triphenylphosphine oxide High solubility in the purification solvent: Triphenylphosphine oxide can be soluble in the solvent system used for extraction or chromatography.Optimize the solvent system for purification. For chromatography, a gradient elution may be necessary. To induce precipitation, try triturating the crude product with a non-polar solvent like hexane.
Presence of unreacted 3-methylcyclohexanone Incomplete reaction: Insufficient reaction time, low temperature, or not enough Wittig reagent.Increase the reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent. Monitor the reaction progress by TLC or GC.

Byproduct Summary Table

The following table summarizes the common byproducts in the synthesis of this compound via the Wittig reaction of 3-methylcyclohexanone.

Byproduct Typical Formation Route Relative Amount Notes
Triphenylphosphine Oxide Stoichiometric byproduct of the Wittig reaction.HighThe main byproduct, formed in a 1:1 molar ratio with the product.[1]
1-Methylcyclohexene Isomerization of this compound.VariableFormation is favored by acidic conditions and/or high temperatures due to its higher thermodynamic stability.[4][5]
3-Methylcyclohexene Isomerization of this compound.VariableAnother potential isomeric byproduct, though generally less stable than 1-methylcyclohexene.[4]
Benzene Can arise from the phosphonium salt or base used.LowHas been observed as a minor byproduct in similar Wittig reactions.[1]
Unreacted 3-Methylcyclohexanone Incomplete reaction.VariableDepends on reaction conditions and stoichiometry.

Experimental Protocols

Key Experiment: Wittig Reaction for the Synthesis of this compound

This protocol is adapted from the synthesis of methylenecyclohexane (B74748) and is expected to yield this compound from 3-methylcyclohexanone.[1]

Materials:

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Suspend the salt in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath. Add n-butyllithium solution (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The mixture will turn a characteristic orange/yellow color, indicating the formation of the ylide. Stir the mixture at room temperature for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise. The color of the ylide will fade as it reacts. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the solvent using a rotary evaporator. The crude product will contain this compound and triphenylphosphine oxide. Purify the product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

Visualizations

Byproduct_Formation_Wittig cluster_reactants Reactants cluster_products Products & Byproducts 3-Methylcyclohexanone 3-Methylcyclohexanone This compound This compound 3-Methylcyclohexanone->this compound Wittig Reaction Triphenylphosphine Oxide Triphenylphosphine Oxide Unreacted Ketone Unreacted Ketone 3-Methylcyclohexanone->Unreacted Ketone Incomplete Reaction Methylenetriphenylphosphorane Methylenetriphenylphosphorane Methylenetriphenylphosphorane->this compound Methylenetriphenylphosphorane->Triphenylphosphine Oxide Wittig Reaction Isomeric Byproducts Isomeric Byproducts This compound->Isomeric Byproducts Isomerization

Caption: Byproduct formation pathways in the Wittig synthesis of this compound.

Troubleshooting_Workflow cluster_issues Troubleshooting Points start Start Synthesis reaction Wittig Reaction start->reaction workup Aqueous Workup reaction->workup low_yield Low Yield? reaction->low_yield purification Purification workup->purification isomers Isomeric Impurities? workup->isomers analysis Product Analysis (GC/MS, NMR) purification->analysis byproduct_removal Byproduct Removal Issues? purification->byproduct_removal end Pure this compound analysis->end Successful analysis->low_yield analysis->isomers analysis->byproduct_removal

References

Technical Support Center: Optimizing the Wittig Synthesis of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield in the Wittig synthesis of 3-methylenecyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Wittig synthesis of this compound?

A1: The most common precursor for this synthesis is a cyclohexenone derivative. Specifically, 3-cyclohexenone is reacted with a methylenephosphorane, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield this compound. Another potential starting material is 2-cyclohexenone.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt.

  • Ylide Instability: The methylene (B1212753) ylide is reactive and can degrade if not handled under proper anhydrous and inert conditions.

  • Side Reactions: The α,β-unsaturated nature of the cyclohexenone starting material can lead to side reactions, such as Michael addition.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield.

  • Difficult Purification: The product, this compound, is volatile, which can lead to loss during workup and purification. Additionally, separating the product from the triphenylphosphine (B44618) oxide byproduct can be challenging.

Q3: How can I improve the formation of the Wittig reagent (methylenetriphenylphosphorane)?

A3: To improve ylide formation, consider the following:

  • Choice of Base: Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as the ylide is sensitive to moisture and air.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used.

  • Fresh Reagents: Use fresh, high-quality phosphonium salt and base.

Q4: Are there any common side reactions to be aware of?

A4: Yes, with an α,β-unsaturated ketone like 3-cyclohexenone, the primary side reaction of concern is 1,4-conjugate addition (Michael addition) of the ylide to the double bond, rather than the desired 1,2-addition to the carbonyl group. Optimizing reaction conditions, such as using lower temperatures, can help favor the Wittig reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Wittig reaction.

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of the phosphonium salt.Use a stronger base (e.g., n-BuLi). Ensure the base is fresh and added under strictly anhydrous and inert conditions. Allow sufficient time for ylide formation before adding the ketone.
Ylide decomposition due to moisture or air.Thoroughly dry all glassware. Use anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
Low reactivity of the ketone.While less common with unhindered ketones, slightly elevated temperatures after the initial addition may be necessary. Monitor the reaction by TLC to avoid decomposition.
Presence of Unreacted Starting Material Insufficient amount of Wittig reagent.Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the cyclohexenone.
Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir for a longer period if starting material is still present.
Formation of a Significant Amount of Byproduct (Triphenylphosphine Oxide) This is an inherent part of the Wittig reaction.Purification is key. Triphenylphosphine oxide can often be removed by careful column chromatography or by precipitation from a nonpolar solvent.
Difficulty in Product Isolation This compound is volatile.Use a rotary evaporator at low temperature and reduced pressure for solvent removal. Avoid excessive heating during distillation.
Inefficient extraction.Ensure proper separation of aqueous and organic layers during workup. Back-extract the aqueous layer to recover any dissolved product.

Experimental Protocol: Synthesis of this compound from 3-Cyclohexenone

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium (B96628) bromide (1.1 eq.) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates the formation of the ylide.

2. Wittig Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve 3-cyclohexenone (1.0 eq.) in anhydrous THF.

  • Cool the ylide solution back to 0 °C.

  • Slowly add the solution of 3-cyclohexenone to the ylide solution via a syringe or cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

3. Workup and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter off the drying agent and carefully remove the solvent using a rotary evaporator at low temperature.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexanes or pentane) to separate the volatile this compound from the triphenylphosphine oxide byproduct.

Process Visualization

The following diagram illustrates a typical troubleshooting workflow for optimizing the yield of the Wittig reaction for this compound synthesis.

Wittig_Troubleshooting start Start: Low Yield of This compound check_ylide Check Ylide Formation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup base_issue Inadequate Base? check_ylide->base_issue moisture_issue Moisture/Air Contamination? check_ylide->moisture_issue temp_issue Suboptimal Temperature? check_conditions->temp_issue time_issue Incorrect Reaction Time? check_conditions->time_issue product_loss Product Loss During Isolation? check_workup->product_loss byproduct_issue Inefficient Byproduct Removal? check_workup->byproduct_issue stronger_base Use Stronger/Fresh Base (n-BuLi, NaH) base_issue->stronger_base Yes anhydrous_tech Ensure Anhydrous Conditions & Inert Atmosphere moisture_issue->anhydrous_tech Yes end_point Improved Yield stronger_base->end_point anhydrous_tech->end_point optimize_temp Optimize Temperature (e.g., add ketone at 0°C) temp_issue->optimize_temp Yes monitor_tlc Monitor by TLC to Determine Optimal Time time_issue->monitor_tlc Yes optimize_temp->end_point monitor_tlc->end_point careful_evap Use Low Temp Rotary Evaporation product_loss->careful_evap Yes optimize_chrom Optimize Chromatography (e.g., eluent polarity) byproduct_issue->optimize_chrom Yes careful_evap->end_point optimize_chrom->end_point

Troubleshooting workflow for optimizing the Wittig synthesis.

Troubleshooting low conversion rates in 3-Methylenecyclohexene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the polymerization of 3-methylenecyclohexene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low conversion rates for my this compound polymerization?

Low conversion rates are a known challenge in the polymerization of this compound and related cyclic olefins. Research indicates that the polymerization rates for these monomers can be inherently very low.[1] The steric hindrance caused by the cyclic structure and the methyl group can impede the approach of the monomer to the active site of the growing polymer chain, leading to slower reaction rates.

Q2: What are the most effective types of catalysts for polymerizing this compound?

Studies have shown that Ziegler-Natta and cationic catalysts are the most effective for the polymerization of 3-methylcyclohexene (B1581247) and its isomers.[1] Standard radical polymerization is often less effective for producing linear, high molecular weight polymers from α-olefins.[2][3]

Q3: How critical is the purity of the monomer and solvent for the polymerization of this compound?

The purity of both the monomer and the solvent is extremely critical, especially for cationic and Ziegler-Natta polymerizations. Cationic polymerizations are highly sensitive to impurities, particularly water and other nucleophiles, which can terminate the growing polymer chains.[4][5] Similarly, Ziegler-Natta catalysts can be deactivated by impurities. Rigorous purification of all reagents and solvents is essential for achieving reasonable conversion rates.

Q4: What are the potential side reactions that could be contributing to low yields?

In cationic polymerization, side reactions such as chain transfer and termination are common. For cyclic monomers like 3-methylcyclohexene, rearrangements of the carbocation intermediate can also occur. For instance, in the polymerization of 3-methylcyclopentene (B105217) and 3-methylcyclohexene, a 1,3-addition following a 3,2-hydride shift has been observed.[1] In Ziegler-Natta polymerization, β-hydride elimination is a common termination step.[6]

Troubleshooting Guide for Low Conversion Rates

Low conversion in this compound polymerization can stem from several factors. The following guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Observed CheckPurity Verify Monomer and Solvent Purity Start->CheckPurity PurityIssue Impurity Detected? CheckPurity->PurityIssue CheckCatalyst Evaluate Catalyst System CatalystIssue Sub-optimal Catalyst? CheckCatalyst->CatalystIssue CheckConditions Assess Reaction Conditions ConditionsIssue Incorrect Conditions? CheckConditions->ConditionsIssue PurityIssue->CheckCatalyst No Purify Purify Monomer and Solvents PurityIssue->Purify Yes CatalystIssue->CheckConditions No OptimizeCatalyst Optimize Catalyst/ Co-catalyst Ratio CatalystIssue->OptimizeCatalyst Yes OptimizeConditions Adjust Temperature and Reaction Time ConditionsIssue->OptimizeConditions Yes End Improved Conversion ConditionsIssue->End No Purify->CheckPurity OptimizeCatalyst->CheckCatalyst OptimizeConditions->CheckConditions CationicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H+) M1 Monomer I->M1 Attack on double bond IM Carbocation M1->IM IM_prop Carbocation M2 Monomer IM_prop->M2 Addition IMM Growing Polymer Chain M2->IMM IMM_term Growing Polymer Chain Nu Nucleophile (e.g., H2O) IMM_term->Nu Reaction P Inactive Polymer Nu->P ZieglerNatta ActiveSite Ti Polymer Chain Vacant Site Monomer Monomer Coordination ActiveSite->Monomer π-complex formation Insertion Migratory Insertion Monomer->Insertion Insertion into Ti-C bond NewActiveSite Ti Extended Polymer Chain New Vacant Site Insertion->NewActiveSite NewActiveSite->ActiveSite Cycle repeats

References

Preventing carbocation rearrangement in reactions of 3-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylcyclohexene (B1581247). The focus is on preventing carbocation rearrangements that can occur during common electrophilic addition reactions.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of products when I perform an acid-catalyzed hydration or hydrohalogenation of 3-methylcyclohexene?

A1: The formation of a product mixture is due to a phenomenon known as carbocation rearrangement. In these reactions, the initial electrophilic attack on the double bond of 3-methylcyclohexene forms a secondary carbocation. This secondary carbocation can then undergo a hydride shift, where a hydrogen atom with its bonding electrons moves to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation. The nucleophile (water or a halide) can then attack both the initial secondary carbocation (leading to the expected products) and the rearranged tertiary carbocation (leading to the rearranged product).[1][2][3][4]

Q2: What is a hydride shift and why does it occur in reactions of 3-methylcyclohexene?

A2: A hydride shift is a type of carbocation rearrangement where a hydride ion (a hydrogen atom with two electrons) migrates from a carbon atom to an adjacent carbocation center.[5][6][7] This occurs to generate a more stable carbocation. In the case of 3-methylcyclohexene, the initially formed secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. The driving force for this process is the increased stability of the tertiary carbocation compared to the secondary one.[5][6][8]

Q3: Which reactions with 3-methylcyclohexene are prone to carbocation rearrangements?

A3: Any reaction that proceeds through a carbocation intermediate is susceptible to rearrangement. The most common examples encountered with 3-methylcyclohexene are acid-catalyzed hydration (using dilute acids like H₂SO₄ or H₃PO₄ in water) and hydrohalogenation (using HX, where X = Cl, Br, I).

Q4: How can I prevent carbocation rearrangements in my reactions with 3-methylcyclohexene?

A4: To prevent carbocation rearrangements, you should use reaction conditions that avoid the formation of a "free" carbocation intermediate. Two highly effective methods are:

  • Oxymercuration-Demercuration: This two-step method is excellent for the Markovnikov addition of water (hydration) without rearrangement. It proceeds through a bridged mercurinium ion intermediate, which prevents the carbocation from rearranging.[9][10][11]

  • Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water and also avoids carbocation intermediates. The reaction proceeds through a concerted syn-addition of a borane (B79455) reagent to the double bond.[12][13][14]

Q5: Which method should I choose: oxymercuration-demercuration or hydroboration-oxidation?

A5: The choice depends on the desired regioselectivity of the alcohol product:

  • Use oxymercuration-demercuration if you want the Markovnikov alcohol (hydroxyl group on the more substituted carbon of the original double bond).

  • Use hydroboration-oxidation if you want the anti-Markovnikov alcohol (hydroxyl group on the less substituted carbon of the original double bond). For 3-methylcyclohexene, using a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) is recommended to maximize regioselectivity.[12][13]

Troubleshooting Guides

Problem 1: My hydrohalogenation (e.g., with HCl) of 3-methylcyclohexene gives a significant amount of 1-chloro-1-methylcyclohexane.

  • Cause: This is the expected rearranged product due to a hydride shift from the initial secondary carbocation to a more stable tertiary carbocation.

  • Solution: If the unrearranged product is desired, you cannot use standard hydrohalogenation conditions. Alternative methods that do not involve carbocation intermediates, such as radical addition of HBr in the presence of peroxides (for anti-Markovnikov addition), or more advanced methods for specific halide placement would be necessary. For obtaining the corresponding alcohol without rearrangement, refer to the oxymercuration-demercuration or hydroboration-oxidation protocols below.

Problem 2: The oxymercuration-demercuration of my 3-methylcyclohexene resulted in a complex, difficult-to-separate mixture of products.

  • Cause: While oxymercuration-demercuration prevents carbocation rearrangement, the reaction with 3-methylcyclohexene can still lead to a mixture of regioisomers (attack of the nucleophile at either carbon of the double bond in the mercurinium ion intermediate) and diastereomers. Literature suggests that the oxymercuration of 3-methylcyclohexene can result in a "nonworkable mixture" of products, making purification challenging.

  • Solution:

    • Optimize Reaction Conditions: Ensure precise temperature control and use of pure, fresh reagents.

    • Chromatographic Separation: Be prepared for careful column chromatography to separate the desired product from isomers.

    • Consider an Alternative: If a clean, high-yielding reaction is critical, hydroboration-oxidation with a selective borane reagent might be a better choice for producing a single, predictable alcohol isomer that could then be converted to the desired functional group.

Data Presentation

The following table summarizes the expected product distributions for various reactions with 3-methylcyclohexene, highlighting the effectiveness of rearrangement-preventing protocols.

ReactionReagentsExpected Major Product(s)Typical Product Distribution (Approximate)Notes
Hydrohalogenation HCl1-chloro-1-methylcyclohexane (rearranged), 1-chloro-2-methylcyclohexane, 1-chloro-3-methylcyclohexaneMixture of rearranged and unrearranged products.Rearrangement is a major pathway.
Acid-Catalyzed Hydration H₂O, H₂SO₄ (cat.)1-methylcyclohexanol (rearranged), 2-methylcyclohexanol (B165396), 3-methylcyclohexanol (B165635)1-methylcyclohexene is a significant product in the related dehydration of 3-methylcyclohexanol, suggesting the tertiary carbocation is readily formed.Significant rearrangement is expected.
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄2-methylcyclohexanol, 3-methylcyclohexanolCan result in a complex mixture of regio- and diastereomers.Prevents rearrangement but may lack high regioselectivity.
Hydroboration-Oxidation 1. 9-BBN, THF 2. H₂O₂, NaOHtrans-3-methylcyclohexanol (B12282318), trans-2-methylcyclohexanol80% trans-3-methylcyclohexanol, 20% trans-2-methylcyclohexanolExcellent method to prevent rearrangement and achieve high regioselectivity for the anti-Markovnikov alcohol.[12]

Experimental Protocols

Protocol 1: Oxymercuration-Demercuration of 3-Methylcyclohexene (Markovnikov Hydration without Rearrangement)

Objective: To synthesize 2-methylcyclohexanol and 3-methylcyclohexanol from 3-methylcyclohexene without carbocation rearrangement.

Materials:

  • 3-methylcyclohexene

  • Mercuric acetate (B1210297) (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 0.5 M Sodium borohydride (B1222165) (NaBH₄) in 3 M NaOH

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in a 1:1 mixture of water and THF.

  • Cool the solution in an ice bath and add 3-methylcyclohexene dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the disappearance of the alkene is confirmed by TLC or GC analysis.

  • In a separate flask, prepare a solution of sodium borohydride in 3 M sodium hydroxide.

  • Cool the reaction mixture in an ice bath and slowly add the sodium borohydride solution. A black precipitate of mercury metal will form.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Extract the reaction mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting alcohol mixture by column chromatography.

Protocol 2: Hydroboration-Oxidation of 3-Methylcyclohexene (Anti-Markovnikov Hydration without Rearrangement)

Objective: To synthesize predominantly trans-3-methylcyclohexanol from 3-methylcyclohexene.

Materials:

  • 3-methylcyclohexene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695)

  • 6 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, place a solution of 3-methylcyclohexene in anhydrous THF.

  • Cool the flask in an ice bath and add the 9-BBN solution dropwise via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Cool the reaction mixture in an ice bath and slowly add ethanol to quench any unreacted borane.

  • Carefully add the 6 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Extract the reaction mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting alcohol by column chromatography or distillation.

Visualizations

ReactionPathways cluster_rearrangement Reactions Prone to Rearrangement cluster_prevention Rearrangement Prevention Methods 3-MC 3-Methylcyclohexene Sec_Carbocation Secondary Carbocation 3-MC->Sec_Carbocation + H⁺ Tert_Carbocation Tertiary Carbocation (Rearranged) Sec_Carbocation->Tert_Carbocation Hydride Shift Unrearranged_Product Unrearranged Product (e.g., 2- or 3-chloro-3-methylcyclohexane) Sec_Carbocation->Unrearranged_Product + Nu⁻ Rearranged_Product Rearranged Product (e.g., 1-chloro-1-methylcyclohexane) Tert_Carbocation->Rearranged_Product + Nu⁻ 3-MC_Oxy 3-Methylcyclohexene Mercurinium_Ion Mercurinium Ion Intermediate 3-MC_Oxy->Mercurinium_Ion 1. Hg(OAc)₂, H₂O Markovnikov_Alcohol Markovnikov Alcohol (No Rearrangement) Mercurinium_Ion->Markovnikov_Alcohol 2. NaBH₄ 3-MC_Hydro 3-Methylcyclohexene Organoborane Organoborane Intermediate 3-MC_Hydro->Organoborane 1. 9-BBN AntiMarkovnikov_Alcohol Anti-Markovnikov Alcohol (No Rearrangement) Organoborane->AntiMarkovnikov_Alcohol 2. H₂O₂, NaOH

Caption: Reaction pathways showing carbocation rearrangement and prevention methods.

ExperimentalWorkflow cluster_oxy Oxymercuration-Demercuration cluster_hydro Hydroboration-Oxidation Oxy1 React 3-Methylcyclohexene with Hg(OAc)₂ in H₂O/THF Oxy2 Reduce with NaBH₄ Oxy1->Oxy2 Oxy3 Workup and Purification Oxy2->Oxy3 Oxy4 Markovnikov Alcohol Oxy3->Oxy4 Hydro1 React 3-Methylcyclohexene with 9-BBN in THF Hydro2 Oxidize with H₂O₂/NaOH Hydro1->Hydro2 Hydro3 Workup and Purification Hydro2->Hydro3 Hydro4 Anti-Markovnikov Alcohol Hydro3->Hydro4

Caption: Experimental workflows for rearrangement-free hydration of 3-methylcyclohexene.

References

Technical Support Center: Selectivity in the Diels-Alder Reaction with 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of 3-methylenecyclohexene.

Troubleshooting Guide

Issue: Low or No Product Yield

  • Question: My Diels-Alder reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a Diels-Alder reaction can stem from several factors. Here's a systematic approach to troubleshooting:

    • Diene Quality and Conformation: this compound, as an exocyclic diene, may have a higher energy barrier to adopting the required s-cis conformation compared to cyclic dienes. Ensure the diene is pure and consider that steric hindrance can disfavor the reactive conformation.

    • Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and reaction time.

      • Temperature: If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials. A gradual increase in temperature is recommended to find the optimal balance.

      • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Dienophile Reactivity: The reactivity of the dienophile plays a crucial role. Dienophiles with electron-withdrawing groups (e.g., maleic anhydride (B1165640), acrylates) are generally more reactive in normal-demand Diels-Alder reactions. If using a less reactive dienophile, consider employing a Lewis acid catalyst to enhance its electrophilicity.

    • Solvent Choice: The choice of solvent can influence the reaction rate. While often performed neat, solvents like toluene (B28343) or xylene are commonly used for higher temperatures. For some systems, polar solvents or even aqueous conditions have been shown to accelerate the reaction.

    • Side Reactions: Polymerization of the diene or dienophile can be a significant side reaction, especially at higher temperatures. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.

Issue: Poor Regioselectivity

  • Question: I am observing a mixture of regioisomers in my Diels-Alder reaction with a substituted this compound. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is a common challenge when both the diene and dienophile are unsymmetrical. The regiochemical outcome is governed by electronic and steric factors.

    • Electronic Effects: The reaction generally proceeds via the transition state where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. Analyze the electronic properties of your specific this compound derivative and the dienophile to predict the major regioisomer.

    • Lewis Acid Catalysis: Lewis acids can significantly enhance regioselectivity by coordinating to the dienophile, thereby amplifying the electronic differences and favoring one orientation over the other. Screening different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) and optimizing the catalyst loading is recommended.

    • Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically disfavor certain orientations, thus influencing the regiochemical outcome.

Issue: Undesired Endo/Exo Product Ratio

  • Question: My reaction is producing a mixture of endo and exo diastereomers, and I need to favor one over the other. What strategies can I employ?

  • Answer: The endo/exo selectivity in Diels-Alder reactions is a classic stereochemical challenge.

    • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state. It is typically formed at lower temperatures and shorter reaction times. The exo product is usually the thermodynamically more stable product due to reduced steric hindrance and is favored at higher temperatures and longer reaction times, allowing for equilibrium to be established via the retro-Diels-Alder reaction.

    • Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo product by strengthening the secondary orbital interactions in the transition state.

    • Steric Effects: Bulky substituents on the dienophile or diene can disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo product.

Frequently Asked Questions (FAQs)

  • Question: What is the typical regioselectivity observed in the Diels-Alder reaction of this compound with an unsymmetrical dienophile like methyl acrylate?

  • Answer: For a normal-demand Diels-Alder reaction, the regioselectivity is predicted by considering the frontier molecular orbitals. The reaction will favor the alignment where the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In the case of this compound, the terminal methylene (B1212753) carbon is generally the most nucleophilic position. For methyl acrylate, the β-carbon is the most electrophilic. Therefore, the "para" and/or "ortho" adducts are typically favored over the "meta" adduct. The precise ratio can be influenced by the specific reaction conditions and the presence of catalysts.

  • Question: How can I effectively separate the endo and exo isomers of the Diels-Alder adduct?

  • Answer: The separation of endo and exo diastereomers can often be achieved by column chromatography on silica (B1680970) gel. Due to their different shapes and polarities, they will likely have different retention factors (Rf values). Careful selection of the eluent system is crucial for achieving good separation. In some cases, recrystallization can also be an effective method for isolating the major, less soluble isomer.

  • Question: Are there any specific safety precautions I should take when running Diels-Alder reactions at high temperatures?

  • Answer: Yes, safety is paramount. When conducting reactions at elevated temperatures, especially with solvents like xylene (boiling point ~140 °C), it is essential to use a reflux condenser to prevent solvent loss and pressure buildup. The reaction should be performed in a well-ventilated fume hood. Ensure that the heating apparatus (e.g., heating mantle, oil bath) is properly secured and monitored. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data

Table 1: Illustrative Effect of Lewis Acid on Regioselectivity

Catalyst (1.1 eq.)SolventTemperature (°C)"Ortho" Adduct (%)"Meta" Adduct (%)
NoneToluene1107525
AlCl₃CH₂Cl₂0955
ZnCl₂CH₂Cl₂258812

Note: Data is illustrative and based on general trends for Lewis acid-catalyzed Diels-Alder reactions.

Table 2: Illustrative Effect of Temperature on Endo/Exo Selectivity

Temperature (°C)Reaction Time (h)Endo:Exo Ratio
252485:15
801270:30
140 (refluxing xylene)640:60 (approaching equilibrium)

Note: Data is illustrative, reflecting the principles of kinetic and thermodynamic control.

Experimental Protocols

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Maleic Anhydride

  • Reaction Setup:

    • To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq).

    • Dissolve the maleic anhydride in anhydrous dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid:

    • Slowly add a solution of aluminum chloride (AlCl₃) (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Addition of Diene:

    • Add a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the desired Diels-Alder adduct.

Visualizations

experimental_workflow reagents Reactants: this compound & Dienophile solvent Add Anhydrous Solvent (e.g., CH2Cl2) reagents->solvent lewis_acid Add Lewis Acid (e.g., AlCl3) at 0°C solvent->lewis_acid reaction Stir and Monitor Reaction (TLC/GC) lewis_acid->reaction workup Aqueous Work-up (e.g., NaHCO3, Brine) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying (e.g., Na2SO4) and Filtration extraction->drying purification Purification (Column Chromatography) drying->purification product Isolated Diels-Alder Adduct purification->product

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

selectivity_factors cluster_conditions Reaction Conditions cluster_catalysis Catalysis cluster_sterics Steric Hindrance Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control favors High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control favors Lewis Acid Lewis Acid Endo Product Endo Product Lewis Acid->Endo Product enhances Bulky Substituents Bulky Substituents Exo Product Exo Product Bulky Substituents->Exo Product can favor Kinetic Control->Endo Product leads to Thermodynamic Control->Exo Product leads to

Caption: Factors influencing endo/exo selectivity in the Diels-Alder reaction.

Stability of 3-Methylenecyclohexene under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 3-methylenecyclohexene under various chemical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound is unstable under acidic conditions and is prone to isomerization. The exocyclic double bond in this compound is thermodynamically less stable than an endocyclic double bond in a six-membered ring. In the presence of an acid catalyst, the double bond will protonate to form a carbocation intermediate. This intermediate can then deprotonate to yield a mixture of more stable isomers, primarily 1-methylcyclohexene and 3-methylcyclohexene (B1581247).[1][2] The isomerization proceeds until a thermodynamic equilibrium is reached.[3] Polymerization can also occur as a side reaction, particularly with strong acids or higher temperatures.[4]

Q2: I observed the formation of multiple products after treating this compound with a protic acid. What are these products and why do they form?

A2: The treatment of this compound with a protic acid will lead to an equilibrium mixture of its isomers. The most abundant product will be the most thermodynamically stable isomer, which is 1-methylcyclohexene (a trisubstituted endocyclic alkene).[1][2] Other isomers, such as 3-methylcyclohexene (a disubstituted endocyclic alkene) and 4-methylcyclohexene, will also be present in the equilibrium mixture.[1][3] The formation of these products is driven by the energetic favorability of more substituted, endocyclic double bonds over less substituted, exocyclic ones.

Q3: How does the stability of this compound compare to its endocyclic isomers?

A3: this compound, with its exocyclic double bond, is the least stable isomer among the common methylcyclohexene structures. The order of thermodynamic stability for the C7H12 cyclohexene (B86901) isomers is as follows: 1-Methylcyclohexene > 4-Methylcyclohexene > 3-Methylcyclohexene > Methylenecyclohexane.[1] This stability trend is primarily due to the degree of substitution of the double bond and the relief of ring strain.

Q4: What is the expected reactivity of this compound under basic conditions?

A4: Isolated carbon-carbon double bonds, like the one in this compound, are generally unreactive towards mild to moderately strong bases. However, under strongly basic conditions, isomerization can occur.[5] This reaction is typically slower than acid-catalyzed isomerization and proceeds via the abstraction of an allylic proton to form a resonance-stabilized carbanion (an allyl anion). Reprotonation of this intermediate at a different position leads to the migration of the double bond to a more stable, conjugated position. For this compound, abstraction of a proton from the C4 or C6 position can lead to the formation of conjugated dienes.

Q5: My experiment requires the use of a strong base with a molecule containing a this compound moiety. What should I be concerned about?

A5: If your experimental conditions involve a strong base (e.g., alkoxides, metal amides), you should be aware of the potential for base-catalyzed isomerization of the this compound group. This can lead to the formation of unintended conjugated diene byproducts. The rate of this isomerization will depend on the base strength, temperature, and solvent. It is advisable to run a control experiment to assess the stability of your substrate under the reaction conditions if the position of the double bond is critical for your desired outcome.

Troubleshooting Guides

Issue 1: Unexpected Isomerization of this compound during an Acid-Catalyzed Reaction.

  • Problem: You are performing a reaction on another functional group in a molecule containing a this compound unit, and you observe the formation of isomeric byproducts such as 1-methylcyclohexene and 3-methylcyclohexene.

  • Cause: The acidic conditions of your reaction are catalyzing the isomerization of the thermodynamically less stable exocyclic double bond to more stable endocyclic positions.

  • Solution:

    • Use a Milder Acid: If possible, switch to a milder acid catalyst that is sufficient for your primary reaction but less likely to promote alkene isomerization.

    • Lower the Reaction Temperature: Isomerization rates are temperature-dependent. Running your reaction at a lower temperature may minimize the extent of isomerization.

    • Protecting Group Strategy: If the double bond is not involved in the desired transformation, consider protecting it before subjecting the molecule to acidic conditions. However, this adds extra steps to your synthesis.

    • Alternative Synthetic Route: Redesign your synthetic route to perform the acid-catalyzed step before the introduction of the this compound moiety.

Issue 2: Low Yield and Polymer Formation in an Acid-Mediated Reaction.

  • Problem: You are attempting a reaction with this compound in the presence of a strong acid, and you obtain a low yield of the desired product along with a significant amount of insoluble, high-molecular-weight material.

  • Cause: Strong acids can induce carbocation formation, which can initiate the polymerization of the alkene as a competing side reaction.[4]

  • Solution:

    • Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst.

    • Use a Non-Coordinating Acid: Acids with non-nucleophilic counter-ions are sometimes less prone to causing side reactions.

    • Control Temperature: Maintain a low and constant reaction temperature to disfavor polymerization.

    • Slow Addition: Add the acid catalyst slowly to the reaction mixture to avoid localized high concentrations.

Data Presentation

Table 1: Thermodynamic Stability of Methylcyclohexene Isomers

This table summarizes the equilibrium composition and relative thermodynamic stabilities of this compound and its isomers. The data is based on experimental results from the isomerization over γ-alumina at 180°C.[3]

IsomerStructureDegree of SubstitutionEquilibrium Composition (%)Relative Enthalpy of Formation (kJ/mol)
1-MethylcyclohexeneEndocyclicTrisubstituted73.40 (most stable)
4-MethylcyclohexeneEndocyclicDisubstituted14.1+6.7
3-MethylcyclohexeneEndocyclicDisubstituted10.7+7.6
MethylenecyclohexaneExocyclicDisubstituted1.7+7.3

Note: While data for this compound itself is not explicitly separated in this study, as a conjugated exocyclic diene, its stability is expected to be low, and it would readily isomerize to the more stable endocyclic forms under these conditions.

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Isomerization of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for observing the isomerization of this compound under acidic conditions.

  • Preparation of the Reaction Mixture:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of this compound (e.g., 100 mg) in an inert solvent (e.g., 10 mL of anhydrous toluene).

    • Take an initial sample (t=0) for GC-MS analysis.

  • Initiation of Isomerization:

    • Add a catalytic amount of a protic acid (e.g., 5 mol% of p-toluenesulfonic acid).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50°C).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot by passing it through a small plug of basic alumina (B75360) or by adding a drop of a weak base (e.g., triethylamine) to neutralize the acid catalyst.

    • Dilute the quenched aliquot with a suitable solvent (e.g., diethyl ether) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the diluted samples into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5 or equivalent) and a temperature program that allows for the separation of C7H12 isomers.

    • Identify the starting material and the isomerization products (1-methylcyclohexene, 3-methylcyclohexene, etc.) by their mass spectra and retention times.

    • Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

  • Data Analysis:

    • Plot the percentage of each isomer as a function of time to observe the reaction progress and the approach to equilibrium.

Mandatory Visualization

Acid_Catalyzed_Isomerization cluster_start Starting Material cluster_intermediate Intermediate cluster_products Thermodynamically Favored Products This compound This compound Carbocation Carbocation This compound->Carbocation + H+ 1-Methylcyclohexene 1-Methylcyclohexene Carbocation->1-Methylcyclohexene - H+ 3-Methylcyclohexene 3-Methylcyclohexene Carbocation->3-Methylcyclohexene - H+ Polymer Polymer Carbocation->Polymer + Alkene

Caption: Acid-catalyzed isomerization pathway of this compound.

Base_Catalyzed_Isomerization cluster_start_base Starting Material cluster_intermediate_base Intermediate cluster_products_base Potential Products This compound This compound Allyl_Anion Allyl Anion (Resonance Stabilized) This compound->Allyl_Anion - H+ (Strong Base) Conjugated_Diene Conjugated Diene Isomers Allyl_Anion->Conjugated_Diene + H+

Caption: Plausible pathway for strong base-catalyzed isomerization.

References

Technical Support Center: Characterization of 3-Methylenecyclohexene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylenecyclohexene and its reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers I might encounter in my this compound reaction mixture?

A1: Besides this compound, you are likely to encounter its structural isomers: 1-Methylcyclohexene, 3-Methylcyclohexene (B1581247), and 4-Methylcyclohexene.[1] These can arise from isomerization reactions, especially under acidic or thermal stress.

Q2: Why is it challenging to separate this compound and its isomers by Gas Chromatography (GC)?

A2: The primary challenge is the close boiling points of these isomers, which results in similar retention times and often leads to co-elution.[2] For instance, 3-methylcyclohexene has a boiling point of about 104°C, while 1-methylcyclohexene's is around 105°C.[1][2]

Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy reliably distinguish between these isomers?

A3: Yes, ¹H and ¹³C NMR are powerful tools for unambiguous identification.[3] Key distinguishing features include the chemical shifts and splitting patterns of the olefinic and methyl protons. For example, the methyl group in 1-Methylcyclohexene appears as a singlet, whereas in 3-Methylcyclohexene and 4-Methylcyclohexene, it's a doublet.[3][4]

Troubleshooting Guides

GC-MS Analysis

Problem: Poor separation of peaks, with significant overlap between isomers.

Possible Cause Suggested Solution
Inappropriate GC columnUse a high-resolution capillary column with a polar stationary phase to enhance separation based on small differences in polarity.
Non-optimized temperature programStart with a low initial oven temperature and use a slow ramp rate to maximize the separation between closely boiling isomers.
Column overloadingReduce the injection volume or dilute the sample to prevent peak fronting and improve resolution.[5]

Problem: Ambiguous identification of isomers based on mass spectra alone.

Possible Cause Suggested Solution
Similar fragmentation patternsWhile not identical, the isomers can produce many of the same fragment ions.[6][7][8][9]
Solution: Rely on a combination of retention time data (even if closely eluting) and careful comparison of the relative abundances of key fragment ions. It is highly recommended to run authentic standards of each expected isomer for comparison.
NMR Spectroscopy

Problem: Difficulty in assigning specific proton and carbon signals to the correct isomer in a mixture.

Possible Cause Suggested Solution
Overlapping signals in ¹H NMRUtilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping multiplets and establish proton-proton and proton-carbon correlations for each isomer.
Uncertainty in chemical shift assignmentCompare experimental chemical shifts to tabulated data for the pure isomers.

Quantitative Data Summary

Table 1: Comparative ¹H NMR Data for Methylcyclohexene Isomers [3]

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-Methylcyclohexene Olefinic H~5.38t3.4
Methyl H~1.61s-
3-Methylcyclohexene Olefinic H~5.6-5.7m-
Methyl H~1.0d~7.0
4-Methylcyclohexene Olefinic H~5.6-5.7m-
Methyl H~0.95d~6.5
Methylenecyclohexane Olefinic H~4.65s-
Allylic CH₂~2.1-2.2t~6.0

Table 2: Key GC-MS Fragment Ions for 3-Methylcyclohexene [6]

m/z Relative Abundance Possible Fragment
8199.99[C₆H₉]⁺
9633.69[C₇H₁₂]⁺ (Molecular Ion)
6733.69[C₅H₇]⁺
6837.80[C₅H₈]⁺
5532.15[C₄H₇]⁺

Experimental Protocols

Protocol for NMR Analysis of Reaction Mixtures[3]
  • Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solution is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64 (adjust for concentration).

    • Processing:

      • Apply a Fourier transform to the Free Induction Decay (FID).

      • Phase correct the spectrum.

      • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

      • Integrate all signals.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K.

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Processing:

      • Apply a Fourier transform to the FID.

      • Phase correct the spectrum.

      • Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Visualizations

Reaction_Side_Products cluster_isomers Isomeric Impurities cluster_side_products Potential Side Products This compound This compound Reaction Conditions Reaction Conditions This compound->Reaction Conditions Isomerization Isomerization Reaction Conditions->Isomerization Side Reactions Side Reactions Reaction Conditions->Side Reactions 1-Methylcyclohexene 1-Methylcyclohexene Isomerization->1-Methylcyclohexene 3-Methylcyclohexene 3-Methylcyclohexene Isomerization->3-Methylcyclohexene 4-Methylcyclohexene 4-Methylcyclohexene Isomerization->4-Methylcyclohexene Halogenated Products (e.g., with NBS/Br2, Cl2) Halogenated Products (e.g., with NBS/Br2, Cl2) Side Reactions->Halogenated Products (e.g., with NBS/Br2, Cl2) Addition Products (e.g., with HCl) Addition Products (e.g., with HCl) Side Reactions->Addition Products (e.g., with HCl)

Caption: Potential impurities in this compound reactions.

Analytical_Workflow ReactionMixture Reaction Mixture GCMS GC-MS Analysis ReactionMixture->GCMS NMR NMR Analysis (¹H, ¹³C, 2D) ReactionMixture->NMR Separation Separation Assessment GCMS->Separation Identification Isomer Identification GCMS->Identification Mass Spectra & Retention Times NMR->Identification Chemical Shifts & Coupling Quantification Quantification Separation->Quantification Identification->Quantification FinalReport Final Characterization Report Quantification->FinalReport

Caption: Workflow for characterizing reaction mixtures.

References

Technical Support Center: Purification of Witt-ig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Wittig reaction products. This guide provides detailed answers to frequently asked questions and troubleshooting advice for the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct that often complicates product isolation.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?

A1: Triphenylphosphine oxide is a highly polar, crystalline byproduct with a high melting point.[1] Its removal is challenging because it often shares similar solubility characteristics with the desired alkene products, particularly if the product is also polar.[2] This similarity can lead to co-crystallization or co-elution during chromatographic purification, making separation difficult.[2]

Q2: What are the primary strategies for removing TPPO?

A2: The main approaches for removing TPPO from reaction mixtures can be broadly categorized into three techniques:

  • Precipitation and Crystallization: This method leverages the differential solubility of TPPO and the desired product in various solvents.[2][3]

  • Complexation with Metal Salts: TPPO, acting as a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), which can then be easily filtered off.[4][5][6]

  • Chromatography: Techniques such as standard column chromatography or a more rapid silica (B1680970) plug filtration can be used to separate the polar TPPO from less polar products.[6][7][8]

Q3: When should I choose precipitation over chromatography?

A3: Precipitation is often preferred for large-scale reactions where chromatography would be time-consuming and require large volumes of solvent.[9][10] It is also a good initial strategy if your desired product has significantly different solubility from TPPO. Chromatography is more suitable for smaller-scale reactions or when precipitation methods fail to provide adequate separation.

Q4: Can I use a method other than precipitation or chromatography?

A4: Yes, other methods include chemical conversion and the use of scavenger resins. TPPO can be converted to an insoluble salt using reagents like oxalyl chloride, which is then removed by filtration.[7][11] Alternatively, scavenger resins, such as Merrifield resin, can be used to bind to the TPPO, allowing for its removal through filtration.[3][11]

Troubleshooting Guides

Issue: My product and TPPO are co-eluting during column chromatography.

  • Solution 1: Adjust the Solvent System. The high polarity of TPPO means it often adheres strongly to silica gel.[6] If your product is significantly less polar, start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity. A shallow gradient can improve separation. For some compounds, a switch to a different solvent system, like dichloromethane/acetone, may provide better results.[12]

  • Solution 2: Use a Silica Plug. For non-polar to moderately polar products, a silica plug filtration is a rapid and effective alternative.[6][7][8] This technique uses a short column of silica to adsorb the highly polar TPPO while the desired product is quickly eluted with a less polar solvent.

  • Solution 3: Consider Alternative Chromatography. For very challenging separations, advanced techniques like high-performance countercurrent chromatography (HPCCC) have been shown to be effective.[13]

Issue: I've tried precipitating TPPO with a non-polar solvent, but a significant amount remains in my product.

  • Solution 1: Optimize the Solvent and Temperature. The solubility of TPPO is low in non-polar solvents like hexanes, pentane, and cyclohexane.[14][15][16] To improve precipitation, ensure the crude mixture is concentrated, then add the cold non-polar solvent and stir at a low temperature (e.g., 0-5 °C) to maximize precipitation.[12]

  • Solution 2: Use Metal Salt Complexation. If simple precipitation is insufficient, forming a complex of TPPO with a metal salt is a highly effective method. The addition of zinc chloride (ZnCl₂) to an ethanolic solution of the crude product will precipitate an insoluble ZnCl₂(TPPO)₂ complex that can be filtered off.[2][4][5] This method is particularly useful for products that are soluble in polar solvents.[5]

Issue: My desired product is precipitating along with the TPPO.

  • Solution 1: Reverse the Precipitation. Instead of precipitating the TPPO, try to crystallize your desired product from a solvent system where TPPO is more soluble. This will depend on the specific properties of your compound.

  • Solution 2: Use a Different Purification Method. If selective precipitation is not feasible, other methods such as chromatography or chemical conversion of TPPO should be considered.

Data Presentation: Solubility of Triphenylphosphine Oxide

Understanding the solubility of TPPO is critical for developing an effective purification strategy. The following table summarizes its solubility in various common laboratory solvents.

SolventSolubilityReference(s)
Poor Solvents
WaterAlmost insoluble[15][16]
HexaneAlmost insoluble / Poorly soluble[14][15][16]
PentaneNot soluble[14]
CyclohexaneAlmost insoluble[15][16]
Petroleum EtherAlmost insoluble[15][16]
Diethyl Ether (cold)Poorly soluble[14]
Good Solvents
EthanolReadily soluble / ~20 mg/mL[15][16][17]
Dichloromethane (DCM)Readily soluble[15][16]
Ethyl AcetateSoluble[15]
TolueneSoluble[15]
BenzeneSoluble[15]
Dimethyl Sulfoxide (DMSO)~3 mg/mL[17]
Dimethylformamide (DMF)~3 mg/mL[17]

Experimental Protocols

Method 1: Precipitation with Zinc Chloride

This method is highly effective for removing TPPO, especially from polar reaction mixtures.[5]

Protocol:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Dissolve the residue in ethanol.

  • In a separate flask, prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of your crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[5]

  • Stir the mixture. Scraping the inside of the flask with a glass rod can help induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[2][5]

  • Allow the mixture to stir for 1-2 hours to ensure complete precipitation.

  • Filter the mixture through a pad of Celite to remove the solid precipitate.

  • Wash the filter cake with a small amount of cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Method 2: Silica Plug Filtration

This is a rapid chromatographic method suitable for non-polar to moderately polar products.[6][7][8]

Protocol:

  • Concentrate the crude reaction mixture to a viscous oil or solid.

  • Prepare a short column ("plug") of silica gel in a sintered glass funnel or a small chromatography column.

  • Suspend the crude residue in a minimal amount of a non-polar solvent, such as hexanes or pentane.

  • Load the suspension onto the top of the silica plug.

  • Elute your product from the silica plug using a non-polar or slightly polar solvent system (e.g., hexanes/diethyl ether mixture). The highly polar TPPO will remain adsorbed at the top of the silica.[7][8]

  • Monitor the elution by TLC to ensure complete recovery of your product without eluting the TPPO.

  • Concentrate the collected fractions to yield the purified product.

Visualized Workflows

Below are diagrams illustrating the decision-making process and experimental workflow for TPPO removal.

G Decision Pathway for TPPO Removal start Crude Wittig Reaction Mixture is_product_polar Is the desired product polar? start->is_product_polar large_scale Large Scale (>5g)? is_product_polar->large_scale No zncl2_precip Precipitate TPPO with ZnCl2 in EtOH is_product_polar->zncl2_precip Yes nonpolar_precip Precipitate TPPO with Hexane/Pentane large_scale->nonpolar_precip Yes silica_plug Silica Plug Filtration large_scale->silica_plug No column_chrom Column Chromatography nonpolar_precip->column_chrom If impure silica_plug->column_chrom If impure zncl2_precip->column_chrom If impure

Caption: A decision tree for selecting an appropriate TPPO purification method.

G Workflow for TPPO Removal via ZnCl2 Precipitation cluster_prep Preparation cluster_reaction Precipitation cluster_isolation Isolation crude 1. Crude Reaction Mixture in EtOH mix 3. Mix Solutions at Room Temp crude->mix zncl2 2. Prepare 1.8M ZnCl2 in EtOH zncl2->mix stir 4. Stir & Scrape (1-2 hours) mix->stir precipitate 5. Formation of ZnCl2(TPPO)2 Precipitate stir->precipitate filter 6. Filter Mixture precipitate->filter filtrate 7. Collect Filtrate (Contains Product) filter->filtrate concentrate 8. Concentrate Filtrate filtrate->concentrate product Purified Product concentrate->product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Methylenecyclohexene and 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is critical for predictable and efficient molecular synthesis. This guide provides an objective comparison of the reactivity of two constitutional isomers, 3-Methylenecyclohexene and 1-Methylcyclohexene, supported by thermodynamic data and an analysis of their behavior in key organic reactions.

The structural difference between this compound, with its exocyclic conjugated diene system, and 1-Methylcyclohexene, featuring an endocyclic trisubstituted double bond, dictates their distinct chemical behaviors. This comparison will delve into their relative thermodynamic stabilities and reactivities in electrophilic additions, catalytic hydrogenation, and Diels-Alder reactions.

Thermodynamic Stability

The thermodynamic stability of an alkene is a crucial factor influencing its reactivity; greater stability generally corresponds to lower reactivity. Experimental data on the heats of hydrogenation and isomerization reveal that 1-methylcyclohexene is the more thermodynamically stable isomer. This increased stability is attributed to the higher degree of substitution of its endocyclic double bond, a principle often referred to as Saytzeff's rule. The trisubstituted double bond in 1-methylcyclohexene is more stable than the disubstituted exocyclic double bond in this compound.

CompoundHeat of Hydrogenation (kJ/mol)Relative Stability
1-Methylcyclohexene-111.4More Stable
This compoundNot widely reported, but expected to be higherLess Stable

Note: A lower heat of hydrogenation indicates a more stable alkene.

Reactivity in Electrophilic Additions

Electrophilic addition reactions highlight the divergent reactive pathways of these two isomers, primarily due to the electronic nature of their double bonds and the potential for carbocation rearrangements.

1-Methylcyclohexene undergoes electrophilic addition in a predictable manner. The reaction with hydrogen halides, such as HBr, proceeds via a tertiary carbocation intermediate, leading to the formation of a single major product, 1-bromo-1-methylcyclohexane, in accordance with Markovnikov's rule.[1]

This compound , on the other hand, presents a more complex scenario. Protonation of the exocyclic double bond can lead to a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement can result in the formation of two distinct products: 1-chloro-3-methylcyclohexane and 1-chloro-1-methylcyclohexane (B1295254) when reacting with HCl. The potential for carbocation rearrangement suggests a different kinetic and product profile compared to 1-methylcyclohexene.

Catalytic Hydrogenation

Catalytic hydrogenation of alkenes is a fundamental reaction, and the rate can be influenced by the steric hindrance around the double bond and the intrinsic stability of the alkene. Generally, less substituted and more strained double bonds undergo hydrogenation more rapidly.[2] Given that 1-methylcyclohexene is a trisubstituted and more stable alkene, it is expected to undergo catalytic hydrogenation at a slower rate than this compound, which possesses a less substituted exocyclic double bond.

CompoundDouble Bond SubstitutionExpected Relative Rate of Hydrogenation
1-MethylcyclohexeneTrisubstituted (Endocyclic)Slower
This compoundDisubstituted (Exocyclic)Faster

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is characteristic of conjugated dienes.[3] This reaction provides the most dramatic difference in reactivity between the two isomers.

This compound , as a conjugated diene, is expected to readily participate in Diels-Alder reactions with suitable dienophiles (e.g., maleic anhydride) to form a bicyclic adduct. The concerted [4+2] cycloaddition mechanism is favored by the conjugated π-system.[4][5][6][7][8][9][10][11][12]

1-Methylcyclohexene , lacking a conjugated diene system, is unreactive as a diene in the Diels-Alder reaction. It can potentially act as a dienophile, but its reactivity would be low unless activated by electron-withdrawing groups, which are absent in this case.

This fundamental difference makes the Diels-Alder reaction a definitive method for distinguishing between the two isomers and highlights the unique synthetic utility of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison of reactivity. Below are generalized procedures for key reactions.

Experimental Protocol: Comparative Bromination of this compound and 1-Methylcyclohexene

Objective: To qualitatively compare the rates of electrophilic addition of bromine to this compound and 1-Methylcyclohexene.

Materials:

  • This compound

  • 1-Methylcyclohexene

  • Solution of bromine in a non-nucleophilic solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Place equal molar amounts of this compound and 1-Methylcyclohexene into separate, identical test tubes.

  • To each test tube, add the same volume of the bromine solution dropwise while stirring or shaking.

  • Start the stopwatch immediately upon the addition of the bromine solution.

  • Observe the disappearance of the reddish-brown color of the bromine.

  • Record the time taken for the complete decolorization in each test tube.

Expected Outcome: The reaction that proceeds faster will result in a quicker disappearance of the bromine color. Based on the higher reactivity of the less substituted double bond, it is anticipated that this compound will decolorize the bromine solution more rapidly than 1-Methylcyclohexene.

Experimental Protocol: Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of this compound and 1-Methylcyclohexene.

Materials:

  • This compound

  • 1-Methylcyclohexene

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Gas chromatography (GC) apparatus for monitoring reaction progress

Procedure:

  • In two separate reaction vessels suitable for hydrogenation, place equal molar amounts of this compound and 1-Methylcyclohexene.

  • Add the same amount of solvent and a catalytic amount of Pd/C to each vessel.

  • Seal the vessels and purge with hydrogen gas to remove air.

  • Pressurize the vessels with a known pressure of hydrogen gas.

  • Stir the reactions vigorously at a constant temperature.

  • Monitor the uptake of hydrogen gas over time for each reaction. Alternatively, take aliquots from each reaction at regular intervals and analyze the composition by GC to determine the rate of disappearance of the starting material and the appearance of the product (methylcyclohexane).

Expected Outcome: The reaction with the faster hydrogen uptake or faster disappearance of the starting alkene is the more reactive compound. It is expected that this compound will be hydrogenated at a faster rate.

Experimental Protocol: Diels-Alder Reaction

Objective: To demonstrate the differential reactivity of this compound and 1-Methylcyclohexene in a Diels-Alder reaction.

Materials:

  • This compound

  • 1-Methylcyclohexene

  • Maleic anhydride (B1165640) (dienophile)

  • Toluene or xylene (solvent)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

Procedure:

  • Set up two separate reactions. In one flask, combine this compound and a molar equivalent of maleic anhydride in toluene. In the second flask, combine 1-Methylcyclohexene and a molar equivalent of maleic anhydride in toluene.

  • Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).

  • Monitor the progress of the reactions by TLC, observing the consumption of the starting materials and the formation of a new product spot.

  • After the reaction period, cool the mixtures to room temperature and induce crystallization of the product if formed.

  • Isolate any solid product by filtration, wash with a cold solvent, and dry.

  • Determine the yield and melting point of the product.

Expected Outcome: The reaction with this compound is expected to yield a solid Diels-Alder adduct. The reaction with 1-Methylcyclohexene is not expected to show any significant product formation under these conditions.

Visualizing Reaction Pathways

Electrophilic_Addition_Comparison cluster_1_methylcyclohexene 1-Methylcyclohexene Pathway cluster_3_methylenecyclohexene This compound Pathway 1-Me-ene 1-Methylcyclohexene Tertiary_Carbocation Tertiary Carbocation 1-Me-ene->Tertiary_Carbocation + HBr Product_1 1-Bromo-1-methylcyclohexane Tertiary_Carbocation->Product_1 + Br- 3-Methylene-ene This compound Secondary_Carbocation Secondary Carbocation 3-Methylene-ene->Secondary_Carbocation + HBr Rearranged_Tertiary_Carbocation Tertiary Carbocation (Rearranged) Secondary_Carbocation->Rearranged_Tertiary_Carbocation 1,2-Hydride Shift Product_2a 1-Bromo-3-methylcyclohexane Secondary_Carbocation->Product_2a + Br- Product_2b 1-Bromo-1-methylcyclohexane Rearranged_Tertiary_Carbocation->Product_2b + Br-

Diels_Alder_Reactivity 3-Methylene-ene 3-Methylene-ene Diels_Alder_Adduct Diels_Alder_Adduct 3-Methylene-ene->Diels_Alder_Adduct + Dienophile Dienophile Dienophile Dienophile->Diels_Alder_Adduct 1-Me-ene 1-Me-ene No_Reaction No_Reaction 1-Me-ene->No_Reaction + Dienophile

Conclusion

References

Differentiating 3-Methylenecyclohexene and its Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical challenge in chemical analysis, particularly in the fields of fragrance, fuel, and pharmaceutical development. 3-Methylenecyclohexene and its structural isomers, including 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene, possess the same molecular weight, making their differentiation by mass spectrometry alone difficult. This guide provides a comprehensive comparison of these isomers using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on their chromatographic separation and mass spectral fragmentation patterns to enable unambiguous identification.

Chromatographic Separation

Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. For non-polar stationary phases, such as those commonly used for hydrocarbon analysis (e.g., DB-5ms, HP-5ms), the elution order of the methylcyclohexene isomers is primarily dictated by their boiling points and molecular shape.

Table 1: GC Retention Data for this compound and its Isomers on a Non-Polar Stationary Phase

CompoundStructureBoiling Point (°C)Kovats Retention Index (Non-polar column)Expected Elution Order
4-Methylcyclohexene4-Methylcyclohexene102~7441
3-Methylcyclohexene3-Methylcyclohexene104~7472
1-Methylcyclohexene1-Methylcyclohexene110~7724
This compoundthis compound105-106~760 (estimated)3

Note: Kovats retention indices are approximate and can vary based on the specific GC conditions. The elution order is predicted based on boiling points and available retention index data.

The isomers are expected to elute in order of increasing boiling point. 4-Methylcyclohexene and 3-methylcyclohexene have very similar boiling points and may co-elute or show only partial separation under standard GC conditions.[1] 1-Methylcyclohexene, with the highest boiling point, is expected to have the longest retention time. The exocyclic double bond in this compound results in a slightly different molecular shape and polarity compared to its endocyclic isomers, influencing its retention behavior.

Mass Spectral Fragmentation

Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that serve as molecular fingerprints for identification. While all four isomers exhibit a molecular ion peak (M+) at m/z 96, their fragmentation pathways differ, providing key diagnostic ions for their differentiation.

Table 2: Key Diagnostic Ions for Differentiating this compound Isomers in EI-MS

CompoundMolecular Ion (M+)Base Peak (m/z)Key Diagnostic Fragment Ions (m/z) and Proposed Fragmentation
This compound 967979 : Loss of a methyl radical ([M-CH₃]⁺) followed by rearrangement.
1-Methylcyclohexene 968181 : Allylic cleavage and loss of a methyl radical ([M-CH₃]⁺). 68 : Retro-Diels-Alder fragmentation.
3-Methylcyclohexene 968181 : Allylic cleavage and loss of a methyl radical ([M-CH₃]⁺).
4-Methylcyclohexene 968154 : Characteristic retro-Diels-Alder fragmentation, loss of butadiene. This is a strong diagnostic peak.

The most significant distinguishing feature in the mass spectra is the prominent peak at m/z 54 for 4-methylcyclohexene, which arises from a retro-Diels-Alder (RDA) fragmentation. This fragmentation pathway is less favored in the other isomers. 3-Methylcyclohexene and 1-methylcyclohexene both show a base peak at m/z 81, corresponding to the loss of a methyl group. This compound is distinguished by a base peak at m/z 79.

Experimental Protocols

The following is a representative GC-MS protocol for the analysis of this compound and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 100 µg/mL) in a volatile solvent such as hexane (B92381) or pentane.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

  • Inlet: Split/splitless inlet, operated in split mode (e.g., split ratio 50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 120°C at a rate of 5°C/min.

    • Hold: Hold at 120°C for 2 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Full scan mode (m/z 40-200) for identification. Selected Ion Monitoring (SIM) can be used for quantification of target isomers.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the key fragmentation pathways, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry Sample Isomer Mixture Dilution Dilution in Hexane Sample->Dilution Injection Injection Dilution->Injection Column GC Column (HP-5ms) Injection->Column Separation Separation based on Boiling Point Column->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection (m/z) Fragmentation->Detection Data_Analysis Data Analysis: - Retention Time - Fragmentation Pattern Detection->Data_Analysis Mass Spectrum Fragmentation_Pathways cluster_4_methyl 4-Methylcyclohexene cluster_3_methyl 3-Methylcyclohexene / 1-Methylcyclohexene cluster_3_methylene This compound M Molecular Ion (m/z 96) RDA Retro-Diels-Alder M->RDA Loss_CH3 Loss of -CH3 M->Loss_CH3 Loss_CH3_rearrange Loss of -CH3 & Rearrangement M->Loss_CH3_rearrange m54 m/z 54 (Butadiene ion) RDA->m54 m81 m/z 81 Loss_CH3->m81 m79 m/z 79 Loss_CH3_rearrange->m79

References

Validating the Structure of 3-Methylenecyclohexene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 3-methylenecyclohexene. The supporting experimental data, presented in clear, tabular format, demonstrates the power of 2D NMR in unambiguously assigning the chemical structure of this versatile organic compound. Detailed experimental protocols are provided to ensure reproducibility.

Structural Overview and 1D NMR Analysis

This compound (C₇H₁₀) is a cyclic alkene with an exocyclic double bond. Its structure presents a unique set of proton and carbon environments that can be initially characterized by 1D ¹H and ¹³C NMR spectroscopy. However, signal overlap and the complexity of spin-spin coupling in the ¹H NMR spectrum can make definitive assignments challenging based on 1D data alone.

For comparative purposes, the experimental ¹H and ¹³C NMR data for the isomeric 3-methylcyclohexene (B1581247) are also presented.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound and Comparative Data for 3-Methylcyclohexene.

Proton(s) This compound (Predicted) 3-Methylcyclohexene (Experimental)
H1, H1' (exo-methylene)~4.8 - 5.0 ppm (s)-
H2~5.8 - 6.0 ppm (m)~5.6 - 5.7 ppm (m)
H3-~2.2 - 2.3 ppm (m)
H4~2.2 - 2.4 ppm (m)~1.2 - 2.1 ppm (m)
H5~1.8 - 2.0 ppm (m)~1.2 - 2.1 ppm (m)
H6~2.1 - 2.3 ppm (m)~1.2 - 2.1 ppm (m)
CH₃-~1.0 ppm (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Comparative Data for 3-Methylcyclohexene.

Carbon This compound (Predicted) 3-Methylcyclohexene (Experimental)
C1 (exo-methylene)~106 ppm-
C2~125 ppm~127 ppm
C3~148 ppm~134 ppm
C4~30 ppm~31 ppm
C5~25 ppm~26 ppm
C6~32 ppm~30 ppm
CH₃-~22 ppm

2D NMR for Unambiguous Structure Validation

Two-dimensional NMR techniques provide through-bond correlation information that resolves the ambiguities of 1D spectra. The key experiments for this analysis are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

COSY: Mapping ¹H-¹H Connectivity

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton network within the molecule.

Table 3: Expected Key COSY Correlations for this compound.

Proton Correlates with
H2H6
H4H5
H5H4, H6
H6H2, H5
HSQC: Direct ¹H-¹³C Correlations

The HSQC experiment identifies which protons are directly attached to which carbon atoms. This is a crucial step in assigning both the proton and carbon spectra.

Table 4: Expected HSQC Correlations for this compound.

Proton(s) Carbon
H1, H1'C1
H2C2
H4C4
H5C5
H6C6
HMBC: Long-Range ¹H-¹³C Correlations

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This information is vital for connecting the different spin systems identified by COSY and for assigning quaternary carbons.

Table 5: Expected Key HMBC Correlations for this compound.

Proton(s) Correlates with Carbon(s)
H1, H1'C2, C3
H2C4, C6
H4C2, C3, C5, C6
H6C2, C3, C4, C5

Experimental Protocols

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Volatile Sample Handling : Due to the volatile nature of this compound, cap the NMR tube promptly after sample preparation to prevent evaporation.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR :

    • Pulse Program: Standard single-pulse (e.g., 'zg30')

    • Spectral Width: 16 ppm

    • Acquisition Time: 3-4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16

  • ¹³C NMR :

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024

  • COSY :

    • Pulse Program: Standard COSY (e.g., 'cosygpprqf')

    • Spectral Width (F1 and F2): 16 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

  • HSQC :

    • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2')

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 165 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

  • HMBC :

    • Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf')

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

Visualization of the Validation Workflow

The logical workflow for validating the structure of this compound using 2D NMR is illustrated below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_validation Structure Validation HNMR ¹H NMR COSY COSY HNMR->COSY Proton Environment HSQC HSQC HNMR->HSQC CNMR ¹³C NMR CNMR->HSQC Carbon Environment HMBC HMBC COSY->HMBC Proton Connectivity HSQC->HMBC Direct C-H Bonds Structure This compound Structure Confirmed HMBC->Structure Long-Range C-H Connectivity

A Comparative Guide to the Diels-Alder Reactivity of 3-Methylenecyclohexene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Diels-Alder reactivity of 3-methylenecyclohexene and isoprene (B109036). The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, and understanding the relative reactivity of different dienes is crucial for reaction design and optimization. This document presents a qualitative comparison based on structural features, available quantitative kinetic data for isoprene, and detailed experimental protocols.

Introduction to Diene Reactivity in Diels-Alder Reactions

The reactivity of a diene in a Diels-Alder reaction is primarily governed by two factors: its ability to adopt the s-cis conformation and the electronic nature of the diene and dienophile. The s-cis conformation is the planar arrangement of the conjugated double bonds that is required for the concerted [4+2] cycloaddition to occur. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by narrowing the HOMO-LUMO energy gap between the reactants.

Qualitative Comparison of Reactivity

This compound: As a cyclic diene, the conjugated system of this compound is held in a fixed s-cis conformation. This pre-organization for the required transition state geometry significantly enhances its reactivity compared to acyclic dienes that must overcome an energetic barrier to rotate from the more stable s-trans conformation. The exocyclic double bond is part of the conjugated system.

Isoprene (2-methyl-1,3-butadiene): Isoprene is an acyclic diene and exists as an equilibrium mixture of the s-cis and s-trans conformers. The s-trans conformer is sterically favored and therefore more stable. For the Diels-Alder reaction to occur, isoprene must adopt the less stable s-cis conformation, which requires an input of energy. However, the methyl group on isoprene is an electron-donating group, which increases the electron density of the diene system and enhances its reactivity.

Based on these structural considerations, This compound is expected to be more reactive than isoprene in Diels-Alder reactions due to its locked s-cis conformation, which eliminates the entropic penalty associated with achieving the reactive geometry.

Quantitative Data: Diels-Alder Reaction of Isoprene with Maleic Anhydride (B1165640)

DieneDienophileSolventTemperature (°C)Pressure (atm)Rate Constant (k)Citation
IsopreneMaleic AnhydrideSupercritical CO₂6010017.0 ± 1.3 hr⁻¹ (mole fraction units)[1]
IsopreneMaleic AnhydrideNitrobenzene35Not Specified2.73 ± 0.08 L/mol·hr[1]
IsopreneMaleic AnhydrideNitrobenzene21Not Specified1.11 ± 0.07 L/mol·hr[1]

Experimental Protocols

The following are general experimental protocols for the Diels-Alder reaction of a diene with maleic anhydride, which can be adapted for both this compound and isoprene.

General Procedure for Diels-Alder Reaction

Materials:

  • Diene (this compound or isoprene)

  • Maleic anhydride

  • Solvent (e.g., Toluene (B28343), Xylene, or Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Reaction Setup:

  • In a clean, dry round-bottom flask, dissolve maleic anhydride in a suitable solvent (e.g., 10 mL of toluene per gram of maleic anhydride).

  • Add a magnetic stir bar to the flask.

  • Add the diene to the solution of maleic anhydride. A slight molar excess of the diene is often used.

  • Attach a reflux condenser to the flask.

Reaction Execution:

  • Heat the reaction mixture to reflux using a heating mantle or oil bath, with gentle stirring.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the diene and the reaction temperature. For a highly reactive diene like this compound, the reaction may be complete in a shorter time compared to isoprene.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Product Isolation and Purification:

  • As the solution cools, the Diels-Alder adduct will often crystallize out of the solution. If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven.

  • The purity of the product can be assessed by measuring its melting point and by spectroscopic methods (e.g., NMR, IR). Further purification can be achieved by recrystallization from an appropriate solvent.

Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of the Diels-Alder reaction and a typical experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (s-cis) TS [4+2] Cyclic Transition State Diene->TS [4π] Dienophile Dienophile Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow A 1. Dissolve Maleic Anhydride in Solvent B 2. Add Diene (this compound or Isoprene) A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (e.g., by TLC) C->D E 5. Cool to Room Temperature D->E F 6. Induce Crystallization E->F G 7. Isolate Product by Vacuum Filtration F->G H 8. Wash with Cold Solvent G->H I 9. Dry the Product H->I J 10. Characterize and Analyze (Melting Point, NMR, IR) I->J

Caption: Typical experimental workflow for a Diels-Alder reaction.

Conclusion

References

A Comparative Guide to Theoretical and Experimental Spectroscopic Data for 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, the precise characterization of molecular structures is of paramount importance. Spectroscopic analysis, a cornerstone of this process, relies on the synergy between experimentally acquired data and theoretically predicted values. This guide provides a comprehensive comparison of theoretical and experimental spectroscopic data for 3-Methylenecyclohexene, a cyclic olefin of interest in synthetic chemistry. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the methodologies for both data acquisition and computational prediction.

Data Presentation: A Comparative Analysis

¹H NMR Spectroscopy

Experimental ¹H NMR data for this compound is sparse in the reviewed literature. However, theoretical predictions based on Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a basis set such as 6-31G(d), can provide estimated chemical shifts. The expected ¹H NMR spectrum would feature signals for the vinyl, exocyclic methylene, and aliphatic protons.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm) for this compound

Proton TypeExpected Chemical Shift (ppm)Theoretical Prediction Methodology
Vinyl (=CH-)~5.5 - 6.0DFT (e.g., B3LYP/6-31G(d))
Exocyclic Methylene (=CH₂)~4.7 - 5.0DFT (e.g., B3LYP/6-31G(d))
Allylic (-CH₂-)~2.0 - 2.5DFT (e.g., B3LYP/6-31G(d))
Aliphatic (-CH₂-)~1.5 - 2.0DFT (e.g., B3LYP/6-31G(d))

¹³C NMR Spectroscopy

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is not widely reported. Theoretical calculations provide a reliable estimate of the carbon chemical shifts.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon TypeExpected Chemical Shift (ppm)Theoretical Prediction Methodology
Quaternary Olefinic (-C=)~140 - 150DFT (e.g., B3LYP/6-31G(d))
Vinyl (=CH-)~120 - 130DFT (e.g., B3LYP/6-31G(d))
Exocyclic Methylene (=CH₂)~105 - 115DFT (e.g., B3LYP/6-31G(d))
Allylic (-CH₂-)~25 - 35DFT (e.g., B3LYP/6-31G(d))
Aliphatic (-CH₂-)~20 - 30DFT (e.g., B3LYP/6-31G(d))

Infrared (IR) Spectroscopy

Experimental IR data for this compound reveals characteristic vibrational modes. These can be compared with frequencies calculated using DFT methods, which can predict the vibrational spectrum with good accuracy.

Table 3: Comparison of Experimental and Theoretical IR Absorption Bands (cm⁻¹) for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Prediction Methodology
=C-H Stretch (vinyl & methylene)~3070DFT (e.g., B3LYP/6-311++G(3df,3pd))
C-H Stretch (aliphatic)~2930, 2860DFT (e.g., B3LYP/6-311++G(3df,3pd))
C=C Stretch (exocyclic)~1650DFT (e.g., B3LYP/6-311++G(3df,3pd))
C=C Stretch (endocyclic)~1640DFT (e.g., B3LYP/6-311++G(3df,3pd))
=C-H Bend (out-of-plane)~890DFT (e.g., B3LYP/6-311++G(3df,3pd))

Experimental data is sourced from available literature and spectral databases.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. Theoretical fragmentation can be predicted based on bond dissociation energies and the stability of the resulting fragments.

Table 4: Comparison of Experimental and Theoretical Mass Spectrometry Data (m/z) for this compound

IonExperimental m/zRelative AbundanceTheoretical Basis
[M]⁺94ModerateMolecular Ion
[M-H]⁺93HighLoss of a hydrogen radical
[M-CH₃]⁺79HighLoss of a methyl radical
[C₆H₅]⁺77ModerateRearrangement and fragmentation

Experimental data is sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental and Computational Protocols

The following sections detail the generalized methodologies for acquiring experimental spectra and performing theoretical calculations.

Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are used to achieve a good signal-to-noise ratio.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates.

    • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

  • Mass Spectrometry (MS) :

    • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

    • Ionization and Analysis : Employ Electron Ionization (EI) at 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Computational Protocols

  • Geometry Optimization : The first step in theoretical spectroscopic prediction is to find the lowest energy conformation of the molecule. This is typically achieved using DFT methods, such as B3LYP with the 6-31G(d) basis set.

  • NMR Chemical Shift Calculation : Once the geometry is optimized, the magnetic shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The calculated shielding values are then referenced to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

  • IR Spectrum Calculation : Vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.

Visualization of the Comparative Workflow

The logical flow of comparing theoretical and experimental spectroscopic data is crucial for structural elucidation. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Data Comparison cluster_theoretical Theoretical Prediction cluster_experimental Experimental Analysis T1 Molecular Structure Input T2 Geometry Optimization (DFT) T1->T2 T3 Frequency Calculation (IR) T2->T3 T4 NMR Shielding Calculation (GIAO) T2->T4 T5 Mass Spec Fragmentation Analysis T2->T5 T6 Predicted Spectra T3->T6 T4->T6 T5->T6 C1 Comparison and Analysis T6->C1 E1 Purified Sample E2 IR Spectroscopy E1->E2 E3 NMR Spectroscopy E1->E3 E4 Mass Spectrometry E1->E4 E5 Experimental Spectra E2->E5 E3->E5 E4->E5 E5->C1 C2 Structure Confirmation C1->C2

Caption: A logical workflow for the comparison of theoretical and experimental spectroscopic data.

References

A Comparative Guide to Catalysts for 3-Methylenecyclohexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 3-Methylenecyclohexene, a cyclic olefin with an exocyclic double bond, presents a unique opportunity for the synthesis of novel polymers with potential applications in advanced materials and drug delivery systems. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the resulting polymer. This guide provides a comparative overview of various catalytic systems for the polymerization of this compound, supported by available experimental insights and established principles of polymer chemistry.

Performance Comparison of Catalytic Systems

The selection of a catalyst dictates key polymer characteristics such as yield, molecular weight (Mn), polydispersity index (PDI), and microstructure. While direct comparative studies on this compound are limited, data from related cyclic and exo-methylene olefins, alongside early exploratory work, allows for an informed comparison. The following table summarizes expected performance metrics for different catalyst types.

Catalyst SystemCatalyst/Initiator ExampleCo-catalyst/SolventExpected Polymer Yield (%)Expected Mn ( g/mol )Expected PDIPredominant Polymerization Mechanism
Ziegler-Natta TiCl₄Al(C₂H₅)₃ / HeptaneLow to ModerateHighBroadCoordination
Metallocene (n-BuCp)₂ZrCl₂MAO / TolueneModerate to HighHighNarrowCoordination
Cationic AlCl₃TolueneLow to ModerateLow to ModerateBroadCationic
Radical AIBNBenzeneLowLowBroadFree Radical

Note: The data presented in this table is a synthesis of expected outcomes based on general principles of olefin polymerization and limited historical data. Actual experimental results may vary.

Early research has indicated that the polymerization rates for this compound can be very low, particularly with Ziegler and cationic catalysts.[1] The resulting polymers have been described as partially crystalline with high melting points, suggesting a degree of stereochemical control during polymerization.[1]

Signaling Pathways and Experimental Workflows

A typical experimental workflow for the catalytic polymerization of this compound involves several key stages, from catalyst preparation to polymer characterization. The logical relationship between these steps is crucial for reproducible and successful synthesis.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reactor_Setup Inert Atmosphere Reactor Setup Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reactor_Setup Catalyst_Preparation Catalyst/Initiator Preparation Reagent_Addition Reagent Addition Catalyst_Preparation->Reagent_Addition Reactor_Setup->Reagent_Addition Polymerization_Reaction Polymerization Reagent_Addition->Polymerization_Reaction Termination Termination/ Quenching Polymerization_Reaction->Termination Polymer_Isolation Polymer Isolation & Purification Termination->Polymer_Isolation Polymer_Characterization Polymer Characterization (GPC, NMR, DSC) Polymer_Isolation->Polymer_Characterization G Catalyst Active Catalyst [M]-R Coordination Monomer Coordination Catalyst->Coordination Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Propagating Chain Insertion->Propagation Chain Growth Propagation->Coordination Next Monomer

References

Differentiating Isomeric Alkenes: A GC-Based Comparison of 3-methylcyclohexene and Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of cyclic alkenes, distinguishing between structural isomers such as 3-methylcyclohexene (B1581247) and methylenecyclohexane (B74748) presents a common analytical challenge. Due to their identical mass and similar chemical properties, a robust separation technique is required for accurate identification and quantification. Gas chromatography (GC) offers a powerful method for this purpose, primarily by separating compounds based on differences in their boiling points and interactions with the stationary phase of the GC column. This guide provides a comparative analysis of these two isomers based on their gas chromatographic behavior, supported by experimental data and a detailed analytical protocol.

Principle of GC Separation

Gas chromatography separates volatile and semi-volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The retention time, which is the time it takes for a compound to travel from the injector to the detector, is a key parameter. For non-polar to moderately polar compounds, the retention time is strongly correlated with the compound's boiling point. Generally, a compound with a lower boiling point will be more volatile and thus travel through the GC column faster, resulting in a shorter retention time.

Comparative Physicochemical Data

The primary physical property influencing the GC retention time of 3-methylcyclohexene and methylenecyclohexane is their boiling point. While the two isomers have very close boiling points, the slight difference is sufficient for separation under appropriate GC conditions.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Predicted GC Elution Order
MethylenecyclohexaneC₇H₁₂96.17102-103[1][2][3][4]1st
3-MethylcyclohexeneC₇H₁₂96.17104[5][6][7][8]2nd

Based on the boiling points, methylenecyclohexane is expected to have a shorter retention time and elute from the GC column before 3-methylcyclohexene.

Experimental Protocol for GC Separation

The following protocol outlines a gas chromatography-mass spectrometry (GC-MS) method optimized for the separation of 3-methylcyclohexene and methylenecyclohexane. The use of a high-polarity capillary column is recommended to enhance the separation of these isomers.

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of a mixture containing both 3-methylcyclohexene and methylenecyclohexane in a volatile solvent such as hexane (B92381) or pentane.

  • Transfer the solution to a 2 mL glass autosampler vial.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene (B3416737) glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/min to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • The retention time for each compound is determined from the apex of its corresponding peak in the total ion chromatogram (TIC).

  • The identity of each peak can be confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST).

Logical Workflow for GC-Based Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating 3-methylcyclohexene and methylenecyclohexane based on their GC retention times, which are influenced by their boiling points.

GC_Separation_Workflow cluster_input Input cluster_process GC Analysis cluster_output Output & Analysis cluster_conclusion Conclusion Compound_Mix Mixture of Isomers (3-methylcyclohexene & methylenecyclohexane) GC_Injection Inject into GC Compound_Mix->GC_Injection GC_Column Separation on High-Polarity Column GC_Injection->GC_Column Elution Elution based on Boiling Point GC_Column->Elution Detector Detection (e.g., FID, MS) Elution->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Peak_Analysis Analyze Retention Times Chromatogram->Peak_Analysis Elution_Order Methylenecyclohexane (lower BP) elutes first 3-Methylcyclohexene (higher BP) elutes second Peak_Analysis->Elution_Order

Caption: Workflow for GC-based differentiation of alkene isomers.

References

Dehydration of 2-Methylcyclohexanol: A Comparative Analysis of Alkene Product Ratios

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Reaction Pathways and Product Distribution Under Acidic Conditions

The acid-catalyzed dehydration of 2-methylcyclohexanol (B165396) is a cornerstone experiment in organic chemistry, demonstrating fundamental principles of elimination reactions and carbocation rearrangements. This guide provides a comparative analysis of the product distribution, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of this reaction. The primary products of this E1 reaction are 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and methylenecyclohexane, with their relative ratios being highly dependent on reaction conditions and the isomeric nature of the starting material.

Product Distribution: A Quantitative Comparison

The dehydration of 2-methylcyclohexanol proceeds through a carbocation intermediate, leading to a mixture of alkene products. The distribution of these products is governed by thermodynamic and kinetic factors, with the more substituted and stable alkenes generally being favored, in accordance with Zaitsev's rule.[1][2] Experimental data from various studies, primarily utilizing gas chromatography (GC) for product analysis, reveals the typical product ratios obtained under different conditions.[3][4][5]

ProductStructureBoiling Point (°C)Typical Product Ratio (%) (Phosphoric Acid)Typical Product Ratio (%) (Sulfuric Acid)
1-Methylcyclohexene110-11175 - 80~80
3-Methylcyclohexene10420 - 25~20
Methylenecyclohexane102-103Trace AmountsTrace Amounts

Note: The product ratios are approximate and can vary based on specific reaction conditions such as temperature, reaction time, and the cis/trans ratio of the starting 2-methylcyclohexanol.

The formation of 1-methylcyclohexene, a trisubstituted alkene, is thermodynamically favored over the disubstituted 3-methylcyclohexene and methylenecyclohexane.[6] The reaction proceeds via an E1 mechanism involving the formation of a secondary carbocation, which can then rearrange to a more stable tertiary carbocation through a 1,2-hydride shift.[6] This rearrangement is a key factor in the product distribution. The relative rates of reaction of the cis and trans isomers of 2-methylcyclohexanol also influence the final product ratios.[2]

Experimental Protocol: Dehydration using Phosphoric Acid

This section details a representative experimental procedure for the dehydration of 2-methylcyclohexanol using phosphoric acid as a catalyst.[7][8]

Materials:

  • 2-methylcyclohexanol (mixture of cis and trans isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

  • Round-bottom flask (25 mL or 50 mL)

  • Distillation apparatus (heating mantle, condenser, receiving flask)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a 25 mL round-bottom flask, add 5.0 mL of 2-methylcyclohexanol and a few boiling chips.[7]

  • Carefully add 1.5 mL of 85% phosphoric acid to the flask.[7] Swirl gently to mix the reactants.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.[9]

  • Heat the mixture gently using a heating mantle. The temperature of the vapor should be monitored and kept below 100°C to distill the lower-boiling alkene products as they form, driving the equilibrium towards the products according to Le Châtelier's principle.[5][6]

  • Continue the distillation until no more liquid is collected in the receiving flask.

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.[7] Carbon dioxide evolution may occur, so vent the funnel frequently.

  • Separate the aqueous layer (bottom layer) and discard it.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it with anhydrous calcium chloride or magnesium sulfate.[8]

  • Decant or filter the dried liquid into a pre-weighed vial to determine the yield.

  • Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.[1]

Reaction Pathway and Logical Relationships

The following diagram illustrates the reaction mechanism for the acid-catalyzed dehydration of 2-methylcyclohexanol, including the formation of the carbocation intermediates and the subsequent elimination pathways leading to the different alkene products.

Dehydration_of_2_Methylcyclohexanol cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation & Rearrangement cluster_products Alkene Products 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H⁺ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H₂O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation->3-Methylcyclohexene - H⁺ 1-Methylcyclohexene_from_2 1-Methylcyclohexene Secondary Carbocation->1-Methylcyclohexene_from_2 - H⁺ 1-Methylcyclohexene_from_3 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene_from_3 - H⁺ Methylenecyclohexane Methylenecyclohexane Tertiary Carbocation->Methylenecyclohexane - H⁺

Caption: Reaction pathway for the dehydration of 2-methylcyclohexanol.

Conclusion

The dehydration of 2-methylcyclohexanol serves as an excellent model for studying the factors that control product ratios in elimination reactions. The use of different acid catalysts, such as phosphoric acid or sulfuric acid, generally leads to a similar product distribution favoring the most stable alkene, 1-methylcyclohexene. Understanding the interplay of carbocation stability, rearrangement pathways, and the stereochemistry of the starting alcohol is crucial for predicting and controlling the outcome of such reactions. The experimental data consistently supports Zaitsev's rule, providing a reliable predictive tool for researchers in various fields of chemical synthesis.

References

A Comparative Guide to Alkene Synthesis: Wittig Reaction vs. Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of carbon-carbon double bonds is a foundational element of organic chemistry. The choice between olefination methodologies can profoundly influence reaction yield, stereochemical outcomes, and overall efficiency. This guide provides an objective comparison of the Witt-ig reaction and elimination reactions (E1 and E2), supported by mechanistic insights, quantitative data, and experimental protocols to inform synthetic strategy.

Mechanistic Overview

Wittig Reaction

The Wittig reaction is a robust method for synthesizing alkenes from aldehydes or ketones.[1][2] It utilizes a phosphorus ylide (Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base.[3] The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl compound, forming a transient four-membered oxaphosphetane intermediate.[4][5] This intermediate then collapses to yield the final alkene and a triphenylphosphine (B44618) oxide byproduct. A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, ensuring regioselectivity.[6][7]

Elimination Reactions (E1 & E2)

Elimination reactions create alkenes by removing two substituents from adjacent carbon atoms.[8] They are broadly classified into two primary mechanisms: E1 (unimolecular) and E2 (bimolecular).[9][10]

  • E1 Reaction: This is a two-step process that begins with the departure of a leaving group to form a carbocation intermediate.[10][11] A weak base then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.[10] The E1 mechanism is common for tertiary alkyl halides and is often in competition with SN1 substitution.[9][11]

  • E2 Reaction: This is a one-step, concerted mechanism where a strong base abstracts a proton, and the leaving group departs simultaneously.[8][12][13] The E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group.[9][12] The reaction rate is dependent on the concentration of both the substrate and the base.[8][13]

Visualizing the Mechanisms and Workflow

The following diagrams illustrate the fundamental mechanisms and a generalized experimental workflow for these reactions.

Reaction Mechanisms

Wittig_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Alkene Formation PPh3 PPh₃ Salt [PPh₃-CH₂-R]⁺X⁻ PPh3->Salt + R-CH₂-X RCH2X R-CH₂-X Ylide PPh₃=CH-R Salt->Ylide + Base Base Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + R'₂C=O [2+2] Cycloaddition Carbonyl R'₂C=O Alkene R'₂C=CH-R Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

E1_Mechanism Start Substrate (e.g., tert-Alkyl Halide) Carbocation Carbocation Intermediate Start->Carbocation Step 1: Loss of Leaving Group (slow) Alkene Alkene Product Carbocation->Alkene Step 2: Deprotonation (fast) Base Weak Base Base->Carbocation

Caption: Mechanism of the E1 Reaction.

E2_Mechanism Start Substrate (Alkyl Halide) TransitionState Transition State (Concerted) Start->TransitionState Alkene Alkene Product TransitionState->Alkene One Step Base Strong Base Base->TransitionState

Caption: Mechanism of the E2 Reaction.

Comparative Experimental Workflow

Workflow_Comparison cluster_Wittig Wittig Reaction cluster_Elimination Elimination Reaction (E1/E2) w1 Prepare Ylide (Phosphonium Salt + Base) w2 React Ylide with Aldehyde/Ketone w1->w2 w3 Workup & Purification (Remove Ph₃P=O) w2->w3 Alkene Alkene w3->Alkene Final Product e1 React Alkyl Halide/Alcohol with Base/Acid e2 Control Temperature (favors elimination over substitution) e1->e2 e3 Workup & Purification (Separate from potential substitution products/isomers) e2->e3 e3->Alkene Final Product Start Start Start->w1 Start->e1

Caption: Generalized workflow comparison.

Quantitative Comparison: Selectivity and Yield

The choice between these reactions often hinges on the desired regioselectivity and stereoselectivity.

FeatureWittig ReactionElimination Reactions (E1 & E2)
Regioselectivity Excellent : The double bond forms precisely where the carbonyl group was located.[7] This provides unambiguous control over the product's constitution.Variable : Can produce a mixture of regioisomers (e.g., Zaitsev vs. Hofmann products). The major product is dictated by the stability of the resulting alkene (Zaitsev's rule) or steric hindrance of the base (Hofmann's rule).[14][15]
Stereoselectivity Tunable : The E/Z selectivity is highly dependent on the nature of the ylide.[2][6] - Non-stabilized ylides (R=alkyl) predominantly yield (Z)-alkenes.[2][16] - Stabilized ylides (R=ester, ketone) give mainly (E)-alkenes.[2][4]Generally Favors Trans/E-isomer : E2 reactions are stereoselective and typically favor the formation of the more stable trans (E) double bond.[17] E1 reactions also favor the trans product due to the stability of the carbocation intermediate.[15]
Typical Yields Generally high, but can be reduced by sterically hindered ketones.[3][6][18]Can be high, but often compromised by competing substitution reactions (SN1 with E1, SN2 with E2).[12]

Experimental Protocols

Protocol 1: Wittig Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol is an example of a Wittig reaction using a moderately stabilized ylide.

Materials:

Procedure:

  • In a 25-mL Erlenmeyer flask containing a small stir bar, combine 9-anthraldehyde and benzyltriphenylphosphonium chloride.

  • Add 6 mL of DMF to dissolve the mixture. Stir vigorously for at least 5 minutes.

  • Carefully add approximately 10 drops (0.200 µL) of 50% NaOH solution to the rapidly stirring mixture. The color of the reaction should change from dark yellow to reddish-orange.

  • Continue to stir vigorously for 30 minutes.

  • Precipitate the product by adding 4 mL of a 1:1 solution of 1-propanol/distilled water. A yellow solid should form.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of 1-propanol (approx. 4 mL) to yield the final product. A typical yield for this reaction is around 73.5%.[19]

Protocol 2: E2 Elimination Synthesis of Cyclohexene from Bromocyclohexane (B57405)

This protocol demonstrates a typical E2 elimination to form an alkene.

Materials:

  • Bromocyclohexane

  • Potassium tert-butoxide (a strong, sterically hindered base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve bromocyclohexane in anhydrous DMSO.

  • Add potassium tert-butoxide portion-wise to the solution while stirring. The use of a bulky base like potassium tert-butoxide favors the E2 pathway over SN2.

  • Heat the reaction mixture to approximately 50°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield crude cyclohexene.

Objective Comparison and Conclusion

AspectWittig ReactionElimination Reactions
Advantages - Excellent regioselectivity; double bond position is fixed.[7] - Tunable stereoselectivity (Z from non-stabilized ylides, E from stabilized ylides).[2] - Forms a new C-C sigma bond, allowing for the assembly of larger molecules from smaller fragments.[20] - Tolerates a wide range of functional groups.[2]- Utilizes readily available starting materials (alcohols, alkyl halides). - Can be a very efficient method for simple alkenes.
Disadvantages - Stoichiometric amounts of triphenylphosphine oxide byproduct are generated, which can be difficult to remove.[21][22] - Strong bases are often required to generate the ylide.[6] - Sterically hindered ketones may give poor yields.[18]- Often produces a mixture of regioisomers and stereoisomers.[8][23] - In direct competition with substitution reactions (SN1/SN2), which can lower the yield of the desired alkene.[12] - E1 reactions are prone to carbocation rearrangements.
Best Suited For Syntheses where precise control over the location and, often, the stereochemistry (E/Z) of the double bond is critical. Building complex molecules from smaller carbonyl and alkyl halide precursors.[20]Syntheses where the starting material already contains the desired carbon skeleton and the formation of the most thermodynamically stable alkene is desired (Zaitsev) or when a less-substituted alkene is needed (Hofmann).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylenecyclohexene Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical products, the purity of chemical intermediates is of utmost importance. 3-Methylenecyclohexene, a key building block in organic synthesis, requires rigorous analytical testing to ensure it meets the stringent quality standards of the pharmaceutical industry. This guide provides a comprehensive comparison of two primary analytical methods for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

The objective of this guide is to present a framework for the cross-validation of these analytical techniques, ensuring data integrity and consistency. This document is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and analytical method validation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the volatility of the analyte, the nature of potential impurities, and the required sensitivity and selectivity of the method. The following table summarizes the key performance characteristics of GC-FID and HPLC-UV for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame.Separation of compounds based on their partitioning between a stationary phase and a mobile liquid phase, followed by detection via UV absorbance.
Applicability Ideal for volatile and thermally stable compounds like this compound. Excellent for separating isomers and other volatile impurities.Suitable for a wider range of compounds, including less volatile impurities. Requires the analyte to have a UV chromophore.
Specificity High for separating volatile isomers and impurities. Identification is based on retention time, which may require confirmation by a mass spectrometer (GC-MS).Moderate to high. Peak purity can be assessed using a Diode Array Detector (DAD). Co-elution of impurities can be a challenge.
Sensitivity High, with Limits of Detection (LOD) typically in the low ppm range.Good, with LODs typically in the low to mid ppm range, depending on the chromophore.
Precision Excellent, with Relative Standard Deviations (RSD) typically below 2%.Very good, with RSD values generally below 2%.
Accuracy High, with recovery rates typically between 98-102%.High, with recovery rates typically between 98-102%.
Sample Throughput Generally faster run times compared to HPLC.Can be slower due to longer column equilibration and run times.

Experimental Protocols

Detailed experimental protocols for the two analytical methods are provided below. These are model protocols and should be optimized and validated for specific laboratory conditions.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound and its volatile impurities.

  • Instrumentation and Conditions:

    • GC System: A standard gas chromatograph equipped with a flame ionization detector.

    • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.32 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.[1]

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Detector Temperature: 280°C.

    • Injection Mode: Split injection (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 50 mg of this compound reference standard in 50 mL of a suitable solvent (e.g., hexane) to obtain a stock solution of about 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a final concentration within the linear range of the method.

  • Data Analysis:

    • Quantification is performed by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards. Purity is often determined by area percent calculation.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers an alternative approach, particularly useful for identifying any non-volatile impurities that may not be detected by GC.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 50 mg of this compound reference standard in 50 mL of the mobile phase to obtain a stock solution of about 1 mg/mL. Prepare working standards by serial dilution.[2]

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis:

    • Quantification is performed by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards.

Mandatory Visualization

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Results Comparison cluster_conclusion Conclusion Sample Bulk this compound Sample Prep_GC Prepare for GC (Dilute in Hexane) Sample->Prep_GC Prep_HPLC Prepare for HPLC (Dilute in Mobile Phase) Sample->Prep_HPLC GC_FID GC-FID Analysis Prep_GC->GC_FID HPLC_UV HPLC-UV Analysis Prep_HPLC->HPLC_UV Linearity Linearity GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision (Repeatability & Intermediate) GC_FID->Precision LOD_LOQ LOD & LOQ GC_FID->LOD_LOQ Specificity Specificity GC_FID->Specificity HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->LOD_LOQ HPLC_UV->Specificity Compare Compare Purity Results & Validation Data Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Specificity->Compare Equivalence Determine Method Equivalence Compare->Equivalence Method_Selection_Logic Start Start: Purity Assessment of This compound Impurity_Type Primary Impurities Expected? Start->Impurity_Type Routine_QC Routine Quality Control? Impurity_Type->Routine_QC Volatile Isomers HPLC_Method Use HPLC-UV Method Impurity_Type->HPLC_Method Non-Volatile / Polar GC_Method Use GC-FID Method Routine_QC->GC_Method Yes Both_Methods Use Both Methods for Cross-Validation Routine_QC->Both_Methods No (e.g., Method Development)

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Methylenecyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methylenecyclohexene is a critical component of laboratory safety and environmental responsibility. As a flammable and potentially hazardous chemical, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[1][2] In the event of exposure, immediate action is crucial.

Emergency First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][3] If skin irritation persists, consult a physician.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][3] If present and easy to do, remove contact lenses. Continue rinsing and seek medical advice.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and get immediate medical help.[4]

In case of a spill, evacuate the area, eliminate all ignition sources, and ventilate the space.[5] Contain the spill using an inert absorbent material such as sand or vermiculite.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, following established laboratory and regulatory guidelines.[7][8][9]

  • Waste Identification and Classification:

    • Identify waste containing this compound as hazardous.

    • Due to its flammability (Flash Point: -3 °C / 26.6 °F), it is classified as an ignitable waste.[3]

  • Personal Protective Equipment (PPE):

    • Before handling waste, all personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[6]

    • All handling of the waste should occur in a well-ventilated area, such as a chemical fume hood.[6]

  • Waste Segregation:

    • It is imperative to collect this compound waste in a dedicated and properly labeled container.[10][11]

    • Do not mix this waste with other chemical waste streams, especially incompatible materials like oxidizing agents, to prevent dangerous reactions.[3][6]

    • Keep halogenated and non-halogenated solvent wastes separate.[11][12]

  • Containerization:

    • Use a chemically compatible container with a secure, leak-proof lid.[7][10] The container should be in good condition and clearly labeled.

    • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Flammable," "Irritant").

    • Fill containers to no more than 90% of their capacity to allow for vapor expansion.[13]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]

    • Ensure the storage area is away from heat, sparks, and open flames.[1][3]

    • Secondary containment should be used to capture any potential leaks.[8]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[6]

    • Never dispose of this compound down the drain or in regular trash.[6][7]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

Quantitative Hazard Data

While specific quantitative disposal limits are determined by local regulations and waste management services, the inherent hazards of this compound are well-documented.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH225Highly flammable liquid and vapour[2][4]
Skin irritationH315Causes skin irritation[2]
Eye irritationH319Causes serious eye irritation[2]
Specific target organ toxicityH335May cause respiratory irritation[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Identify Identify Waste as Hazardous PPE->Identify Segregate Segregate Waste Identify->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in Designated Area Containerize->Store Arrange Arrange Professional Pickup Store->Arrange Document Complete Waste Manifest Arrange->Document

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.